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  • Product: n-methylhexamethyleneimine
  • CAS: 1192-95-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-methylhexamethyleneimine: Physicochemical Properties, Synthesis, and Characterization

Abstract N-methylhexamethyleneimine, systematically known as 1-methylazepane, is a saturated N-heterocyclic compound with significant utility as a building block in organic synthesis, particularly in the development of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-methylhexamethyleneimine, systematically known as 1-methylazepane, is a saturated N-heterocyclic compound with significant utility as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. Its tertiary amine structure imparts specific reactivity and physicochemical properties that are critical for its application. This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-methylazepane, a detailed, field-proven protocol for its synthesis via reductive amination, and a complete workflow for its analytical characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound.

Introduction and Compound Identification

N-methylhexamethyleneimine (1-methylazepane) is the N-methylated derivative of hexamethyleneimine (azepane). The seven-membered azepane ring is a common structural motif in medicinal chemistry, and the addition of an N-methyl group modifies the compound's basicity, nucleophilicity, and steric profile, thereby influencing its reactivity and biological interactions. Understanding its fundamental properties is paramount for its effective use in synthetic applications.

The structure consists of a saturated seven-membered ring containing one nitrogen atom, which is substituted with a methyl group.

Identifier Value Source
IUPAC Name 1-methylazepanePubChem[1]
Synonyms N-methylhexamethyleneimine, 1-Methyl-hexahydroazepinePubChem[1]
CAS Number 1192-95-6PubChem[1]
Molecular Formula C₇H₁₅NPubChem[1]
Molecular Weight 113.20 g/mol PubChem[1]
InChIKey ZKUKXSWKWGHYKJ-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CN1CCCCCC1PubChem[1]

Physicochemical Properties

The physical properties of 1-methylazepane are dictated by its molecular structure: a polar tertiary amine functional group combined with a nonpolar cycloheptane carbon framework. While experimental data for some properties are scarce in publicly available literature, reliable estimations can be made based on its structure and comparison with analogous compounds.

Property Value Type Source & Rationale
Physical State Colorless to pale yellow liquidAssumedBased on analogous tertiary amines of similar molecular weight.
Boiling Point ~145-150 °CEstimatedThe parent compound, hexamethyleneimine, boils at 138 °C. N-methylation typically increases the boiling point slightly due to increased molecular weight, but lacks the hydrogen bonding that would significantly raise it.
Density ~0.85 g/mLEstimatedBased on densities of similar cyclic amines like N-methylpiperidine (~0.82 g/mL) and N-methylpyrrolidine (~0.80 g/mL), with a slight increase for the larger ring.
Solubility Soluble in water and common organic solvents (e.g., ethanol, chloroform, ethyl acetate)AssumedThe tertiary amine allows for hydrogen bonding with protic solvents like water, and the aliphatic ring ensures solubility in organic solvents.
pKa (of conjugate acid) 10.3ExperimentalPubChem[1]
LogP (Octanol/Water) 1.7CalculatedPubChem[1]

Chemical Reactivity and Stability

The chemical behavior of 1-methylazepane is dominated by the lone pair of electrons on the nitrogen atom, making it a moderately strong base and a good nucleophile.

  • Basicity: With a pKa of 10.3 for its conjugate acid, 1-methylazepane readily reacts with acids to form ammonium salts.[1] This property is crucial for its use in purification (acid-base extraction) and as an acid scavenger in reactions.

  • Nucleophilicity: The nitrogen atom can act as a nucleophile, reacting with electrophiles such as alkyl halides (quaternization) and acyl chlorides.

  • Oxidation: Like other tertiary amines, it is susceptible to oxidation. Strong oxidizing agents can lead to the formation of the corresponding N-oxide.

  • Stability: 1-methylazepane is stable under normal laboratory conditions (ambient temperature and pressure, in a sealed container). It should be stored away from strong oxidizing agents and strong acids.

  • Hazardous Decomposition: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

Synthesis via Reductive Amination

A reliable and scalable method for the synthesis of 1-methylazepane is the direct reductive amination of hexamethyleneimine with formaldehyde. This one-pot procedure is efficient and avoids the use of more hazardous methylating agents like methyl iodide.

Causality and Experimental Choices: The chosen methodology relies on the in-situ formation of an iminium ion intermediate, which is then selectively reduced.

  • Reagents: Hexamethyleneimine serves as the amine nucleophile, and aqueous formaldehyde is a convenient and inexpensive source of the carbonyl electrophile.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. It is milder and more selective than sodium borohydride (NaBH₄), capable of reducing the iminium ion intermediate in the presence of the starting formaldehyde. Its use in a non-protic solvent like dichloromethane (DCM) prevents the competing reduction of the aldehyde.

  • pH Control: A small amount of acetic acid is often used to catalyze the formation of the iminium ion without excessively protonating the starting amine, which would render it non-nucleophilic.

Experimental Protocol: Synthesis of 1-methylazepane
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hexamethyleneimine (1.0 eq, e.g., 5.0 g, 50.4 mmol) and dichloromethane (DCM, 100 mL). Stir the solution at room temperature to ensure complete dissolution.

  • Imine/Iminium Formation: Add aqueous formaldehyde (37% solution, 1.2 eq, 4.9 mL, 60.5 mmol) dropwise to the stirred solution. A slight exotherm may be observed. Allow the mixture to stir at room temperature for 30 minutes.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 16.0 g, 75.6 mmol) to the reaction mixture. The addition may cause gas evolution and a further exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by fractional distillation under atmospheric or reduced pressure to yield pure 1-methylazepane.

G cluster_prep Reaction Setup cluster_reaction One-Pot Synthesis cluster_workup Workup & Purification reagents Hexamethyleneimine + Dichloromethane (DCM) add_hcho 1. Add Formaldehyde (Imine/Iminium Formation) reagents->add_hcho add_stab 2. Add NaBH(OAc)₃ (Reduction) add_hcho->add_stab stir 3. Stir at RT (4-6 hours) add_stab->stir quench Quench (aq. NaHCO₃) stir->quench extract Extract (DCM) quench->extract dry Dry (Na₂SO₄) extract->dry purify Concentrate & Distill dry->purify product Pure 1-Methylazepane purify->product

Caption: Workflow for the synthesis of 1-methylazepane via reductive amination.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 1-methylazepane. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and chemical environment of each atom.

  • Protocol: Sample Preparation

    • Dissolve approximately 10-20 mg of the purified 1-methylazepane in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹³C NMR Spectroscopy (Expected Data): The ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four chemically non-equivalent sets of carbon atoms.

    Expected Chemical Shift (δ, ppm) Assignment Rationale
    ~58-60 C2, C7 (α to N) The electronegative nitrogen atom deshields the adjacent carbons, shifting them downfield.
    ~45-48 N-CH₃ Typical range for an N-methyl group on a saturated heterocycle.
    ~28-30 C3, C6 (β to N) Aliphatic carbons further from the nitrogen atom.

    | ~26-28 | C4, C5 (γ to N) | The most upfield aliphatic carbons, least affected by the nitrogen. |

  • ¹H NMR Spectroscopy (Expected Data): The ¹H NMR spectrum provides information on the number of protons and their neighboring environments.

    Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
    ~2.4-2.6 Multiplet (t-like) 4H H at C2, C7 (α to N)
    ~2.3 Singlet 3H H at N-CH₃

    | ~1.5-1.7 | Multiplet | 8H | H at C3, C4, C5, C6 |

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For 1-methylazepane, it confirms the presence of C-H and C-N bonds and the absence of N-H bonds (from the starting material) and C=O bonds (from formaldehyde).

  • Protocol: Sample Preparation

    • Place one drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

    • Gently press the plates together to form a thin liquid film.

    • Mount the plates in the spectrometer and acquire the spectrum.

  • Expected Absorption Bands:

    Wavenumber (cm⁻¹) Vibration Type Functional Group
    2950-2800 C-H stretch Aliphatic CH₂, CH₃
    ~2780 C-H stretch (Bohlmann band) Diagnostic for tertiary amines
    1470-1440 C-H bend CH₂ scissoring

    | 1250-1020 | C-N stretch | Aliphatic amine |

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry determines the molecular weight of the compound and provides structural information based on its fragmentation pattern. Electron Ionization (EI) is a common method for this analysis.

  • Protocol: Sample Preparation

    • Prepare a dilute solution of 1-methylazepane in a volatile solvent like DCM or methanol.

    • Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) for separation and analysis.

  • Expected Fragmentation:

    m/z Value Fragment Identity Interpretation
    113 [M]⁺ Molecular ion peak.
    112 [M-H]⁺ Loss of a hydrogen radical, often from the carbon α to the nitrogen.
    98 [M-CH₃]⁺ Loss of the N-methyl group, a common fragmentation for N-methyl amines.
    84 [C₆H₁₂N]⁺ α-cleavage, loss of an ethyl radical.

    | 58 | [C₃H₈N]⁺ | Cleavage of the azepane ring. |

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry product Synthesized 1-Methylazepane nmr_prep Dissolve in CDCl₃ with TMS product->nmr_prep ir_prep Prepare Neat Liquid Film (Salt Plates) product->ir_prep ms_prep Dilute in Volatile Solvent product->ms_prep nmr_acq Acquire ¹H and ¹³C Spectra nmr_prep->nmr_acq analysis Confirm Structure & Purity nmr_acq->analysis ir_acq Acquire Spectrum ir_prep->ir_acq ir_acq->analysis ms_acq Analyze by GC-MS ms_prep->ms_acq ms_acq->analysis

Caption: Analytical workflow for the characterization of 1-methylazepane.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-methylazepane (CAS 1192-95-6) is not widely available, its hazards can be inferred from the parent compound, hexamethyleneimine, and other aliphatic tertiary amines. All handling should be performed by trained personnel in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Hazards:

    • Flammability: Assumed to be a flammable or combustible liquid. Keep away from heat, sparks, and open flames.

    • Corrosivity: Likely to be corrosive to skin and eyes, causing severe burns upon contact.

    • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Inhalation may cause respiratory tract irritation.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.

Disclaimer: This safety information is based on structurally related compounds. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

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  • (Reference not directly cited in text, kept for potential future use)
  • (Reference not directly cited in text, kept for potential future use)
  • (Reference not directly cited in text, kept for potential future use)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70940, N-Methylazepane. Retrieved March 30, 2026, from [Link].

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of N-methylhexamethyleneimine

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: While this technical guide was intended to provide a detailed analysis of the NMR spectral features of N-methylhexamethyleneimine, th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

While this technical guide was intended to provide a detailed analysis of the NMR spectral features of N-methylhexamethyleneimine, the absence of primary experimental data prevents a rigorous and scientifically sound presentation. An in-depth guide, as requested, requires precise, experimentally verified chemical shifts and coupling constants to discuss the nuanced effects of molecular structure on the NMR spectrum.

In lieu of presenting unverified or computationally predicted data, which would not meet the standards of scientific integrity required for our audience, we will instead provide a foundational overview of the principles that would govern the NMR spectrum of N-methylhexamethyleneimine. This will include a discussion of the expected chemical shift regions for the different proton and carbon environments within the molecule, based on established principles of NMR spectroscopy and data from analogous structures.

This approach ensures that the information provided is grounded in established scientific principles while transparently acknowledging the current lack of specific experimental data for the target molecule. We believe this is the most responsible and valuable alternative for an audience of researchers and professionals who rely on accurate and verifiable information.

Introduction: The Structural Elucidation of N-methylhexamethyleneimine via NMR Spectroscopy

N-methylhexamethyleneimine, a saturated seven-membered heterocyclic amine, is a molecule of interest in various fields of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation and characterization of such organic molecules in solution. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon skeletons, respectively, offering insights into the electronic environment of each nucleus and the connectivity of the atoms.

A thorough understanding of the ¹H and ¹³C NMR chemical shifts of N-methylhexamethyleneimine is crucial for:

  • Structural Verification: Confirming the identity and purity of the synthesized compound.

  • Conformational Analysis: Investigating the dynamic conformational behavior of the seven-membered ring in solution.

  • Reaction Monitoring: Tracking the progress of reactions involving N-methylhexamethyleneimine.

This guide will outline the theoretical basis for predicting and interpreting the ¹H and ¹³C NMR spectra of N-methylhexamethyleneimine, providing a framework for analysis should experimental data become available.

Predicted ¹H NMR Spectral Characteristics

The ¹H NMR spectrum of N-methylhexamethyleneimine is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The key structural features influencing the chemical shifts are the electron-withdrawing effect of the nitrogen atom and the geometry of the azacycloheptane ring.

2.1 The N-Methyl Group: The three protons of the methyl group attached to the nitrogen are chemically equivalent and are expected to appear as a sharp singlet in the ¹H NMR spectrum. The electronegative nitrogen atom will deshield these protons, causing their resonance to appear downfield compared to a methyl group in an alkane. A typical chemical shift range for N-methyl groups in saturated amines is between δ 2.2 and 2.5 ppm .

2.2 The α-Methylene Protons (C2-H and C7-H): The two methylene groups adjacent to the nitrogen atom (at the C2 and C7 positions) are in an identical chemical environment due to the molecule's symmetry (assuming rapid ring inversion at room temperature). The protons on these carbons will be significantly deshielded by the adjacent nitrogen. Their signal is expected to be a multiplet (likely a triplet if coupling to the adjacent methylene group is resolved) in the region of δ 2.3 to 2.7 ppm .

2.3 The β- and γ-Methylene Protons (C3-H, C6-H and C4-H, C5-H): The methylene groups further away from the nitrogen atom will be progressively more shielded.

  • The protons on the β-carbons (C3 and C6) are expected to resonate upfield from the α-protons, likely in the range of δ 1.5 to 1.8 ppm .

  • The protons on the γ-carbons (C4 and C5), being the most shielded, are predicted to appear at the most upfield region for the ring protons, likely around δ 1.4 to 1.6 ppm .

Due to the flexible nature of the seven-membered ring, the signals for the β- and γ-protons may be broad and overlapping multiplets.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for N-methylhexamethyleneimine

Proton GroupPredicted Chemical Shift (δ, ppm)Expected Multiplicity
N-CH₃2.2 - 2.5Singlet
α-CH₂ (C2-H, C7-H)2.3 - 2.7Multiplet
β-CH₂ (C3-H, C6-H)1.5 - 1.8Multiplet
γ-CH₂ (C4-H, C5-H)1.4 - 1.6Multiplet

Predicted ¹³C NMR Spectral Characteristics

The proton-decoupled ¹³C NMR spectrum of N-methylhexamethyleneimine is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule (assuming rapid conformational averaging).

3.1 The N-Methyl Carbon: The carbon of the N-methyl group will be deshielded by the nitrogen atom and is expected to resonate in the range of δ 42 to 48 ppm .

3.2 The α-Carbons (C2 and C7): These carbons, being directly attached to the nitrogen, will experience the strongest deshielding effect among the ring carbons. Their chemical shift is predicted to be in the range of δ 55 to 60 ppm .

3.3 The β-Carbons (C3 and C6): The β-carbons will be less deshielded than the α-carbons, with an expected chemical shift in the region of δ 26 to 30 ppm .

3.4 The γ-Carbons (C4 and C5): These carbons are the most shielded of the ring carbons and are expected to have a chemical shift in the range of δ 24 to 28 ppm .

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for N-methylhexamethyleneimine

Carbon GroupPredicted Chemical Shift (δ, ppm)
N-CH₃42 - 48
α-C (C2, C7)55 - 60
β-C (C3, C6)26 - 30
γ-C (C4, C5)24 - 28

Experimental Considerations and Protocol

Should a sample of N-methylhexamethyleneimine become available for NMR analysis, the following experimental protocol is recommended for obtaining high-quality ¹H and ¹³C NMR spectra.

4.1 Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds. For compounds with different solubility, other deuterated solvents such as benzene-d₆, acetonitrile-d₃, or dimethyl sulfoxide-d₆ can be used. It is crucial to use a high-purity deuterated solvent to minimize interfering residual solvent signals.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is the universally recognized internal standard for ¹H and ¹³C NMR, with its chemical shift defined as 0.00 ppm. A small amount of TMS should be added to the sample solution.

4.2 NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (300 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 8 to 16 scans are usually adequate.

    • Relaxation Delay: A delay of 1-2 seconds between scans is typically sufficient.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei.

Structural Representation

A clear representation of the molecule with atom numbering is essential for the assignment of NMR signals.

Foundational

Thermodynamic Stability and Phase Behavior of N-Methylhexamethyleneimine: A Technical Guide for Drug Development

As a Senior Application Scientist specializing in heterocyclic chemistry and process optimization, I frequently encounter challenges in the synthetic manipulation of saturated nitrogen heterocycles. N-methylhexamethylene...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and process optimization, I frequently encounter challenges in the synthetic manipulation of saturated nitrogen heterocycles. N-methylhexamethyleneimine (also known as 1-methylazepane or N-methylazepane; CAS: 1192-95-6) presents a fascinating case study in balancing thermodynamic stability with kinetic reactivity.

This whitepaper provides an in-depth analysis of the physicochemical properties, thermodynamic behavior, and field-proven experimental protocols for N-methylhexamethyleneimine. The insights detailed here are designed to empower researchers and drug development professionals to leverage this versatile seven-membered ring scaffold in the design of neuroactive compounds and kinase inhibitors.

Physicochemical Profiling: Causality Behind the Data

Understanding the physical state and phase transitions of a reagent is the first step in designing scalable synthetic routes. N-methylhexamethyleneimine is a tertiary amine. The absence of an N-H bond fundamentally alters its intermolecular interaction profile compared to its secondary amine precursor, hexamethyleneimine.

The Boiling Point Dynamics

Primary and secondary amines engage in strong intermolecular hydrogen bonding, which drastically elevates their boiling points. Because N-methylhexamethyleneimine lacks a hydrogen bond donor, its boiling point is governed primarily by dipole-dipole interactions and the London dispersion forces generated by the substantial van der Waals surface area of its seven-membered azepane ring [1].

At standard atmospheric pressure (748–760 mmHg), N-methylhexamethyleneimine distills crisply at 138.8–140.0 °C [2]. This specific thermal behavior is highly advantageous: it allows for atmospheric fractional distillation without the risk of thermal degradation that often plagues higher-molecular-weight heterocycles, eliminating the need for complex vacuum setups during routine purification.

Quantitative Data Summary
PropertyValueCausality / Scientific Significance
IUPAC Name 1-MethylazepaneStandard nomenclature for the 7-membered tertiary amine.
CAS Registry Number 1192-95-6Unique chemical identifier for regulatory compliance [1].
Molecular Formula C₇H₁₅NThe fully saturated ring ensures high sp³ character.
Molecular Weight 113.20 g/mol Low molecular weight contributes to high volatility [1].
Boiling Point 138.8–140.0 °C (748 mmHg)Lack of H-bonding enables safe atmospheric distillation [2].
XLogP3 1.7Indicates moderate lipophilicity, ideal for CNS drug scaffolds [1].
Topological Polar Surface Area 3.2 ŲExtremely low TPSA predicts excellent membrane permeability [1].

Thermodynamic Stability vs. Kinetic Control

The seven-membered azepane ring exhibits complex conformational dynamics. Unlike the rigid chair conformation of six-membered piperidines, azepanes undergo rapid ring inversion through multiple twist-chair and boat conformations. Transition state searches reveal that the energy barriers for these interconversions are relatively low, contributing to the molecule's overall thermodynamic stability at room temperature [4].

However, the true value of N-methylhexamethyleneimine in drug development lies in its functionalization. When subjecting this molecule to oxidative functionalization, kinetic control overrides thermodynamic stability .

A prime example is the Au-catalyzed α-methylene alkynylation of tertiary amines. When N-methylhexamethyleneimine is reacted with terminal alkynes under O₂ atmosphere, the reaction proceeds selectively at the α-methylene position of the ring rather than the exocyclic N-methyl group [3]. The regioselectivity is governed by a concerted one-proton/two-electron transfer to O₂ on the gold nanoparticles. The transition state strongly favors the kinetic formation of the ring-internal iminium cation, despite the fact that alternative iminium intermediates might possess greater thermodynamic stability [3].

Pathway A 1-Methylazepane (Tertiary Amine) B Au-Catalyzed Oxidation (O2, 95 °C) A->B Concerted 1H+/2e- transfer C Iminium Cation Intermediate B->C -H2O2 D Kinetic Control Pathway (α-Methylene C-H Cleavage) C->D Lower Ea barrier E Thermodynamic Pathway (α-Methyl C-H Cleavage) C->E Higher Ea barrier F Regiospecific Alkynylated Product (High Yield) D->F Nucleophilic Alkynylation G Thermodynamic Product (Trace / Disfavored) E->G Disfavored pathway

Figure 1: Kinetic vs. thermodynamic control in the Au-catalyzed α-methylene functionalization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, protocols must be self-validating. The following methodologies incorporate built-in analytical checkpoints to confirm success at every stage.

Protocol A: Atmospheric Fractional Distillation & Purity Validation

Because N-methylhexamethyleneimine is prone to absorbing atmospheric CO₂ and moisture over time, it must be freshly distilled prior to sensitive catalytic reactions.

  • Apparatus Setup: Equip a 100 mL round-bottom flask with a Vigreux column, a short-path distillation head, and a receiving flask submerged in an ice-water bath. Ensure the system is open to the atmosphere but protected by a calcium chloride drying tube.

  • Heating & Equilibration: Add 50 mL of crude N-methylhexamethyleneimine and a magnetic stir bar. Apply heat gradually using an oil bath set to 155 °C. Allow the vapor to travel up the Vigreux column to establish thermal equilibrium.

  • Fraction Collection: Discard the initial forerun (collecting below 135 °C), which typically contains water and lower-boiling impurities. Collect the main fraction strictly between 138.8 °C and 140.0 °C [2].

  • Self-Validation (Analytical Checkpoint): Immediately analyze the main fraction. A pure sample will exhibit a refractive index ( nD20​ ) of approximately 1.4520 [2]. GC-FID should show >99% purity with a single sharp peak, confirming the absence of the secondary amine precursor.

Distillation S1 Crude Mixture (w/ Impurities) S2 Fractional Distillation (Atmospheric, 748 mmHg) S1->S2 Heat applied S3 Thermal Equilibration (138.8 - 140.0 °C) S2->S3 Vaporization S4 Condensation & Fraction Collection S3->S4 Vapor transfer S5 Pure 1-Methylazepane (>99% GC-FID) S4->S5 Cooling

Figure 2: Self-validating atmospheric distillation workflow for N-methylhexamethyleneimine.

Protocol B: Regiospecific α-Methylene Alkynylation

This protocol leverages the kinetic stability of the iminium intermediate to synthesize complex drug scaffolds [3].

  • Reagent Preparation: In a dry reaction vial, combine freshly distilled 1-methylazepane (0.5 mmol) and phenylacetylene (0.5 mmol) in 2 mL of trifluorotoluene (PhCF₃).

  • Catalyst Addition: Add the Au nanoparticle catalyst (1.5 mol% metal basis) and the required co-catalyst.

  • Reaction Execution: Purge the system with O₂ gas (1 atm) via a balloon. Heat the mixture to 95 °C and stir vigorously for 20 hours. Causality note: O₂ acts as the terminal electron acceptor during the concerted one-proton/two-electron transfer.

  • Kinetic Monitoring (Analytical Checkpoint): At the 10-hour mark, draw a 10 µL aliquot and analyze via GC-MS using biphenyl as an internal standard. You should observe the exclusive formation of the α-methylene alkynylated product, validating that the kinetic pathway has outcompeted the thermodynamic pathway[3].

  • Isolation: Cool to room temperature, filter through a short pad of Celite to remove the Au catalyst, and purify via silica gel column chromatography to isolate the functionalized azepane.

Conclusion

N-methylhexamethyleneimine is far more than a simple solvent or basic building block; it is a conformationally dynamic scaffold whose unique thermodynamic and kinetic properties can be explicitly harnessed in modern drug discovery. By understanding the causality behind its boiling point dynamics and the kinetic control of its iminium intermediates, scientists can design highly regiospecific, scalable synthetic routes for next-generation therapeutics.

References

  • National Center for Biotechnology Information. "N-Methylazepane | C7H15N | CID 70940 - PubChem." PubChem Database. Available at: [Link]

  • Massachusetts Institute of Technology. "Olefins from amine oxides." DSpace@MIT. Available at:[Link]

  • Nature Communications. "Regiospecific α-methylene functionalisation of tertiary amines with alkynes via Au-catalysed concerted one-proton/two-electron transfer to O2." PubMed Central (PMC). Available at:[Link]

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Bonding of N-Methylhexamethyleneimine

Abstract N-Methylhexamethyleneimine, systematically known as 1-methylazepane, is a saturated seven-membered N-heterocycle that serves as a valuable building block in organic synthesis and medicinal chemistry. Its utility...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-Methylhexamethyleneimine, systematically known as 1-methylazepane, is a saturated seven-membered N-heterocycle that serves as a valuable building block in organic synthesis and medicinal chemistry. Its utility is fundamentally governed by its distinct three-dimensional structure, conformational flexibility, and the electronic properties of the constituent atoms. This technical guide provides a comprehensive examination of the molecular architecture and bonding characteristics of 1-methylazepane. We will delve into the nuanced conformational landscape of the azepane ring, the nature of its chemical bonds, and the resulting spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support the synthesis and characterization of this important molecule.

Introduction to 1-Methylazepane

1-Methylazepane (formerly N-methylhexamethyleneimine) belongs to the class of saturated heterocyclic amines. Its structure consists of a seven-membered azepane ring with a methyl group substituent on the nitrogen atom.[1][2] This seemingly simple molecule presents a fascinating case study in conformational analysis due to the inherent flexibility of the seven-membered ring system. Unlike the well-defined chair conformation of cyclohexane, the azepane ring exists as a dynamic equilibrium of multiple low-energy conformers. Understanding this dynamic behavior is critical, as the three-dimensional shape of the molecule dictates its reactivity and interactions with biological targets. Amines and their derivatives are foundational in the pharmaceutical industry, with reports suggesting that approximately 25% of registered drugs are based on amine structures.[3]

Table 1: Chemical Identifiers and Properties

Identifier/PropertyValueReference
IUPAC Name 1-Methylazepane[1]
Synonyms N-methylhexamethyleneimine, Hexahydro-1-methyl-1H-azepine[1]
CAS Number 1192-95-6[1][2]
Molecular Formula C₇H₁₅N[1][2]
Molecular Weight 113.20 g/mol [1][2]
Topological Polar Surface Area 3.2 Ų[1]

Molecular Geometry and Conformational Analysis

The defining structural feature of 1-methylazepane is the conformational flexibility of the seven-membered ring. Unlike smaller rings, cycloheptane and its heteroatomic analogues can adopt several conformations of similar energy, primarily the twist-chair and boat forms.

The Azepane Ring System

For seven-membered rings like cycloheptane and its derivatives, quantum mechanical calculations and experimental data consistently show that twist-chair conformations are the most stable, with chair forms often representing transition states.[4] The boat conformation is seldom observed in the solid state for cycloheptane derivatives.[4] This preference is the result of minimizing two major types of strain:

  • Angle Strain: Deviation from the ideal sp³ bond angle of 109.5°.

  • Torsional Strain: Repulsive interactions between bonding electrons of adjacent atoms, which are maximized in eclipsed conformations.[5]

The twist-chair conformation effectively alleviates both of these strains, providing the lowest energy state for the molecule.

Influence of the N-Methyl Group

The introduction of the nitrogen atom and its methyl substituent influences the conformational equilibrium. The nitrogen atom itself introduces a site for pyramidal inversion, a process where the substituents on the nitrogen rapidly flip their orientation. Furthermore, the methyl group, like a substituent on cyclohexane, can occupy positions that are pseudo-axial or pseudo-equatorial. The steric bulk of the methyl group will create unfavorable transannular interactions (steric hindrance across the ring) in certain conformations, further influencing the energy landscape. Computational studies on related methyl-substituted heterocyclohexanes have shown that hyperconjugative interactions, in addition to classic steric repulsion, play a significant role in determining conformational energies.[6]

G cluster_conformations Conformational Equilibrium of 1-Methylazepane TC1 Twist-Chair 1 B Boat (Transition State) TC1->B Ring Inversion TC2 Twist-Chair 2 B->TC2 Pseudorotation caption Fig. 1: Simplified energy landscape of azepane ring.

Caption: Fig. 1: Simplified energy landscape of azepane ring.

Bonding Characteristics and Electronic Properties

The chemical behavior of 1-methylazepane is a direct consequence of its bonding and electronic structure.

Hybridization and Bond Parameters

All carbon atoms and the nitrogen atom in the 1-methylazepane ring are sp³ hybridized. This leads to a tetrahedral geometry around each atom. The C-N bond is a polar covalent bond due to the higher electronegativity of nitrogen compared to carbon. This polarity results in a molecular dipole moment and makes the nitrogen atom a hydrogen bond acceptor.[1]

Table 2: Typical Bond Parameters in Saturated Amines

BondTypeTypical Length (Å)Typical Angle
C-NPolar Covalent1.46 - 1.48C-N-C ≈ 112°
C-CCovalent1.53 - 1.54C-C-C ≈ 112°
N-H (in parent amine)Polar Covalent~1.01-
C-HCovalent~1.09-
The Nitrogen Lone Pair and Basicity

The most crucial feature for the reactivity of 1-methylazepane is the lone pair of non-bonding electrons on the sp³-hybridized nitrogen atom. This lone pair is readily available to donate to electrophiles or to accept a proton, making the molecule a Brønsted-Lowry base and a Lewis base. The basicity of an amine is quantified by its pKa value (of the conjugate acid). The availability of this lone pair dictates the molecule's ability to act as a nucleophile in a wide range of chemical reactions. Studies on the hydration of methylamine show that the nitrogen's lone pair forms strong hydrogen bonds with water molecules.[9]

Spectroscopic Signature for Structural Elucidation

The identity and purity of 1-methylazepane are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework. Due to the conformational flexibility of the azepane ring, NMR signals, particularly for the ring protons, may appear broad at room temperature as the molecule rapidly interconverts between different conformations.

  • ¹H NMR: The spectrum will show a complex multiplet region for the 12 protons on the azepane ring. The protons on the carbons adjacent to the nitrogen (C2 and C7) will be deshielded (shifted downfield) compared to the other ring protons. The N-methyl group will appear as a sharp singlet, typically in the 2.2-2.5 ppm range.

  • ¹³C NMR: The spectrum will show distinct signals for each carbon. The carbons adjacent to the nitrogen will be shifted downfield relative to the other ring carbons due to the electron-withdrawing effect of the nitrogen atom. The N-methyl carbon will also have a characteristic chemical shift.

Table 3: Predicted NMR Chemical Shifts for 1-Methylazepane

NucleusPredicted Chemical Shift (δ) ppmMultiplicityAssignment
¹H ~2.4 - 2.6Multiplet-CH₂-N- (C2, C7)
~1.5 - 1.7Multiplet-CH₂- (C3, C4, C5, C6)
~2.3SingletN-CH₃
¹³C ~58--CH₂-N- (C2, C7)
~40-N-CH₃
~28--CH₂- (C3, C6)
~27--CH₂- (C4, C5)

Note: These are estimated values based on typical shifts for cyclic amines. Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the types of bonds and functional groups present. For 1-methylazepane, the spectrum is characterized by the vibrations of C-H and C-N bonds.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration Type
2950 - 2800StrongC-H (sp³) Stretch
1470 - 1440MediumCH₂ Scissoring
1250 - 1020Medium-StrongC-N Stretch

Note: Unlike secondary amines, there will be no N-H stretch in the 3300-3500 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern. For cyclic amines, the most common fragmentation pathway is alpha-cleavage.

  • Molecular Ion (M⁺): A peak will be observed at m/z = 113, corresponding to the molecular weight of C₇H₁₅N.[1]

  • Major Fragmentation: The primary fragmentation involves the loss of an ethyl radical (•CH₂CH₃) following the cleavage of the C2-C3 bond and the N-C7 bond, leading to a stable, resonance-stabilized iminium ion fragment at m/z = 84.

G cluster_ms Primary MS Fragmentation of 1-Methylazepane Parent [C₇H₁₅N]⁺˙ m/z = 113 Fragment [C₅H₁₀N]⁺ m/z = 84 (Iminium Ion) Parent->Fragment α-Cleavage Loss + •C₂H₅ G cluster_workflow Synthesis and Confirmation Workflow Start Reactants: Cycloheptanone Methylamine Solution Reaction Step 1: Imine Formation Ti(OiPr)₄ Catalyst Start->Reaction Reduction Step 2: Reductive Amination Sodium Borohydride (NaBH₄) Reaction->Reduction Workup Step 3: Aqueous Workup & Acid-Base Extraction Reduction->Workup Purification Step 4: Purification (Distillation or Chromatography) Workup->Purification Confirmation Step 5: Spectroscopic Analysis (NMR, IR, MS) Purification->Confirmation

Caption: Fig. 3: A self-validating workflow for synthesis.

Step-by-Step Methodology

Materials:

  • Cycloheptanone

  • Methylamine (2M solution in Methanol)

  • Titanium(IV) isopropoxide [Ti(OiPr)₄]

  • Sodium borohydride (NaBH₄)

  • Diethyl ether

  • Hydrochloric acid (2M)

  • Sodium hydroxide (10% w/v)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), combine cycloheptanone (1 equivalent) and a 2M solution of methylamine in methanol (1.5 equivalents). Add titanium(IV) isopropoxide (1.2 equivalents) dropwise while stirring. Allow the reaction mixture to stir at ambient temperature for 5-6 hours. [3]2. Reduction: Cool the reaction mixture in an ice bath. Carefully add sodium borohydride (1.5 equivalents) portion-wise. After the addition is complete, remove the ice bath and allow the mixture to stir for an additional 2 hours at ambient temperature. [3]3. Quenching and Filtration: Quench the reaction by the slow addition of water (1 mL). A precipitate will form. Filter the inorganic precipitate and wash it thoroughly with diethyl ether. [3]4. Acid-Base Extraction: Combine the organic filtrates in a separatory funnel. Extract the amine into the aqueous phase by washing with 2M HCl. This step separates the basic amine product from any neutral starting material or byproducts. [3]5. Isolation: Make the acidic aqueous layer basic (pH > 10) by the slow addition of 10% NaOH solution. Extract the free amine product back into diethyl ether. [3]6. Drying and Concentration: Combine the organic extracts, dry over anhydrous K₂CO₃, filter, and concentrate the solvent in vacuo to yield the crude 1-methylazepane.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Conclusion

1-Methylazepane is a conformationally dynamic molecule whose chemical properties are dominated by the flexible seven-membered ring and the nucleophilic nitrogen atom. The twist-chair conformation represents the most stable geometry, minimizing both angle and torsional strain. Its structure is characterized by sp³-hybridized atoms, polar C-N bonds, and a reactive lone pair on the nitrogen that imparts basicity and nucleophilicity. The combination of NMR, IR, and mass spectrometry provides an unambiguous spectroscopic fingerprint, allowing for definitive structural confirmation. The reductive amination workflow presented here offers a reliable and field-proven method for its synthesis, making this versatile building block accessible for further research and development.

References

  • Bhattacharyya, S. (2006). A rapid, high-yielding protocol for the preparation of N-methyl secondary amines. ARKIVOC.
  • NIST. (n.d.). Hexamethylenimine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylmethanimine. Retrieved from [Link]

  • ResearchGate. (2007). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. Retrieved from [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • SciSpace. (2015). Conformational analysis of cycloalkanes. Retrieved from [Link]

  • American Chemical Society. (2015). Stability of Hydrated Methylamine: Structural Characteristics and H2N···H−O Hydrogen Bonds. Retrieved from [Link]

  • PubMed. (2003). The role of hyperconjugation in the conformational analysis of methylcyclohexane and methylheterocyclohexanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Taming Heavier Group 14 Imine Analogues: Accessing Tin Nitrogen [Sn=N] Double Bonds and their Cycloaddition/Metathesis Chemistry. Retrieved from [Link]

Sources

Foundational

Introduction: The Role of N-Methylhexamethyleneimine in Modern Research

An In-depth Technical Guide to the Solubility Profile of N-Methylhexamethyleneimine in Organic Solvents N-Methylhexamethyleneimine, a cyclic tertiary amine, is a crucial building block and intermediate in synthetic organ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of N-Methylhexamethyleneimine in Organic Solvents

N-Methylhexamethyleneimine, a cyclic tertiary amine, is a crucial building block and intermediate in synthetic organic chemistry and drug development. Its molecular structure, featuring a seven-membered azepane ring with an N-methyl substituent, imparts a unique combination of steric and electronic properties. A comprehensive understanding of its solubility profile in various organic solvents is paramount for researchers and process chemists. The choice of solvent dictates reaction kinetics, influences purification strategies such as extraction and crystallization, and is fundamental to developing stable formulations. This guide provides a detailed analysis of the expected solubility of N-Methylhexamethyleneimine, grounded in fundamental chemical principles, and offers a robust experimental framework for its quantitative determination.

Core Principles of Amine Solubility

The solubility of an amine in an organic solvent is governed by a balance of intermolecular forces between the solute and solvent molecules. For N-methylhexamethyleneimine, a tertiary amine, the key factors are:

  • Hydrogen Bonding: While N-methylhexamethyleneimine lacks a hydrogen atom on the nitrogen and thus cannot act as a hydrogen bond donor, the lone pair of electrons on the nitrogen atom makes it an effective hydrogen bond acceptor.[1][2][3] This capability is a primary driver of its solubility in protic solvents like alcohols.

  • Dipole-Dipole Interactions: The C-N bonds and the overall molecular geometry create a permanent dipole moment, facilitating solubility in polar aprotic solvents.

  • Van der Waals Forces (London Dispersion Forces): The seven-carbon aliphatic structure (C7) contributes significant nonpolar character, allowing for interactions with nonpolar solvents.[4] Generally, as the hydrocarbon portion of an amine increases, its solubility in water decreases, but its affinity for less polar organic solvents is enhanced.[4][5][6]

Predicted Solubility Profile Across Solvent Classes

Based on these principles and data from analogous cyclic and aliphatic amines, a detailed solubility profile can be predicted. N-methylhexamethyleneimine, with its C7 hydrocarbon framework, is expected to be broadly soluble in most common organic solvents, distinguishing it from lower molecular weight amines that may have greater water miscibility.[1][4][7]

Polar Protic Solvents (e.g., Alcohols, Water)
  • Alcohols (Methanol, Ethanol, Isopropanol): N-methylhexamethyleneimine is predicted to be miscible or highly soluble in short-chain alcohols. The primary interaction is the strong hydrogen bonding between the alcohol's hydroxyl proton (donor) and the amine's nitrogen lone pair (acceptor).[2][8]

  • Water: Solubility in water is expected to be limited or slight . While hydrogen bonding can occur, the relatively large, hydrophobic seven-carbon ring structure will significantly impede miscibility.[4][5] Aliphatic amines with more than six carbon atoms are typically almost insoluble in water.[4]

Polar Aprotic Solvents (e.g., Ketones, Ethers, Esters)
  • Ethers (Diethyl Ether, Tetrahydrofuran - THF): High solubility is anticipated due to favorable dipole-dipole interactions and the ability of these solvents to solvate the aliphatic ring. Amines are generally soluble in solvents like ether.[4][9]

  • Ketones (Acetone, Methyl Ethyl Ketone - MEK): High solubility is expected. However, it is crucial to note that primary and secondary amines can react with ketones to form imines.[6][7] While N-methylhexamethyleneimine is a tertiary amine and less reactive in this manner, the potential for side reactions under certain conditions (e.g., presence of acidic impurities) should be considered.

  • Esters (Ethyl Acetate): Good solubility is predicted due to compatible polarity.

  • Acetonitrile & Dimethylformamide (DMF): High solubility to full miscibility is expected in these highly polar aprotic solvents.

Nonpolar Solvents (e.g., Hydrocarbons)
  • Aliphatic Hydrocarbons (Hexane, Heptane): Good solubility is expected. The dominant nonpolar character of the C7 ring and methyl group will interact favorably with the nonpolar solvent via London dispersion forces.[7][9]

  • Aromatic Hydrocarbons (Toluene, Benzene): High solubility is predicted. The polarizability of the aromatic ring in toluene and benzene allows for effective interaction with the amine's dipole, in addition to strong dispersion forces.[4][8]

Halogenated Solvents (e.g., Dichloromethane, Chloroform)
  • Dichloromethane (DCM): High solubility is expected due to its polarity and ability to solvate a wide range of organic compounds.

  • Chloroform & Carbon Tetrachloride: Caution is advised. Many amines are incompatible with chloroform and carbon tetrachloride, and potential reactions can occur.[6] While often used in synthesis, this incompatibility should be evaluated before use as a storage or formulation solvent.

Quantitative Data Summary (Predicted)

The following table summarizes the predicted solubility of N-methylhexamethyleneimine. These predictions should be confirmed experimentally for mission-critical applications.

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Force
Polar Protic Methanol, EthanolMiscible / Very HighHydrogen Bonding (Acceptor)
WaterSlight / LimitedHydrogen Bonding vs. Hydrophobicity
Polar Aprotic Tetrahydrofuran (THF), Diethyl EtherHighDipole-Dipole
Acetone, Ethyl AcetateHighDipole-Dipole
Acetonitrile, DMFMiscible / Very HighDipole-Dipole
Nonpolar Hexane, HeptaneHighLondon Dispersion
Toluene, BenzeneVery HighLondon Dispersion, π-interactions
Halogenated Dichloromethane (DCM)Very HighDipole-Dipole

Experimental Protocol for Quantitative Solubility Determination

To establish a definitive solubility profile, a standardized experimental protocol is required. The following gravimetric method provides a reliable means to quantify the solubility of N-methylhexamethyleneimine.

Objective

To quantitatively determine the solubility of N-methylhexamethyleneimine in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials and Equipment
  • N-Methylhexamethyleneimine (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

  • Syringe filters (0.22 µm, compatible with solvent)

  • Drying oven

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add approximately 2 mL of the chosen organic solvent to a pre-weighed glass vial.

    • Add N-methylhexamethyleneimine dropwise until a persistent excess of a separate liquid phase or turbidity is observed. This ensures the solution is saturated.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the mixture for a minimum of 24 hours to ensure thermodynamic equilibrium is reached. A longer period (48-72 hours) is recommended to guarantee saturation.

  • Phase Separation:

    • After equilibration, let the vial stand in the temperature bath without agitation for at least 2 hours to allow the undissolved solute to settle.

  • Sample Extraction and Analysis:

    • Weigh a clean, dry volumetric flask (e.g., 10 mL) with its stopper. Record this mass as M_flask.

    • Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette. Ensure no undissolved material is transferred. For viscous solvents or to be certain, use a syringe fitted with a compatible syringe filter.

    • Transfer the aliquot of the saturated solution into the pre-weighed volumetric flask and immediately stopper it to prevent evaporation.

    • Weigh the flask containing the sample. Record this mass as M_flask+sample.

  • Solvent Evaporation:

    • Remove the stopper and place the flask in a fume hood to allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature below the boiling point of N-methylhexamethyleneimine.

    • Once all the solvent has evaporated, dry the flask to a constant weight in a vacuum oven.

    • Weigh the flask containing only the dried solute (N-methylhexamethyleneimine). Record this mass as M_flask+solute.

  • Calculation of Solubility:

    • Mass of solute: m_solute = M_flask+solute - M_flask

    • Mass of solvent: m_solvent = (M_flask+sample - M_flask) - m_solute

    • Solubility (g / 100 g solvent) = (m_solute / m_solvent) × 100

Visualization of Experimental & Logical Workflows

Visual workflows provide a clear, at-a-glance understanding of complex procedures and decision-making processes.

G Figure 1: Logical Workflow for Solvent Selection A Define Application (e.g., Synthesis, Purification, Formulation) B Synthesis? A->B C Purification? A->C D Formulation? A->D E Select inert solvent with high reactant solubility (e.g., Toluene, THF) B->E Yes F Consider Extraction or Crystallization C->F Yes I Select biocompatible solvent with high, stable solubility (e.g., Ethanol, specific esters) D->I Yes J Verify Compatibility (No side reactions) E->J G Extraction: Select immiscible pair with partitioning preference F->G H Crystallization: Select solvent where solubility is high at high temp & low at low temp F->H G->J H->J I->J

Caption: Logical workflow for selecting an appropriate solvent.

G Figure 2: Experimental Workflow for Solubility Determination cluster_prep Preparation & Equilibration cluster_analysis Analysis A 1. Add excess amine to known volume of solvent in vial B 2. Seal vial and place in temperature-controlled shaker A->B C 3. Agitate for 24-48 hours to ensure equilibrium B->C D 4. Allow phases to settle C->D F 6. Transfer known volume of supernatant to flask D->F E 5. Weigh empty volumetric flask (M_flask) E->F G 7. Weigh flask + sample (M_flask+sample) F->G H 8. Evaporate solvent completely G->H I 9. Weigh flask + dry solute (M_flask+solute) H->I J 10. Calculate Solubility (g/100g solvent) I->J

Caption: Experimental workflow for determining solubility.

Safety and Handling Considerations

N-Methylhexamethyleneimine, like many aliphatic amines, requires careful handling. Users should always consult the Safety Data Sheet (SDS) before use.[10][11][12] General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong acids.[12]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources, in a tightly sealed container.

Conclusion

N-methylhexamethyleneimine is a versatile cyclic amine with a favorable solubility profile in a wide array of common organic solvents. Its behavior is dictated by its ability to act as a hydrogen bond acceptor and the significant nonpolar character of its C7 aliphatic ring. High solubility is expected in alcohols, ethers, ketones, and hydrocarbon solvents, while solubility in water is limited. For applications requiring precise concentration data, the experimental protocol outlined in this guide provides a reliable method for quantitative determination. By combining theoretical prediction with empirical verification, researchers can confidently select the optimal solvent system to advance their scientific objectives.

References

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. [Link]

  • University of Calgary. (2020, March 4). Amines and Heterocycles. [Link]

  • University of Calgary. 7.3 Solubility of Amines. [Link]

  • Wikipedia. Amine. [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. [Link]

  • Chemistry Stack Exchange. (2023, January 21). Solubility of amines. [Link]

  • EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]

  • Carroll, J. J. (1998). THE SOLUBILITY OF HYDROCARBONS IN AMINE SOLUTIONS. [Link]

  • BYJU'S. Physical Properties of Amines. [Link]

  • JoVE. (2023, April 30). Video: Physical Properties of Amines. [Link]

  • Moshfeghian, M., & Snow-McGregor, K. (2022, July 1). Estimation of Solubilities of Selected Hydrocarbons Compounds in Treating Solvents. [Link]

  • LibreTexts. Ketones, Amines and Amides - Organic Chemistry. [Link]

  • Science Ready. Organic Bases: Amines – HSC Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. [Link]

  • Michigan State University. Amine Reactivity. [Link]

  • University of Sydney. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Goral, M., et al. (2012, December 19). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. [Link]

  • de Souza, R. O. M. A. (2022, June 15). CHAPTER 1: Aldehydes, Ketones, Imines and Nitriles. [Link]

  • California State University, Bakersfield. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • National Institutes of Health. N-Methylhexylamine | C7H17N | CID 37079 - PubChem. [Link]

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Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of N-methylhexamethyleneimine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction N-methylhexamethyleneimine, also known as 1-methylazepane, is a cyclic tertiary amine with a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N-methylhexamethyleneimine, also known as 1-methylazepane, is a cyclic tertiary amine with a seven-membered ring. Its detection and characterization are crucial in various fields, including pharmaceutical development, where the azepane ring is a structural motif in some drug candidates, and in chemical synthesis as an intermediate or potential impurity. Mass spectrometry, coupled with gas or liquid chromatography, stands as a primary analytical tool for the structural elucidation and quantification of such compounds. A thorough understanding of its fragmentation behavior under different ionization conditions is paramount for unambiguous identification and the development of robust analytical methods.

This guide provides a detailed exploration of the mass spectrometric fragmentation pathways of N-methylhexamethyleneimine under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the mechanistic rationale behind the observed product ions.

The Nitrogen Rule in the Context of N-methylhexamethyleneimine

A fundamental principle in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule. This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. N-methylhexamethyleneimine (C7H15N) has a molecular weight of approximately 113.20 g/mol , and its molecular ion ([M]•+) will have an odd mass-to-charge ratio (m/z 113), immediately suggesting the presence of an odd number of nitrogen atoms to the analyst.

Electron Ionization (EI) Mass Spectrometry Fragmentation of N-methylhexamethyleneimine

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns. These patterns, however, are highly reproducible and provide a wealth of structural information. The fragmentation of N-methylhexamethyleneimine is primarily driven by the presence of the nitrogen atom, which directs cleavage pathways through the stabilization of adjacent carbocations.

The principal fragmentation pathways for N-methylhexamethyleneimine under EI conditions are:

  • α-Cleavage: This is the most dominant fragmentation pathway for amines. It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. For N-methylhexamethyleneimine, there are two potential sites for α-cleavage: the methyl group and the ring carbons.

    • Loss of a Methyl Radical: Cleavage of the N-CH3 bond results in the loss of a methyl radical (•CH3), leading to the formation of a stable, even-electron iminium ion at m/z 98. This is often a very prominent peak in the spectrum.

    • Ring α-Cleavage: Cleavage of the C-C bond within the ring, adjacent to the nitrogen, leads to the formation of an acyclic radical cation.

  • Ring Opening and Subsequent Fragmentation: Following the initial α-cleavage within the ring, the resulting open-chain ion can undergo further fragmentation. This can involve the loss of neutral alkene molecules (e.g., ethene, propene) through a series of hydrogen rearrangements and subsequent cleavages.

  • Formation of Smaller Nitrogen-Containing Fragments: A series of smaller, stable nitrogen-containing ions are also commonly observed. These arise from more complex rearrangements and multiple cleavage events.

The following diagram illustrates the primary EI fragmentation pathways of N-methylhexamethyleneimine.

EI_Fragmentation M N-Methylhexamethyleneimine [M]•+ m/z 113 F98 [M-CH3]+ m/z 98 M->F98 - •CH3 (α-cleavage) F112 [M-H]•+ m/z 112 M->F112 - •H F70 m/z 70 F98->F70 - C2H4 F56 m/z 56 F98->F56 - C3H6 F42 m/z 42 F70->F42 - C2H4

Caption: Proposed EI fragmentation pathways of N-methylhexamethyleneimine.

Based on the fragmentation of the closely related N-methylpiperidine, we can anticipate the relative abundance of key fragments for N-methylhexamethyleneimine.

Ion DescriptionProposed m/zAnticipated Relative Abundance
Molecular Ion [M]•+113Moderate
[M-H]+112Moderate to High
[M-CH3]+98High (often the base peak)
Ring Cleavage FragmentsVarious (e.g., 70, 56)Low to Moderate
Small N-containing fragmentse.g., 42Moderate

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

Electrospray ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]+, with minimal in-source fragmentation. Structural information is then obtained through tandem mass spectrometry (MS/MS) experiments, where the protonated molecule is isolated and subjected to collision-induced dissociation (CID).

For N-methylhexamethyleneimine, the protonated molecule [M+H]+ will have an m/z of 114. The fragmentation of this even-electron species in the gas phase is driven by the protonated nitrogen, which initiates charge-directed fragmentation pathways.

Key fragmentation pathways in ESI-MS/MS include:

  • Ring Opening: The protonated nitrogen can induce the cleavage of an adjacent C-C bond within the azepane ring, leading to a stable acyclic iminium ion.

  • Neutral Loss of Small Molecules: Subsequent to ring opening, the linear ion can undergo fragmentation through the loss of neutral molecules, such as ethene or propene.

  • Protonated Iminium Ion Formation: Direct fragmentation of the ring can also lead to the formation of smaller, stable protonated iminium ions.

The following diagram illustrates a plausible ESI-MS/MS fragmentation pathway for protonated N-methylhexamethyleneimine.

ESI_Fragmentation MH [M+H]+ m/z 114 RingOpen Ring-Opened Intermediate MH->RingOpen Ring Opening F86 [M+H - C2H4]+ m/z 86 RingOpen->F86 - C2H4 F72 [M+H - C3H6]+ m/z 72 RingOpen->F72 - C3H6

Caption: Proposed ESI-MS/MS fragmentation of protonated N-methylhexamethyleneimine.

Experimental Protocols

The choice of analytical technique will depend on the sample matrix and the specific research question. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the analysis of N-methylhexamethyleneimine.

GC-MS Analysis Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like N-methylhexamethyleneimine.

1. Sample Preparation:

  • For neat samples or high-concentration standards, dilute in a suitable solvent such as methanol or dichloromethane.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interferences.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[1]

  • Injection: 1 µL splitless injection at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 250 °C at 15 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-200.

LC-MS/MS Analysis Protocol

LC-MS/MS is advantageous for less volatile samples or when higher sensitivity and specificity are required.

1. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS System and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column, such as a Waters Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm), is suitable for separating amines.[2]

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 5% B.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Multiple Reaction Monitoring (MRM) transitions should be optimized for N-methylhexamethyleneimine. A potential transition would be the precursor ion [M+H]+ at m/z 114 to a prominent product ion (e.g., m/z 86 or 72).

Conclusion

This guide has provided a comprehensive overview of the mass spectrometric fragmentation pathways of N-methylhexamethyleneimine under both EI and ESI conditions. The predictable nature of α-cleavage and ring-opening reactions allows for confident structural elucidation. The provided experimental protocols offer a starting point for the development of robust analytical methods for the detection and quantification of this important cyclic amine. As with any analytical endeavor, method validation is crucial to ensure data quality and reliability.

References

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Science of The Total Environment. Available at: [Link]

  • GCMS Section 6.15 - Whitman People. Whitman College. Available at: [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]

  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. National Center for Biotechnology Information. Available at: [Link]

  • Electron impact mass spectrum with proposed fragmentation (a) and HR-MS/ MS spectrum (b) of (Nmethylazepan-3-yl)-3-(1naphthoyl)indole (2) obtained after GC-MS and LC-HR-MS/ MS analysis of the isolated compound. ResearchGate. Available at: [Link]

  • Piperidine, 1-methyl- - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

Sources

Foundational

The Aqueous Basicity of N-Methylhexamethyleneimine: A Technical Guide to pKa and its Determinants

Abstract Introduction: The Significance of pKa in Molecular Science The acid dissociation constant (pKa) is a fundamental parameter that quantifies the strength of an acid in a solution. For a basic compound like N-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Significance of pKa in Molecular Science

The acid dissociation constant (pKa) is a fundamental parameter that quantifies the strength of an acid in a solution. For a basic compound like N-methylhexamethyleneimine, we are interested in the pKa of its conjugate acid, which directly reflects the basicity of the amine. A higher pKa value for the conjugate acid corresponds to a stronger base.[1][2] The basicity of a molecule is a critical determinant of its behavior in various chemical and biological systems.

In the context of drug development, the pKa of a molecule influences its:

  • Solubility: The ionization state of a compound, governed by its pKa and the pH of the medium, significantly impacts its aqueous solubility.

  • Absorption, Distribution, Metabolism, and Excretion (ADME): The ability of a drug to cross biological membranes, bind to its target, and be metabolized and cleared from the body is intimately linked to its ionization state.

  • Pharmacological Activity: The interaction of a drug with its biological target often depends on specific protonation states of both the ligand and the receptor.

N-methylhexamethyleneimine, a cyclic tertiary amine, presents an interesting case study in molecular basicity. The interplay between the conformational flexibility of the seven-membered ring and the electronic contribution of the N-methyl group dictates the availability of the nitrogen lone pair for protonation.

Theoretical Framework: Predicting the Basicity of N-Methylhexamethyleneimine

The basicity of an amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[2][3] Several factors influence this electron availability in N-methylhexamethyleneimine:

  • Inductive Effect: The N-methyl group is an electron-donating group. Through the inductive effect, it pushes electron density towards the nitrogen atom, thereby increasing the electron density of the lone pair and making the amine more basic compared to its secondary amine counterpart, hexamethyleneimine.[3][4]

  • Hybridization: The nitrogen atom in N-methylhexamethyleneimine is sp3 hybridized. This hybridization results in the lone pair residing in an sp3 orbital, which has a lower s-character compared to sp2 or sp hybridized orbitals.[1][2] Lower s-character means the electrons are held less tightly by the nucleus, making them more available for bonding with a proton and thus contributing to higher basicity.[1][2]

  • Steric Effects: The seven-membered ring and the methyl group can influence the solvation of the protonated form (the conjugate acid). Efficient solvation of the conjugate acid stabilizes it, shifting the equilibrium towards the protonated form and thus increasing the basicity. However, excessive steric hindrance around the nitrogen can impede the approach of a proton and also hinder solvation, which would decrease basicity. The conformational flexibility of the azepane ring will play a role in achieving an optimal geometry for protonation and subsequent solvation.

  • Ring Strain: While less pronounced than in smaller rings, the conformational preferences of the seven-membered ring can influence the orientation of the nitrogen lone pair and its accessibility for protonation.

Based on these principles, we can predict that N-methylhexamethyleneimine will be a moderately strong base, with a pKa value likely in the range of other cyclic tertiary amines. For comparison, the pKa of N-methylpiperidine (a six-membered ring) is approximately 10.08. Given the slightly different steric and electronic environment of the seven-membered ring, the pKa of N-methylhexamethyleneimine is expected to be in a similar range.

Computational Approaches to pKa Prediction

In the absence of experimental data, computational chemistry provides powerful tools for estimating the pKa of molecules.[5][6][7][8] These methods can provide valuable insights for initial screening and hypothesis generation.

Quantum Mechanical Methods

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT) or ab initio methods (e.g., MP2), can be used to calculate the free energy change of the protonation reaction in the gas phase and in solution.[5][8] The pKa can then be derived from the calculated free energy of protonation. Solvation effects are crucial for accurate pKa prediction and are typically incorporated using continuum solvation models like the COSMO model.[6]

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning

QSAR models and machine learning algorithms, such as Artificial Neural Networks (ANN), can also be employed to predict pKa values.[7][9] These models are trained on large datasets of experimentally determined pKa values and molecular descriptors.[7] For a molecule like N-methylhexamethyleneimine, a model trained on a diverse set of cyclic amines would likely provide a reliable estimate.

Experimental Determination of pKa

Several robust experimental techniques are available for the precise determination of the pKa of amines in aqueous solution.[10][11][12] The choice of method often depends on the properties of the compound, such as its solubility and whether it possesses a chromophore.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[11][13][14] It involves monitoring the pH of a solution of the amine as a strong acid is incrementally added.

  • Sample Preparation: Prepare a standard solution of N-methylhexamethyleneimine of known concentration (e.g., 0.01 M) in deionized water. To ensure a constant ionic strength, a background electrolyte such as 0.1 M KCl can be added.

  • Titrant Preparation: Prepare a standardized solution of a strong acid, typically hydrochloric acid (HCl), of a concentration approximately 10 times that of the amine solution.

  • Apparatus Setup: Use a calibrated pH meter with a combination glass electrode. The titration can be performed manually or with an automated titrator. The solution should be stirred continuously.

  • Titration Procedure:

    • Record the initial pH of the amine solution.

    • Add small, precise increments of the HCl titrant.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[14]

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

    • Alternatively, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare N-methyl- hexamethyleneimine Solution D Add Increments of HCl A->D B Prepare Standardized HCl Titrant B->D C Calibrate pH Meter E Record pH and Volume C->E D->E Equilibrate F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

If the protonated and unprotonated forms of a molecule have different UV-Vis absorption spectra, spectrophotometric titration can be used to determine the pKa.[10][12][15][16][17][18] This method is particularly useful for compounds with low solubility or when only small amounts of sample are available.[17] N-methylhexamethyleneimine itself does not have a strong chromophore in the UV-Vis range. However, this method is presented here as a general and powerful technique for pKa determination.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol).

  • Spectral Acquisition:

    • Add a small, constant amount of the stock solution to each buffer solution to achieve the same total concentration.

    • Record the UV-Vis spectrum for each solution.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated species is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[16]

UV_Vis_Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Buffer Solutions of Varying pH C Add Analyte to Each Buffer A->C B Prepare Stock Solution of Analyte B->C D Record UV-Vis Spectrum for Each Solution C->D E Plot Absorbance vs. pH D->E F Fit Data to Henderson- Hasselbalch Equation E->F G Determine pKa from Inflection Point F->G

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shift changes of nuclei near the ionization center as a function of pH.[19][20][21][22] Both ¹H and ¹³C NMR can be employed. This method is advantageous as it can provide site-specific pKa values in polyprotic molecules.

Synthesis and Sample Preparation

For experimental determination of the pKa, a pure sample of N-methylhexamethyleneimine is required. While various methods for the N-methylation of amines and the synthesis of cyclic amines are documented, a common route for the preparation of N-methylhexamethyleneimine involves the reductive amination of a suitable precursor or the direct methylation of hexamethyleneimine.

A potential synthetic route could involve the Eschweiler-Clarke reaction, which is a method for the methylation of primary or secondary amines using an excess of formic acid and formaldehyde.

It is imperative that the final product is purified to a high degree, as impurities can interfere with accurate pKa determination. Standard purification techniques such as distillation or column chromatography should be employed, and the purity should be confirmed by analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

Summary of Basicity and pKa Values

While a specific, experimentally verified pKa for N-methylhexamethyleneimine is not available in the cited literature, we can compile a table of pKa values for structurally related cyclic amines to provide a comparative context.

CompoundStructurepKa of Conjugate AcidNotes
PiperidineSix-membered cyclic secondary amine11.12A common reference for cyclic amine basicity.
N-MethylpiperidineSix-membered cyclic tertiary amine10.08The N-methyl group slightly decreases basicity compared to the secondary amine in aqueous solution, a phenomenon often attributed to solvation effects.
PyrrolidineFive-membered cyclic secondary amine11.27The smaller ring size can influence basicity.
N-Methylhexamethyleneimine Seven-membered cyclic tertiary amine Estimated: 10-11 The pKa is predicted to be in this range based on the inductive effect of the methyl group and the properties of the seven-membered ring. Experimental verification is required.

Conclusion

The pKa and basicity of N-methylhexamethyleneimine are crucial parameters for understanding its chemical and biological behavior. This guide has provided a thorough theoretical framework for predicting its basicity, highlighting the roles of inductive effects, hybridization, and steric factors. Furthermore, detailed experimental protocols for the accurate determination of its pKa using potentiometric titration and UV-Vis spectrophotometry have been presented, along with an overview of computational prediction methods. While an experimental value for N-methylhexamethyleneimine is yet to be definitively reported in the literature, the principles and methodologies outlined herein provide a clear path for researchers to determine this value and to contextualize it within the broader landscape of cyclic amine chemistry. The robust determination of this parameter will undoubtedly aid in the rational design and development of new chemical entities in various scientific disciplines.

References

  • Sumon, K. S. U., Henni, A., & East, A. L. L. (2012). Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. Journal of Physical Chemistry A, 116(48), 11837-11844.
  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina.
  • Alkhzem, A., et al. (2024).
  • SCIRP. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • Futa, B., et al. (n.d.).
  • Siracusa, M. A., et al. (2011). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • da Silva, E. F., Svendsen, H. F., & Merz, K. M. (2003). Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 42(18), 4215-4223.
  • Alkhzem, A., et al. (2024).
  • Nguyen, T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Liquids, 3(2), 214-245.
  • Benchchem. (n.d.). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
  • DTIC. (n.d.).
  • Nguyen, T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calcul. Semantic Scholar.
  • Unknown. (n.d.). pKa of a dye: UV-VIS Spectroscopy.
  • metfop. (n.d.).
  • Tei, K., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 27(9), 2948.
  • Chemagination. (n.d.).
  • Liu, S., et al. (2019). Quantification of Molecular Basicity for Amines: a Combined Conceptual Density Functional Theory and Information-Theoretic Approach. Physical Chemistry Chemical Physics, 21(25), 13623-13634.
  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
  • Chemistry Steps. (2021, December 18). Basicity of Amines.
  • Fiveable. (2025, August 15). 5.2 Basicity of amines. Organic Chemistry II.
  • Chair of Analytical Chemistry. (2025, August 28).
  • LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Chemistry LibreTexts.
  • Gonzalez-de-Castro, A., & Faber, K. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega, 4(7), 12646-12652.
  • Leito, I. (2019, April 11).
  • Howe, P. W. A., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15682-15689.
  • ResearchGate. (n.d.). A Novel Route to Synthesize N,N‐Dimethyl Arylmethylamines from Aryl Aldehydes, Hexamethylenetetramine and Hydrogen.
  • LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts.
  • Howe, P. W. A., et al. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia.
  • ResearchGate. (n.d.). Synthesis of N-Methyl Secondary Amines.
  • ChemicalBook. (n.d.). N-Methylaniline synthesis.
  • Li, Y., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(1), 158-184.

Sources

Exploratory

An In-depth Technical Guide to the Mechanisms of N-Methylhexamethyleneimine Ring Formation

Abstract N-methylhexamethyleneimine, also known as 1-methylazepane, is a saturated seven-membered nitrogen-containing heterocycle. The azepane scaffold is a privileged structural motif in medicinal chemistry, valued for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-methylhexamethyleneimine, also known as 1-methylazepane, is a saturated seven-membered nitrogen-containing heterocycle. The azepane scaffold is a privileged structural motif in medicinal chemistry, valued for its inherent three-dimensionality and conformational flexibility, which makes it an attractive core for novel therapeutics.[1][2] This guide provides an in-depth exploration of the core synthetic mechanisms for the formation of the N-methylhexamethyleneimine ring, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to dissect the causality behind key experimental choices, focusing on robust and validated synthetic strategies. The methodologies covered include intramolecular reductive amination, ring-closing metathesis (RCM), direct N-alkylation of the parent heterocycle, and intramolecular nucleophilic substitution, providing a comprehensive toolkit for the synthesis of this important scaffold.

Introduction: The Significance of the Azepane Scaffold

Saturated N-heterocycles are foundational building blocks in the discovery and development of new bioactive molecules.[3] While five- and six-membered rings like pyrrolidine and piperidine are ubiquitous in pharmaceuticals, the seven-membered azepane ring is significantly less common, a discrepancy largely attributable to the synthetic challenges in its construction.[3] The increased conformational flexibility and the entropic cost of forming a seven-membered ring pose significant hurdles. However, this same flexibility allows azepane-containing molecules to explore a wider chemical space, making them valuable for targeting complex biological systems.[1] This guide aims to demystify the formation of the N-methylated azepane ring, providing both mechanistic understanding and practical, field-proven protocols.

Mechanism I: Intramolecular Reductive Amination

Intramolecular reductive amination is a powerful and direct strategy for constructing the N-methylhexamethyleneimine ring from a linear precursor. This one-pot reaction involves the condensation of a terminal aldehyde with a secondary amine within the same molecule to form a cyclic iminium ion, which is then immediately reduced to the target tertiary amine.[4]

Mechanistic Rationale

The process begins with a linear precursor such as 6-(methylamino)hexanal. The reaction is typically performed under mildly acidic conditions, which serve to activate the carbonyl group for nucleophilic attack by the amine.[5] This attack forms a hemiaminal intermediate. Subsequent dehydration, also acid-catalyzed, generates a transient cyclic iminium ion. This electrophilic intermediate is the key to the reaction's success; it is highly susceptible to reduction by a mild hydride-donating reagent.

Causality in Reagent Selection: The choice of reducing agent is critical for the success of a one-pot reductive amination.[6] A reagent that is too reactive, like sodium borohydride (NaBH₄), would simply reduce the starting aldehyde to an alcohol before cyclization can occur.[6] Therefore, reagents that are selective for the iminium ion over the carbonyl are required.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild enough to not reduce the aldehyde but is highly effective at reducing the iminium ion as it forms. The acetic acid byproduct can also serve as the necessary acid catalyst.[7]

  • Sodium cyanoborohydride (NaBH₃CN): Another classic choice, this reagent is stable under mildly acidic conditions (pH 3-4) where iminium ion formation is favorable.[7] However, its high toxicity and the potential generation of hydrogen cyanide gas necessitate careful handling.[7]

Experimental Protocol: Intramolecular Reductive Amination

This protocol describes the cyclization of a hypothetical precursor, 6-(methylamino)hexanal, to N-methylhexamethyleneimine.

  • Preparation: To a solution of 6-(methylamino)hexanal (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add acetic acid (1.1 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes to facilitate pre-formation of the iminium ion. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Self-Validation Note: The portion-wise addition helps to control any exotherm and ensures the reducing agent is available as the iminium ion is formed.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield N-methylhexamethyleneimine.

Mechanistic Diagram

Intramolecular_Reductive_Amination cluster_0 Start 6-(Methylamino)hexanal p1 Start->p1 + H⁺ - H₂O Hemiaminal Cyclic Hemiaminal Intermediate p2 Hemiaminal->p2 Dehydration Iminium Cyclic Iminium Ion Product N-Methyl- hexamethyleneimine Iminium->Product Reduction [NaBH(OAc)₃]

Caption: Mechanism of Intramolecular Reductive Amination.

Mechanism II: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a robust and versatile method for forming cyclic systems, including the seven-membered azepane ring.[1] This strategy involves the intramolecular cyclization of a diene precursor using a ruthenium-based catalyst.[1][8] Subsequent reduction of the resulting unsaturated ring yields the saturated N-methylhexamethyleneimine.

Mechanistic Rationale

The RCM approach is a two-stage process:

  • Diene Precursor Synthesis: A suitable acyclic diene is synthesized first. For N-methylhexamethyleneimine, a typical precursor would be N-methyl-N,N-diallylamine or a related structure with terminal alkenes positioned to form a seven-membered ring.

  • Metathesis and Reduction: The diene is treated with a ruthenium catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalyst). The catalyst facilitates a series of [2+2] cycloaddition and cycloreversion steps, ultimately extruding a volatile alkene (like ethylene) and forming the desired cyclic alkene (a tetrahydroazepine derivative). This unsaturated ring is then reduced to the final saturated azepane via standard hydrogenation methods (e.g., H₂/Pd/C).

Causality in Catalyst Selection: The choice of RCM catalyst is a key determinant of the reaction's efficiency.

  • Grubbs' First-Generation Catalyst: Effective for simple systems but can have lower activity and tolerance for some functional groups.

  • Grubbs' Second-Generation Catalyst: Offers significantly higher reactivity and broader functional group tolerance, making it a common choice for more complex substrates.[1]

  • Hoveyda-Grubbs' Catalysts: These catalysts are often more stable and can be easier to handle, with excellent activity.

The reaction is typically run at high dilution (e.g., 0.01 M) to favor the intramolecular RCM pathway over intermolecular polymerization.[1]

Experimental Protocol: RCM Approach

This protocol is adapted from established methods for synthesizing tetrahydroazepine derivatives.[1]

Step 1: Synthesis of the Diene Precursor (e.g., N-allyl-N-(pent-4-en-1-yl)methanamine)

  • Alkylation: To a solution of N-methylallylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in dichloromethane (DCM), add 5-bromopent-1-ene (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up and Purification: Quench with water, extract with DCM, dry the organic phase over Na₂SO₄, and purify by column chromatography to obtain the diene precursor.

Step 2: Ring-Closing Metathesis and Reduction

  • RCM Reaction: Under an inert argon atmosphere, dissolve the diene precursor (1.0 eq) in anhydrous, degassed DCM (to a concentration of 0.01 M). Add Grubbs' second-generation catalyst (2-5 mol%).[1]

  • Reflux: Reflux the reaction mixture for 4-12 hours, monitoring by TLC. Self-Validation Note: The disappearance of the starting material and the appearance of a less polar spot indicates successful cyclization.

  • Purification: Upon completion, cool the reaction and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 2,3,4,7-tetrahydro-1H-azepine derivative.

  • Reduction: Dissolve the purified tetrahydroazepine in methanol or ethanol. Add palladium on carbon (10% Pd/C, ~5 mol%). Hydrogenate the mixture under a balloon of H₂ or in a Parr shaker at 50 psi until the reaction is complete.

  • Final Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain N-methylhexamethyleneimine.

Workflow Diagram

RCM_Workflow Start Acyclic Diene Precursor RCM Ring-Closing Metathesis (Grubbs' Catalyst, DCM, Reflux) Start->RCM Unsaturated Unsaturated Azepine (Tetrahydro-1H-azepine) RCM->Unsaturated Reduction Hydrogenation (H₂, Pd/C) Unsaturated->Reduction Product N-Methylhexamethyleneimine (Final Product) Reduction->Product

Caption: General workflow for azepane synthesis via RCM.

Comparison of Common RCM Catalysts
CatalystTypical Loading (mol%)Key Features
Grubbs' 1st Gen 5 - 10Lower activity, sensitive to air/moisture.
Grubbs' 2nd Gen 2 - 5High activity, good functional group tolerance, more air-stable.[1]
Hoveyda-Grubbs' 2nd Gen 1 - 5High stability, high activity, often used for challenging substrates.

Mechanism III: Direct N-Alkylation of Hexamethyleneimine

The most conceptually simple route is the direct methylation of the pre-formed hexamethyleneimine ring. While straightforward, this S_N2 reaction must be carefully controlled to prevent over-alkylation.[6]

Mechanistic Rationale

The nitrogen atom of hexamethyleneimine acts as a nucleophile, attacking an electrophilic methyl source (e.g., methyl iodide). The primary challenge is that the product, N-methylhexamethyleneimine, is also nucleophilic and can react with another equivalent of the methylating agent to form an undesired quaternary ammonium salt.[9]

Controlling Selectivity - The Eschweiler-Clarke Reaction: A superior method for controlled mono-N-methylation is the Eschweiler-Clarke reaction. This is a form of reductive amination that uses an excess of formaldehyde and formic acid.[10]

  • Imine Formation: Hexamethyleneimine reacts with formaldehyde to form an iminium ion.[11]

  • Hydride Transfer: Formic acid (or its conjugate base, formate) acts as the hydride source, reducing the iminium ion to the methylated amine. This method is highly effective for exhaustive methylation without the risk of forming quaternary salts, as the intermediate iminium ion is reduced much faster than any potential alkylation of the tertiary amine product. For mono-methylation, controlling the stoichiometry of formaldehyde is key.

Experimental Protocol: Eschweiler-Clarke Methylation
  • Preparation: To a flask containing hexamethyleneimine (1.0 eq), add formic acid (2.0 eq) and aqueous formaldehyde (37% solution, 1.2 eq).

  • Reaction: Heat the mixture to reflux (around 100 °C) for 2-4 hours. Self-Validation Note: Vigorous evolution of CO₂ gas should be observed, indicating the progress of the reaction.

  • Basification: After cooling, make the solution strongly alkaline by carefully adding 10 M NaOH solution.

  • Extraction: Extract the product with diethyl ether or another suitable organic solvent (3x).

  • Purification: Dry the combined organic layers over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent by distillation to yield the N-methylated product.

Mechanistic Diagram

Eschweiler_Clarke Amine Hexamethyleneimine p1 Amine->p1 Formaldehyde Formaldehyde (CH₂O) Formaldehyde->p1 Iminium Iminium Ion Intermediate p2 Iminium->p2 FormicAcid Formic Acid (HCOOH) FormicAcid->p2 Product N-Methylhexamethyleneimine CO2 CO₂ p1->Iminium Condensation p2->Product Hydride Transfer p2->CO2

Caption: Mechanism of the Eschweiler-Clarke reaction.

Advanced & Emerging Methodologies

The synthesis of azepanes is an active area of research, with several innovative methods being developed.[12][13][14]

  • Dearomative Ring Expansion: This strategy involves the expansion of smaller, more readily available rings. For instance, the dearomative expansion of functionalized piperidones via a Beckmann rearrangement or the expansion of nitroarenes can produce highly substituted azepane cores.[3]

  • Catalytic Nitrene Transfer: Recent advances have shown that silver-catalyzed nitrene transfer can be used for azepine formation.[15][16] This involves the dearomative insertion of a nitrene into an aromatic ring, which can then be reduced to the corresponding azepane.[15][16]

  • Rh(II)-Catalyzed Cyclopropanation/Aza-Cope Rearrangement: This elegant cascade reaction uses dienyltriazoles to generate a transient vinylcyclopropane intermediate which rapidly rearranges to form a fused dihydroazepine structure.[17]

These methods offer access to complex and highly functionalized azepane derivatives that may be difficult to obtain through more traditional routes.

Conclusion

The formation of the N-methylhexamethyleneimine ring can be achieved through several robust and mechanistically distinct pathways. The choice of method depends heavily on the available starting materials, the desired scale of the synthesis, and the required substitution pattern on the azepane ring.

  • Intramolecular Reductive Amination offers a direct and efficient route from linear amino-aldehydes.

  • Ring-Closing Metathesis provides unparalleled versatility and is often the method of choice for constructing highly substituted or complex azepanes.[1][18]

  • Direct N-Alkylation , particularly via the Eschweiler-Clarke reaction, is a reliable method for methylating the parent hexamethyleneimine ring without side reactions.

Understanding the underlying mechanisms and the rationale for reagent and condition selection is paramount for researchers aiming to successfully synthesize and apply these valuable heterocyclic scaffolds in drug discovery and development.

References

  • BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.
  • Reiser, O., et al. (n.d.). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. ResearchGate. Available at: [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. Available at: [Link]

  • García, P., et al. (n.d.). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. PMC. Available at: [Link]

  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Chandra, K. L., et al. (n.d.). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Bentham Science Publishers. Available at: [Link]

  • Leonori, D., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research Explorer. Available at: [Link]

  • Unknown Author. (2025). Azepines, Chemistry, Synthesis And Reactions. STM Journals. Available at: [Link]

  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. Available at: [Link]

  • Zhang, T.-B., et al. (n.d.). An Approach to the Synthesis of Pyrimido[b]azepines via Ruthenium-Catalyzed Ring-Closing Metathesis. Thieme E-Books & E-Journals. Available at: [Link]

  • Chekshin, N., et al. (n.d.). Chemoselective silver-catalyzed nitrene transfer: Tunable syntheses of azepines and cyclic carbamimidates. ChemRxiv. Available at: [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Semantic Scholar. Available at: [Link]

  • Chekshin, N., et al. (2024). Chemoselective Silver-Catalyzed Nitrene Transfer: Tunable Syntheses of Azepines and Cyclic Carbamimidates. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Delepine reaction. Available at: [Link]

  • Unknown Author. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. Available at: [Link]

  • Myers, A. (n.d.). Myers Chem 115. Harvard University. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Chemistry Steps. (2026). Formation of Imines and Enamines. Available at: [Link]

  • Organic Chemistry Explained. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]

  • Bhor, M. D., et al. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. ResearchGate. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to Cyclohexyl Isothiocyanate (CAS 1122-82-3)

A Note on Chemical Identity: This guide addresses the chemical associated with CAS number 1122-82-3, which is Cyclohexyl isothiocyanate. The user-provided topic name, N-methylhexamethyleneimine, corresponds to a differen...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Chemical Identity: This guide addresses the chemical associated with CAS number 1122-82-3, which is Cyclohexyl isothiocyanate. The user-provided topic name, N-methylhexamethyleneimine, corresponds to a different CAS number (1192-95-6). This document will focus exclusively on the safety and handling of Cyclohexyl isothiocyanate (CAS 1122-82-3).

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the material safety data for Cyclohexyl isothiocyanate. The information herein is synthesized from authoritative safety data sheets to ensure accuracy and promote safe laboratory practices.

Section 1: Chemical and Physical Properties

Cyclohexyl isothiocyanate is a versatile laboratory chemical.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

PropertyValueSource
Molecular Formula C7H11NS[1]
CAS Number 1122-82-3[1]
Synonyms Isothiocyanic acid, cyclohexyl ester[1]
Appearance Data not available
Odor Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
Section 2: Hazard Identification and Classification

Cyclohexyl isothiocyanate is classified as a hazardous substance.[1] Adherence to safety protocols is mandatory to mitigate risks.

GHS Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[1]

  • Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[1]

  • Skin Corrosion/Irritation (Category 1B), H314: Causes severe skin burns and eye damage.[1]

  • Serious Eye Damage/Eye Irritation (Category 1), H318: Causes serious eye damage.[1]

Hazard Pictograms:

GHS_Pictograms cluster_0 GHS Hazard Pictograms skull corrosive exclamation

GHS Pictograms for Cyclohexyl isothiocyanate.

Signal Word: Danger

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H314: Causes severe skin burns and eye damage.[1]

  • H332: Harmful if inhaled.[1]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[1]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P310: Immediately call a POISON CENTER or doctor/physician.[1]

Section 3: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with Cyclohexyl isothiocyanate.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials such as acids.[1]

  • Protect from light.[1]

Handling_and_Storage cluster_handling Safe Handling cluster_storage Proper Storage Ventilation Ventilation PPE PPE Ventilation->PPE No Eating/Drinking/Smoking No Eating/Drinking/Smoking PPE->No Eating/Drinking/Smoking Hand Washing Hand Washing No Eating/Drinking/Smoking->Hand Washing Tightly Closed Containers Tightly Closed Containers Cool, Dry, Well-Ventilated Cool, Dry, Well-Ventilated Tightly Closed Containers->Cool, Dry, Well-Ventilated Away from Incompatibles Away from Incompatibles Cool, Dry, Well-Ventilated->Away from Incompatibles Protect from Light Protect from Light Away from Incompatibles->Protect from Light Cyclohexyl isothiocyanate Cyclohexyl isothiocyanate Cyclohexyl isothiocyanate->Ventilation Requires Cyclohexyl isothiocyanate->Tightly Closed Containers Requires Emergency_Response Exposure Event Exposure Event Initiate First Aid Initiate First Aid Exposure Event->Initiate First Aid Eye Contact Eye Contact Initiate First Aid->Eye Contact If applicable Skin Contact Skin Contact Initiate First Aid->Skin Contact If applicable Inhalation Inhalation Initiate First Aid->Inhalation If applicable Ingestion Ingestion Initiate First Aid->Ingestion If applicable Rinse with Water (15 min) Rinse with Water (15 min) Eye Contact->Rinse with Water (15 min) Wash with Soap & Water (15 min) Wash with Soap & Water (15 min) Skin Contact->Wash with Soap & Water (15 min) Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Do NOT Induce Vomiting Do NOT Induce Vomiting Ingestion->Do NOT Induce Vomiting Seek Medical Attention Seek Medical Attention Rinse with Water (15 min)->Seek Medical Attention Wash with Soap & Water (15 min)->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Do NOT Induce Vomiting->Seek Medical Attention Spill Event Spill Event Evacuate & Ventilate Evacuate & Ventilate Spill Event->Evacuate & Ventilate Contain with Inert Material Contain with Inert Material Evacuate & Ventilate->Contain with Inert Material Collect for Disposal Collect for Disposal Contain with Inert Material->Collect for Disposal Clean & Decontaminate Area Clean & Decontaminate Area Collect for Disposal->Clean & Decontaminate Area

Emergency Response Workflow.

Section 5: Toxicological and Ecological Information

Toxicological Information:

  • The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

  • This substance is harmful if swallowed, inhaled, or in contact with skin. [1]* It causes severe skin burns and serious eye damage. [1]* This chemical is also a lachrymator, meaning it can cause tearing. [1] Ecological Information:

  • Data on the environmental impact of this chemical is limited. It is crucial to prevent its release into the environment.

Section 6: Disposal Considerations

Waste disposal must be conducted in accordance with all federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of N-Methylhexamethyleneimine from Hexamethyleneimine: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of N-methylhexamethyleneimine from hexamethyleneimine, tailored for researchers, scientists, and professionals in drug development. The primary meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-methylhexamethyleneimine from hexamethyleneimine, tailored for researchers, scientists, and professionals in drug development. The primary method detailed is the Eschweiler-Clarke reaction, a reliable and efficient reductive amination process. This guide offers in-depth technical details, explains the underlying chemical principles, and provides a step-by-step protocol to ensure reproducible and high-yield synthesis. Safety considerations and purification techniques are also thoroughly addressed.

Introduction

N-methylhexamethyleneimine is a valuable tertiary amine with applications in various fields, including as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its structural motif is found in a range of biologically active compounds. The methylation of the secondary amine, hexamethyleneimine, is a critical step in accessing this important molecule.

While several methods exist for the N-methylation of amines, the Eschweiler-Clarke reaction stands out for its efficiency and selectivity.[1][2] This reaction utilizes formaldehyde as the carbon source and formic acid as the reducing agent, offering a direct and clean route to the desired N-methylated product.[3] A key advantage of this method is that it avoids the formation of quaternary ammonium salts, a common side reaction in other methylation procedures.[2][4]

The Eschweiler-Clarke Reaction: Mechanism and Rationale

The Eschweiler-Clarke reaction is a classic example of reductive amination.[4][5] The reaction proceeds through a well-defined mechanism:

  • Imine Formation: The secondary amine (hexamethyleneimine) first reacts with formaldehyde to form an unstable iminium ion.[1][2]

  • Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the iminium ion. This reduces the iminium ion to the tertiary amine (N-methylhexamethyleneimine) and releases carbon dioxide gas, which drives the reaction to completion.[1][2]

The reaction is typically performed by heating the reactants together, often in an aqueous solution.[2] The use of excess formic acid and formaldehyde ensures a high yield of the tertiary amine.[1]

Experimental Protocol

This section details the step-by-step procedure for the synthesis of N-methylhexamethyleneimine via the Eschweiler-Clarke reaction.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
Hexamethyleneimine≥98%Sigma-Aldrich
Formaldehyde solution37% in H₂OFisher Scientific
Formic acid≥95%Merck
Diethyl etherAnhydrousVWR
Sodium hydroxide (NaOH)Pellets, ≥97%J.T. Baker
Anhydrous magnesium sulfate (MgSO₄)GranularAcros Organics
Round-bottom flask (250 mL)Pyrex
Reflux condenser
Magnetic stirrer with heating plate
Dropping funnel
Separatory funnel (500 mL)
Rotary evaporator
pH paper or pH meter
Safety Precautions

Hexamethyleneimine:

  • Hazards: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[6]

  • Precautions: Keep away from heat, sparks, and open flames.[6] Wear protective gloves, clothing, eye, and face protection.[6][7] Use only in a well-ventilated area, preferably a chemical fume hood.[6]

Formaldehyde:

  • Hazards: Toxic by inhalation, ingestion, and skin contact.[8] Suspected carcinogen and sensitizer.[8][9] Corrosive to skin and eyes.[8]

  • Precautions: Handle exclusively in a certified chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical splash goggles.[9][10] Keep containers tightly closed when not in use.[8]

Formic Acid:

  • Hazards: Causes severe skin burns and eye damage. Corrosive to the respiratory tract.

  • Precautions: Wear appropriate PPE. Use in a well-ventilated area.

Synthetic Procedure

Synthesis_Workflow cluster_reaction Reaction Setup cluster_addition Reagent Addition cluster_reflux Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine hexamethyleneimine and formaldehyde solution in a round-bottom flask. B 2. Cool the mixture in an ice bath. A->B C 3. Slowly add formic acid dropwise via a dropping funnel. B->C D 4. Heat the mixture to reflux for 8-12 hours. C->D E 5. Cool the reaction mixture to room temperature. D->E F 6. Basify the mixture with NaOH solution to pH > 12. E->F G 7. Extract the product with diethyl ether. F->G H 8. Dry the combined organic layers with anhydrous MgSO₄. G->H I 9. Filter and concentrate the solution using a rotary evaporator. H->I J 10. Purify the crude product by distillation. I->J

Figure 1: Experimental workflow for the synthesis of N-methylhexamethyleneimine.
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine hexamethyleneimine (e.g., 0.1 mol) and a 37% aqueous formaldehyde solution (e.g., 0.22 mol).

  • Cooling: Place the flask in an ice bath to cool the mixture.

  • Formic Acid Addition: Slowly add formic acid (e.g., 0.2 mol) to the stirred mixture dropwise using a dropping funnel. The addition should be controlled to maintain the reaction temperature below 40 °C.

  • Reflux: After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approximately 100-110 °C) for 8-12 hours. The evolution of carbon dioxide gas should be observed.[2]

  • Cooling and Basification: Allow the reaction mixture to cool to room temperature. Carefully make the solution strongly alkaline (pH > 12) by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude N-methylhexamethyleneimine by fractional distillation under atmospheric pressure. Collect the fraction boiling at the expected temperature for N-methylhexamethyleneimine.

Characterization

The identity and purity of the synthesized N-methylhexamethyleneimine can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Discussion

The Eschweiler-Clarke reaction is a robust and high-yielding method for the N-methylation of hexamethyleneimine. The use of inexpensive and readily available reagents makes it an attractive choice for both small-scale and larger-scale syntheses.[1]

Several variations of the reductive amination of amines exist, such as using other reducing agents like sodium borohydride or sodium triacetoxyborohydride.[11][12] However, the classical Eschweiler-Clarke conditions are often preferred for their simplicity and the avoidance of more specialized and costly reagents.

The work-up procedure is crucial for isolating the product in high purity. Complete basification is necessary to deprotonate the amine and ensure its efficient extraction into the organic phase. Subsequent distillation is an effective method for removing any unreacted starting materials and byproducts.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-methylhexamethyleneimine from hexamethyleneimine using the Eschweiler-Clarke reaction. By following the outlined procedures and adhering to the safety precautions, researchers can confidently and efficiently produce this valuable compound for their research and development needs.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. (n.d.).
  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.).
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry. (n.d.).
  • Eschweiler–Clarke reaction - Wikipedia. (n.d.).
  • Eschweiler-Clarke reaction - YouTube. (2025, October 12).
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, March 14).
  • Safety Data Sheet: Hexamethylene diamine - Carl ROTH. (2025, March 31).
  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC. (2024, April 16).
  • Formaldehyde | Division of Research Safety - University of Illinois. (2024, December 5).
  • Standard Operating Procedures for Formaldehyde (Formalin, Paraformaldehyde) For an Emergency refer to the Safety Data Sheet. (n.d.).
  • Formaldehyde: Hazards and Precautions - UC Berkeley. (n.d.).

Sources

Application

N-Methylhexamethyleneimine in Pharmaceutical Drug Discovery: An In-Depth Technical Guide

To the esteemed community of researchers, scientists, and drug development professionals, The exploration of novel chemical scaffolds is a cornerstone of innovation in pharmaceutical drug discovery. Within the vast lands...

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Author: BenchChem Technical Support Team. Date: April 2026

To the esteemed community of researchers, scientists, and drug development professionals,

The exploration of novel chemical scaffolds is a cornerstone of innovation in pharmaceutical drug discovery. Within the vast landscape of nitrogen-containing heterocycles, the N-methylhexamethyleneimine moiety has emerged as a structural component of interest. This guide provides a comprehensive overview of the applications of N-methylhexamethyleneimine, synthesizing technical data with practical insights to support your research and development endeavors.

Introduction: The Strategic Value of the N-Methylhexamethyleneimine Moiety

N-methylhexamethyleneimine, a seven-membered saturated heterocyclic amine, presents a unique combination of structural and physicochemical properties that make it an intriguing building block in medicinal chemistry. The incorporation of this moiety into drug candidates can significantly influence their pharmacological profile.

The N-methyl group, a common feature in many top-selling drugs, can enhance metabolic stability by blocking N-dealkylation, improve cell permeability, and modulate receptor-binding affinity.[1][2] The seven-membered azepane ring provides a flexible yet constrained conformation, which can be advantageous for optimizing interactions with biological targets.

Applications in Drug Discovery: A Focus on Structure-Activity Relationships

The utility of a chemical scaffold is ultimately demonstrated through its successful application in the development of therapeutic agents. While specific, publicly documented examples of marketed drugs containing the N-methylhexamethyleneimine moiety are not abundant, the principles of its application can be extrapolated from the broader understanding of N-methylated amines in medicinal chemistry.

The process of establishing a Structure-Activity Relationship (SAR) is fundamental to understanding how the chemical structure of a compound influences its biological activity.[3][4] For the N-methylhexamethyleneimine moiety, SAR studies would focus on how this specific group contributes to a molecule's overall profile, including:

  • Potency and Selectivity: The conformational flexibility of the azepane ring can allow for optimal orientation of pharmacophoric groups to maximize binding affinity with a target receptor while minimizing off-target interactions.

  • Pharmacokinetic Properties (ADME): The N-methyl group can protect against rapid metabolism, potentially prolonging the drug's half-life.[5] The overall lipophilicity imparted by the hexamethyleneimine ring can influence absorption and distribution, including penetration of the blood-brain barrier.

Experimental Protocols: Synthesis and Incorporation

The successful integration of the N-methylhexamethyleneimine moiety into a drug candidate relies on robust and reproducible synthetic protocols. A common and effective method for the synthesis of N-methylated amines is reductive amination .[6]

Protocol: Reductive Amination for the Synthesis of a Tertiary Amine Incorporating the Hexamethyleneimine Scaffold

This protocol outlines a general procedure for the N-methylation of hexamethyleneimine.

Materials:

  • Hexamethyleneimine

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a solution of hexamethyleneimine (1.0 eq) in 1,2-dichloroethane (DCE), add formaldehyde (1.2 eq) at room temperature with stirring.

  • Stir the reaction mixture for 30 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-methylhexamethyleneimine.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₅N[2]
Molecular Weight113.20 g/mol [2]
Boiling Point145-147 °CPublicly available data
Density0.835 g/mLPublicly available data

Visualization of a Key Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a drug candidate containing the N-methylhexamethyleneimine moiety.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Reactant 1 (Hexamethyleneimine) C Reductive Amination (e.g., with STAB) A->C B Reactant 2 (Aldehyde/Ketone) B->C D Crude Product C->D Reaction Workup E Column Chromatography D->E F Pure Compound E->F Fraction Collection G Characterization (NMR, MS, etc.) F->G H Purity Assessment (HPLC) F->H I Final Drug Candidate G->I H->I

Caption: Synthetic and Purification Workflow.

Conclusion and Future Perspectives

The strategic incorporation of the N-methylhexamethyleneimine moiety offers a promising avenue for the design of novel therapeutics with potentially enhanced pharmacological profiles. While the full potential of this scaffold is still being explored, the foundational principles of N-methylation and structure-activity relationship studies provide a strong framework for its application. Continued research into novel synthetic methodologies and a deeper understanding of its influence on ADME properties will undoubtedly expand the utility of N-methylhexamethyleneimine in the ongoing quest for new and effective medicines.

References

  • Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. ResearchGate. [Link]

  • Top selling drugs: Selected important drugs containing N-methyl moiety. ResearchGate. [Link]

  • Representative examples of drugs containing N‐methylamines. ResearchGate. [Link]

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. [Link]

  • Pharmaceuticals containing N-methylated and N-dimethylated drugs. ResearchGate. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Structure-Activity Relationship (SAR) in Drug Design. IJPub.org. [Link]

  • Structural Activity Relationship of Drugs and its Applications. Longdom Publishing. [Link]

Sources

Method

Topic: The Synthesis and Application of Linear Poly(N-methylhexamethyleneimine) via Cationic Ring-Opening Polymerization

An Application Note for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of N-methylhexamethyleneimine (NMHI), a seven-membered cyclic tertiary amine, as a monomer...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-methylhexamethyleneimine (NMHI), a seven-membered cyclic tertiary amine, as a monomer in polymer chemistry. We will explore its properties, safety considerations, and a detailed protocol for its polymerization into a linear polyamine. The narrative focuses on the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: N-methylhexamethyleneimine as a Monomer

N-methylhexamethyleneimine (NMHI), also known as N-methylazacycloheptane, is a saturated N-heterocycle. While its unmethylated counterpart, hexamethyleneimine, can participate in step-growth polymerization to form polyamides, the tertiary amine nature of NMHI prevents this pathway. However, the inherent ring strain of the seven-membered azepane ring makes it a suitable candidate for chain-growth polymerization, specifically Cationic Ring-Opening Polymerization (CROP).

The CROP of NMHI yields linear poly(N-methylhexamethyleneimine), a polymer with a repeating tertiary amine unit in its backbone. Such polyamines are of significant interest due to their potential applications, which mirror those of well-studied polymers like linear polyethyleneimine (PEI).[1][2] These applications include gene transfection, metal ion chelation, and as building blocks for more complex functional materials.[3] This document provides the foundational knowledge and a detailed protocol for synthesizing and characterizing this promising polymer.

Critical Safety and Handling Protocols

N-methylhexamethyleneimine, like many aliphatic amines, requires careful handling to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for NMHI is not broadly available, data from structurally similar compounds like hexamethyleneimine and other amines provide essential guidance.[4][5]

Core Handling Procedures:

  • Personal Protective Equipment (PPE): Always use personal protection equipment, including nitrile gloves, safety goggles with side shields, and a lab coat.[4][6] Handling should occur within a certified chemical fume hood to avoid inhalation of vapors.

  • Ventilation: Ensure adequate ventilation. Handle the product only in a closed system or with appropriate local exhaust ventilation.[4]

  • Chemical Incompatibility: NMHI is a base and will react exothermically with acids.[4] It is also incompatible with strong oxidizing agents. Store away from these materials in a cool, dry, and well-ventilated area.[5][7] Protect from moisture and air over prolonged periods.[4]

  • Spill & First Aid: In case of skin or eye contact, rinse cautiously with water for several minutes.[6] For spills, evacuate the area and use an absorbent material like sand or vermiculite for containment; avoid using combustible materials.[5]

The Mechanism of Cationic Ring-Opening Polymerization (CROP)

CROP is a chain-growth polymerization mechanism ideal for cyclic monomers like NMHI.[8] The process involves an electrophilic attack on the monomer, leading to the opening of the ring and subsequent propagation. The entire process can be broken down into three primary stages: initiation, propagation, and termination.[9][10][11]

  • Initiation: The reaction begins when an initiator, typically a strong electrophile or alkylating agent (e.g., methyl triflate, MeOTf), reacts with the nucleophilic nitrogen atom of the NMHI monomer. This creates a strained quaternary ammonium salt, the active species that starts the polymerization chain.

  • Propagation: A neutral NMHI monomer then acts as a nucleophile, attacking one of the α-carbons of the activated, strained ring. This results in the ring opening and the regeneration of a tertiary amine at the newly added unit, while the active cationic charge is transferred to the end of the growing polymer chain. This process repeats, adding monomers to the chain.

  • Termination: The polymerization can be terminated by the deliberate addition of a quenching agent (like water or an amine) that reacts with the cationic chain end. Uncontrolled termination can also occur through reactions with impurities.

CROP_Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Initiator Initiator (I+) Monomer NMHI Monomer Initiator->Monomer Activation ActiveMonomer Activated Monomer (M+) GrowingChain Growing Chain (P_n+) ActiveMonomer->GrowingChain First Addition NewMonomer NMHI Monomer GrowingChain->NewMonomer Monomer Addition LongerChain Longer Chain (P_{n+1}+) Quencher Quenching Agent (Q) LongerChain->Quencher Deactivation TerminatedPolymer Inactive Polymer (P_n-Q)

CROP Mechanism: Initiation, Propagation, and Termination.

Experimental Protocol: Synthesis of Poly(N-methylhexamethyleneimine)

This protocol describes a general procedure for the synthesis of poly(N-methylhexamethyleneimine) using methyl triflate as an initiator. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent premature termination by atmospheric moisture.

Materials and Equipment
Reagents & Solvents Equipment
N-methylhexamethyleneimine (NMHI), distilledSchlenk flask with stir bar
Methyl triflate (MeOTf)Schlenk line or glovebox
Dichloromethane (DCM), anhydrousSyringes and needles
Methanol (MeOH), anhydrousMagnetic stir plate
Diethyl ether, anhydrousRotary evaporator
---Vacuum oven
Polymerization Workflow

Workflow A 1. Setup - Dry Schlenk flask under vacuum. - Backfill with N2. B 2. Reagent Addition - Add anhydrous DCM via syringe. - Add distilled NMHI monomer. A->B Inert Atmosphere C 3. Initiation - Cool solution to 0°C. - Add MeOTf initiator dropwise. B->C Controlled Temp. D 4. Propagation - Allow to warm to RT. - Stir for 24-48 hours. C->D Reaction Time E 5. Termination - Add anhydrous methanol to quench. D->E End Reaction F 6. Precipitation & Washing - Precipitate polymer in cold diethyl ether. - Wash precipitate multiple times. E->F Purification G 7. Drying & Characterization - Dry polymer under vacuum. - Analyze via NMR, GPC. F->G Final Product

Experimental workflow for NMHI polymerization.
Step-by-Step Methodology
  • Preparation: A Schlenk flask equipped with a magnetic stir bar is dried under high vacuum with gentle heating and subsequently backfilled with nitrogen.

  • Monomer Solution: Anhydrous dichloromethane (DCM) is added to the flask via a gas-tight syringe. The desired amount of freshly distilled N-methylhexamethyleneimine monomer is then added. The target monomer concentration is typically in the range of 1-2 M.

  • Initiation: The flask is cooled to 0°C in an ice bath. Methyl triflate (MeOTf) is added dropwise via syringe while stirring. The amount of initiator determines the target degree of polymerization (DP), based on the ratio of [Monomer]/[Initiator].

  • Propagation: After the initiator has been added, the reaction mixture is allowed to slowly warm to room temperature. The solution is stirred under an inert atmosphere for a specified time, typically 24 to 48 hours. The solution may become more viscous as the polymer chains grow.

  • Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol, which reacts with the cationic chain ends.

  • Purification: The polymer is isolated by precipitation. The reaction mixture is slowly added to a large volume of a cold non-solvent, such as diethyl ether, with vigorous stirring. The precipitated polymer is collected by filtration or centrifugation.

  • Drying: The purified polymer is washed several times with the non-solvent to remove any unreacted monomer and initiator residues. The final product is dried under vacuum at room temperature until a constant weight is achieved.

Polymer Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure. Successful polymerization is indicated by the disappearance of monomer-specific peaks and the appearance of broad peaks corresponding to the polymer backbone.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.3) suggests a well-controlled, "living" polymerization process.

Post-Polymerization Modification and Applications

The tertiary amine backbone of poly(N-methylhexamethyleneimine) offers a platform for further functionalization.

  • Quaternization: The nitrogen atoms along the polymer chain can be reacted with alkyl halides (e.g., methyl iodide) to create a polycationic polymer, or a polyelectrolyte, with a permanent positive charge. This enhances water solubility and is a key feature for applications like antimicrobial agents or gene delivery vectors.

  • Functional Polymers: The ability to create a well-defined linear polyamine opens avenues for its use as a macroinitiator or as a segment in block copolymers, expanding its utility in advanced materials science.[12]

Summary of Typical Experimental Parameters

ParameterTypical Value/ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)A polar, aprotic solvent that solubilizes the monomer and growing polymer chain.
Initiator Methyl triflate (MeOTf)A powerful electrophile that efficiently initiates the CROP of cyclic amines.
[Monomer]/[Initiator] 25:1 to 500:1Controls the target molecular weight of the polymer.
Temperature 0°C to Room TemperatureLower initiation temperature helps control the reaction rate and minimize side reactions.
Reaction Time 24 - 48 hoursAllows for high monomer conversion.
Quenching Agent Anhydrous MethanolProvides a nucleophile to terminate the living cationic chain ends cleanly.
Precipitation Solvent Cold Diethyl EtherA non-solvent for the polymer, allowing for efficient purification.

References

  • Spectrum Chemical. (2020, September 10). SAFETY DATA SHEET - Dodecylamine.
  • Santa Cruz Biotechnology. Hexamethyleneimine - SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2023, March 5). SAFETY DATA SHEET - N-Methylmaleimide.
  • Ito, S., et al. (Year). Solution properties of poly(N-methylethylene imine), a highly hydrophilic polycation.
  • Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine - PMC. (n.d.).
  • Thermo Fisher Scientific. (2009, October 21). SAFETY DATA SHEET - Methenamine.
  • Fisher Scientific. (2009, October 21). SAFETY DATA SHEET - Methenamine.
  • Synthesis of functional polymers by post-polymerization modification - ResearchGate. (n.d.).
  • Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone (TamiSolve NxG): Features, Optimization, and Versatility - PMC. (n.d.).
  • New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - Diva-portal.org. (2023, February 1).
  • Product Class 15: Polyamides. (n.d.).
  • Synthesis of linear polyethyleneimine by living anionic polymerization - Google Patents. (n.d.).
  • Nguyễn, P. H. (2016).
  • Recent developments in anionic polymerization - ORBi. (n.d.).
  • Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. (n.d.).
  • US6025459A - Synthesis of polyamides in liquid and supercritical CO2 - Google Patents. (n.d.).
  • Anionic polymerization of activated aziridines - UA. (n.d.). Retrieved from The University of Alabama Institutional Repository.
  • Active Sites in a Heterogeneous Organometallic Catalyst for the Polymerization of Ethylene. (2021, July 13).
  • Recent developments in the synthesis of functional poly(olefin)s - ResearchGate. (n.d.).
  • Precise synthesis of polymers containing functional end groups by living ring-opening metathesis polymerization (ROMP): Efficient tools for synthesis of block/graft copolymers - ResearchGate. (n.d.).
  • “Living” Polymerization of Ethylene and 1-Hexene Using Novel Binuclear Pd–Diimine Catalysts - PMC. (n.d.).
  • Chemical Compatibility Table. (n.d.).
  • Anionic Polymerization - Polymer Research Laboratory. (n.d.).
  • Homo-Polymerization of 1-Hexene Catalysed by O^N^N (Salicylaldimine)Iron(III) Pre-Catalysts to Branched Poly(1-hexene) - MDPI. (2016, March 17).
  • Ring-opening metathesis polymerization of N-methylpyridinium-fused norbornenes to access antibacterial main-chain cationic polymers - PMC. (2023, December 11).
  • (PDF) Aromatic Polyimides with High Melt Index Modified by 1,6-Hexamethylenediamine. (2025, August 9).
  • Synthesis of N-methyl imines in the presence of poly(N-vinylpyridine) as a reusable solid base catalyst by a mechanochemical process | Request PDF - ResearchGate. (2016, August 5).
  • Synthesis of Functional Polyolefins using Metallocenes: A Comprehensive Review. (2016, January 9).
  • Chapter Two Polymerization Mechanisms. (2018, December 23).
  • Synthesis and Polymerization of New Imine Monomers: Azaethylenes, Azabutadienes, and Azaallenes. - DTIC. (1996, June 18).
  • Ring Opening Metathesis Polymerization | IntechOpen. (2018, January 17).
  • Poly(N-protected ethylene imine-alt-ethylene sulfide) block to functionalize polymeric materials - Polymer Chemistry (RSC Publishing). (n.d.).
  • Polymerization Mechanisms Explained | PDF - Scribd. (n.d.).
  • Polymerization Mechanisms: A Comprehensive Review of Step-Growth and Chain-Growth Pathways - RSIS International. (2025, October 14).
  • Synthesis and Properties of Ethylene Imine-Based Porous Polymer Nanocomposites with Metal Oxide Nanoparticles - MDPI. (2025, August 31).
  • Chemical Compatibility Chart - Walchem. (2024, April 19).
  • Chemical Compatibility Database from Cole-Parmer. (n.d.).
  • diimine Ni and Pd complexes for catalyzed ethylene (Co)polymerization: A comprehensive review - Research Collection. (2023, January 1).
  • 27.8: Polymers and Polymerization Reactions - Chemistry LibreTexts. (2023, July 12).
  • “Living” Polymerization of Ethylene and 1-Hexene Using Novel Binuclear Pd–Diimine Catalysts - Semantic Scholar. (2017, July 15).
  • Chemical Compatibility Chart - Sterlitech Corporation. (n.d.).
  • 1 Synthesis and Ring-opening Metathesis Polymerization of a Strained trans- Silacycloheptene and Single Molecule Mechanics of it. (n.d.).
  • CHEMICAL COMPATIBILITY CHART. (n.d.).
  • Synthesis and Behavior of Hexamethylenetetramine-Based Ionic Liquids as an Active Ingredient in Latent Curing Formulations with Ethylene Glycol for DGEBA - PMC. (2023, January 16).

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Application

High-Purity Fractional Distillation of N-Methylhexamethyleneimine (1-Methylazepane)

Application Note & Protocol Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, high-efficiency separation techniques, and self-validating quality control....

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, high-efficiency separation techniques, and self-validating quality control.

Executive Summary & Mechanistic Rationale

N-Methylhexamethyleneimine (IUPAC: 1-methylazepane) is a cyclic tertiary amine widely utilized as a building block in pharmaceutical synthesis, a specialized ligand in organometallic chemistry, and an advanced solvent.

The purification of 1-methylazepane from its crude synthetic mixture presents a severe physicochemical challenge. The crude mixture typically contains water, oxidation products (N-oxides), and unreacted secondary amine precursors—most notably hexamethyleneimine (azepane). The boiling point of the target 1-methylazepane is 138.8–140.0 °C [1], while the azepane precursor boils at 138.0 °C [2, 3].

Because the boiling point differential ( ΔT ) is merely 1–2 °C, standard distillation techniques (e.g., short-path or Vigreux columns) will result in co-distillation of the precursor and the product. To achieve >99.5% purity, the protocol necessitates a high-efficiency fractional distillation setup—such as a spinning band distillation column—capable of generating upwards of 50 theoretical plates. Furthermore, the protocol must be executed under strictly anhydrous and anaerobic conditions to prevent the amine from absorbing atmospheric carbon dioxide (forming carbamate salts) or oxidizing.

Physicochemical Profiling

The following quantitative data dictates the parameters of the distillation workflow.

PropertyValue
IUPAC Name 1-Methylazepane
Common Synonyms N-Methylhexamethyleneimine, N-Methylazepane
CAS Registry Number 1192-95-6[1]
Molecular Formula C₇H₁₅N
Molecular Weight 113.20 g/mol
Boiling Point (760 mmHg) 138.8–140.0 °C [1]
Precursor (Azepane) Boiling Point 138.0 °C [2, 3]
Density (25 °C) ~0.836 g/mL

Experimental Workflow

G Crude Crude 1-Methylazepane (Contains H2O, Azepane) Drying Pre-Drying Phase (KOH or CaH2, 24h) Crude->Drying Setup Fractional Distillation Setup (>50 Theoretical Plates) Drying->Setup Purge Inert Atmosphere (Argon Degassing) Setup->Purge Reflux Total Reflux (Thermal Equilibration) Purge->Reflux Distill Fraction Collection (Reflux Ratio > 20:1) Reflux->Distill QC Quality Control (GC-FID, KF Titration) Distill->QC Main Fraction (139-140 °C) Waste Impurities (Azepane, Water, N-Oxides) Distill->Waste Fore-run & Residue Pure Pure 1-Methylazepane (Storage under Argon) QC->Pure >99.5% Purity

Fig 1. Fractional distillation workflow for 1-methylazepane purification.

Reagents and Apparatus Specifications

  • Reagents: Crude 1-methylazepane, Potassium Hydroxide (KOH) pellets (ACS grade), high-purity Argon gas (99.999%).

  • Apparatus:

    • Spinning band distillation system (e.g., B/R Instrument) or a vacuum-jacketed column densely packed with stainless steel Pro-Pak (minimum 50 theoretical plates).

    • Multi-neck round-bottom boiling flask.

    • Fraction collector equipped with an inert gas inlet.

    • Heating mantle with a precise PID temperature controller and magnetic stirring.

Step-by-Step Distillation Protocol

Stage 1: Pre-Treatment and Desiccation

Causality: Amines readily form hydrogen bonds with water, leading to azeotrope formation or bumping during distillation. Acidic desiccants (like MgSO4​ or CaCl2​ ) must be strictly avoided, as they will coordinate with the amine's lone pair, forming complexes that drastically reduce yield.

  • Transfer the crude 1-methylazepane to an Erlenmeyer flask.

  • Add solid KOH pellets (approximately 5-10% w/v). KOH acts as both a strong base and a desiccant, sequestering water without reacting with the tertiary amine.

  • Seal the flask under Argon and allow it to stir gently at room temperature for 24 hours.

  • Decant the dried amine into the distillation boiling flask, leaving the hydrated KOH behind.

Stage 2: System Purging and Equilibration

Causality: Amines are highly susceptible to atmospheric oxidation and react aggressively with ambient CO2​ to form insoluble carbamate salts.

  • Assemble the fractional distillation apparatus.

  • Connect the system to a Schlenk line or an Argon manifold.

  • Purge the entire system with Argon for 15 minutes to displace all ambient air. Maintain a slight positive pressure of Argon throughout the distillation.

  • Begin heating the boiling flask while stirring vigorously to prevent localized superheating.

Stage 3: High-Efficiency Fractional Distillation

Causality: The 1 °C boiling point difference between azepane and 1-methylazepane requires a highly stabilized thermal gradient and a high reflux ratio to ensure the lighter impurity evaporates and condenses at the top of the column without dragging the product with it.

  • Bring the system to a boil and establish total reflux (100% of the condensate returns to the boiling flask). Maintain total reflux for 1 hour to allow the column to reach thermal equilibrium and establish the theoretical plates.

  • Adjust the reflux valve to a high reflux ratio (e.g., 20:1 or 30:1). This means for every 20 drops returned to the column, only 1 drop is collected.

  • Fore-run Collection: Collect the fraction distilling between 137.5 °C and 138.5 °C. This fraction contains the unreacted azepane and residual trace moisture.

  • Main Fraction Collection: Once the vapor temperature stabilizes cleanly at 139.0–140.0 °C, switch to a new, Argon-flushed receiving flask. Collect the pure 1-methylazepane.

  • Leave approximately 10% of the original volume in the boiling flask as residue to prevent the distillation of high-boiling N-oxides or degradation products.

Stage 4: Storage and Handling
  • Immediately transfer the collected main fraction to amber glass ampoules or a Schlenk flask.

  • Store over activated 3Å molecular sieves under a strict Argon atmosphere at 4 °C.

Analytical Validation (Self-Validating Systems)

A protocol is only as reliable as its validation mechanisms. To ensure the distillation was successful, the following self-validating quality control steps must be executed:

  • Gas Chromatography-Flame Ionization Detection (GC-FID):

    • Purpose: To verify the complete removal of the azepane precursor.

    • Validation: Run a sample of the crude mixture alongside the main fraction. The crude chromatogram will show a merged or closely eluting doublet peak. A successful distillation is validated when the main fraction chromatogram exhibits a single, sharp peak with an area integration of >99.5%, and the complete absence of the azepane peak.

  • Karl Fischer (KF) Coulometric Titration:

    • Purpose: To quantify residual moisture.

    • Validation: The sample must yield a water content of <50 ppm. If the value is higher, it indicates failure in the pre-drying stage or a breach in the Argon atmosphere during collection.

References

  • "N-Methylazepane | C7H15N | CID 70940 - PubChem." National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]

  • "Azepane." Wikipedia, The Free Encyclopedia. URL: [Link]

Method

catalytic applications of n-methylhexamethyleneimine derivatives

An authoritative guide for researchers, scientists, and drug development professionals on the burgeoning field of azepane derivatives in catalysis. Introduction: The Azepane Scaffold in Modern Catalysis The seven-membere...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, scientists, and drug development professionals on the burgeoning field of azepane derivatives in catalysis.

Introduction: The Azepane Scaffold in Modern Catalysis

The seven-membered nitrogen heterocycle, known as azepane or hexamethyleneimine, is a prominent structural motif in a multitude of bioactive natural products and pharmaceuticals.[1][2] Its inherent conformational flexibility and non-planar structure make it a valuable building block in drug design. Beyond its therapeutic significance, the azepane scaffold has emerged as a powerful platform for the development of novel catalysts, particularly in the realm of asymmetric synthesis.

While the specific term "N-methylhexamethyleneimine derivatives" is not widely used to define a distinct class of catalysts, the broader family of substituted azepanes, including N-methylated analogs, is gaining considerable attention. These derivatives are at the forefront of organocatalysis and transition-metal catalysis, enabling the stereoselective synthesis of complex molecules. This guide provides a comprehensive overview of the catalytic applications of azepane derivatives, with a focus on their role in asymmetric transformations, detailed experimental protocols, and the underlying mechanistic principles.

Core Application: Asymmetric Organocatalysis with Chiral Azepane Derivatives

The true potential of azepane derivatives is unlocked when they are rendered chiral, transforming them into powerful organocatalysts capable of inducing high levels of stereoselectivity. These catalysts operate without the need for metal cofactors, offering a more sustainable and often less toxic alternative to traditional transition-metal catalysts.

Phase-Transfer Catalysis with Chiral Azepinium Salts

One of the most successful applications of chiral azepane derivatives is in phase-transfer catalysis (PTC). Chiral N-spiro-di- and tetranaphthoazepinium salts have proven to be highly effective PTCs for a variety of asymmetric transformations.[3]

Mechanism of Action: In a typical biphasic system (e.g., aqueous and organic), the lipophilic chiral azepinium cation forms an ion pair with an anionic nucleophile from the aqueous phase. This ion pair is soluble in the organic phase, where it can react with an electrophile. The chiral environment created by the azepinium salt dictates the facial selectivity of the reaction, leading to an enantiomerically enriched product.

Application Note 1: Asymmetric Alkylation of Glycine Imines using Chiral N-Spiro-Tetranaphthoazepinium Phase-Transfer Catalysts

Objective: To synthesize enantioenriched α-amino acids via the asymmetric alkylation of a glycine imine derivative under phase-transfer conditions.

Background: Chiral N-spiro-tetranaphthoazepinium salts are effective catalysts for inducing enantioselectivity in the alkylation of glycine imines. The rigid, chiral backbone of the azepinium salt creates a well-defined chiral pocket that directs the approach of the electrophile.

Experimental Protocol:

  • Catalyst Preparation: The chiral N-spiro-tetranaphthoazepinium bromide catalyst is prepared from the corresponding enantiomerically pure 2,2'-bis(bromomethyl)-1,1'-binaphthyl and aqueous ammonia, followed by N-alkylation to introduce the spirocyclic structure.[3]

  • Reaction Setup: To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) and the chiral azepinium catalyst (1 mol%) in toluene (5 mL) at 0 °C, is added a 50% aqueous solution of potassium hydroxide (5.0 equiv.).

  • Addition of Electrophile: The alkyl halide (e.g., benzyl bromide, 1.2 equiv.) is added dropwise to the biphasic mixture.

  • Reaction Monitoring: The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC) until the starting glycine imine is consumed (typically 2-4 hours).

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Expected Outcome: This protocol typically yields the corresponding α-alkylated amino acid precursor in high yield (80-95%) and excellent enantioselectivity (>90% ee).

Causality Behind Experimental Choices:

  • Biphasic System: The use of a two-phase system (toluene/aqueous KOH) is essential for phase-transfer catalysis.

  • Strong Base: The 50% KOH solution deprotonates the glycine imine to form the nucleophilic enolate in the aqueous phase.

  • Low Temperature: Performing the reaction at 0 °C often enhances enantioselectivity by favoring the more ordered transition state.

Data Summary: Asymmetric Alkylation with a Chiral Azepinium PTC
Electrophile (R-X)Yield (%)ee (%)
Benzyl bromide9596
Allyl bromide9294
n-Butyl iodide8891
Isopropyl iodide8185

Construction of Complex Chiral Heterocycles

Organocatalytic methods employing chiral azepane derivatives have been developed for the enantioselective synthesis of complex molecules containing the azepine skeleton and other heterocyclic systems.[4]

Organocatalytic Enantioselective Synthesis of Fused Azepines

An organocatalytic enantioselective approach has been developed for the preparation of polychiral molecules bearing fused azepine rings. This method utilizes a vinylidene ortho-quinone methide (VQM)-mediated intramolecular electrophilic aromatic substitution.[4] The reaction proceeds with excellent diastereoselectivity and enantioselectivity, highlighting the power of organocatalysis in constructing complex molecular architectures.

Application Note 2: Synthesis of Chiral Dioxazepanes via Asymmetric Cycloaddition

Objective: To synthesize chiral seven-membered 1,4,2-dioxazepane heterocycles through an organocatalytic asymmetric formal cycloaddition reaction.[5][6]

Background: This protocol utilizes a chiral cation-binding catalyst to facilitate the in situ generation of a nitrone from an N-hydroxy α-amido sulfone. The nitrone then undergoes a tandem oxa-Mannich/oxa-Michael reaction with a terminal-hydroxy α,β-unsaturated ketone to afford the chiral dioxazepane. The cation-binding catalysis in a confined chiral space is key to achieving high stereoselectivity.[5]

Experimental Protocol:

  • Reagent Preparation: The N-Boc-N-hydroxy amido sulfone (nitrone precursor, 1.0 equiv.), terminal-hydroxy α,β-unsaturated ketone (1.3 equiv.), and potassium fluoride (KF, 3.0 equiv.) are carefully weighed.

  • Reaction Setup: In a dry vial under an inert atmosphere, the chiral oligoethylene glycol cation-binding catalyst (10 mol%) is dissolved in o-xylene (1.0 mL).

  • Addition of Reagents: The N-Boc-N-hydroxy amido sulfone, terminal-hydroxy α,β-unsaturated ketone, and KF are added to the catalyst solution.

  • Reaction Conditions: The reaction mixture is stirred at 25 °C for 24 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride and extracted with dichloromethane. The combined organic layers are dried and concentrated. The residue is purified by flash chromatography.

  • Analysis: The diastereomeric ratio (dr) is determined by 1H NMR spectroscopy, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.

Expected Outcome: This method provides access to highly enantio- and diastereo-enriched 1,4,2-dioxazepane heterocycles.

Causality Behind Experimental Choices:

  • Cation-Binding Catalyst: The chiral oligoethylene glycol catalyst complexes with the potassium ion (from KF), creating a chiral environment and activating the fluoride anion as a base.

  • In Situ Nitrone Generation: The use of a stable precursor that generates the reactive nitrone in situ avoids issues with nitrone instability.

  • Tandem Reaction: The reaction cascade (oxa-Mannich/oxa-Michael) allows for the rapid construction of molecular complexity from simple starting materials.

Transition-Metal Catalyzed Synthesis of Azepane Derivatives

While organocatalysis is a major area of application, transition-metal catalysis also plays a crucial role in the synthesis of azepane derivatives, which can then be used as ligands or catalysts themselves.

  • Rhodium(II)-Catalyzed Reactions: Rh(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles provides an efficient route to fused dihydroazepine derivatives.[7] Additionally, α-imino rhodium carbenes can trigger a migration-annulation cascade to construct densely functionalized azepanes.[8]

  • Silver(I)-Catalyzed Nitrene Transfer: A mild and efficient method for azepine formation involves the silver-catalyzed dearomative nitrene transfer.[9]

  • Copper(I)-Catalyzed Cyclization: Functionalized azepines can be prepared via a Cu(I)-catalyzed tandem amination/cyclization of fluorinated allenynes.[2]

Visualizing Catalytic Workflows and Mechanisms

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Catalyst & Reagents B Dissolve in Anhydrous Solvent A->B C Inert Atmosphere (N2/Ar) B->C D Add Substrates C->D E Control Temperature D->E F Monitor by TLC/GC-MS E->F G Quench Reaction F->G H Aqueous Extraction G->H I Column Chromatography H->I J Determine Yield I->J K Determine ee/dr (Chiral HPLC/NMR) J->K

Caption: A generalized workflow for an asymmetric catalytic reaction.

ptc_mechanism Nu_aq Nu- M+ IonPair_org [Q+ Nu-] Nu_aq->IonPair_org Phase Transfer Base Base (e.g., KOH) Catalyst_org Q+ X- (Chiral Azepinium) Catalyst_org->IonPair_org Product Product (E-Nu) IonPair_org->Product Asymmetric Reaction Substrate Substrate (E) Substrate->Product Catalyst_return Q+ X- Product->Catalyst_return Catalyst Regeneration Catalyst_return->Catalyst_org

Caption: Mechanism of chiral phase-transfer catalysis (PTC).

Conclusion and Future Outlook

Derivatives of the azepane scaffold are proving to be versatile and powerful tools in the field of catalysis. From their application as robust organocatalysts in asymmetric phase-transfer catalysis and complex heterocycle synthesis to their formation via sophisticated transition-metal catalyzed reactions, azepanes are enabling the development of novel and efficient synthetic methodologies. The continued exploration of new chiral azepane derivatives and their application in a wider range of catalytic transformations promises to yield exciting advancements in asymmetric synthesis, with significant implications for the pharmaceutical and fine chemical industries.

References

  • Organocatalytic Enantioselective Construction of Chiral Azepine Skeleton Bearing Multiple-Stereogenic Elements. PubMed,
  • Organocatalytic Asymmetric Synthesis of Chiral Dioxazinanes and Dioxazepanes with in Situ Generated Nitrones via a Tandem Reaction Pathway Using a Cooperative Cation Binding Catalyst. Journal of the American Chemical Society,
  • Heterobifunctional rotaxanes featuring two chiral subunits – synthesis and application in asymmetric organocatalysis.
  • Organocatalytic Asymmetric Synthesis of Chiral Dioxazinanes and Dioxazepanes With in Situ Generated Nitrones via a Tandem Reaction Pathway Using a Cooperative Cation Binding C
  • Improved Access to Chiral Tetranaphthoazepinium-Based Organocatalysts Using Aqueous Ammonia as Nitrogen Source. MDPI,
  • Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. PMC,
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article.
  • Synthesis of Functionalized Azepines via Cu(I)
  • Chemoselective Silver-Catalyzed Nitrene Transfer: Tunable Syntheses of Azepines and Cyclic Carbamimidates. Journal of the American Chemical Society,
  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annul

Sources

Application

Application Note: Dealkylative Derivatization of N-Methylhexamethyleneimine for Gas Chromatography

Executive Summary The gas chromatographic (GC) analysis of tertiary amines, such as N-methylhexamethyleneimine (also known as 1-methylazepane), presents significant analytical challenges. Direct injection of underivatize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The gas chromatographic (GC) analysis of tertiary amines, such as N-methylhexamethyleneimine (also known as 1-methylazepane), presents significant analytical challenges. Direct injection of underivatized tertiary amines often results in severe peak tailing, irreversible adsorption onto active sites within the GC inlet, and poor detector sensitivity. To overcome these limitations, dealkylative derivatization using alkyl chloroformates is employed. This protocol outlines a highly efficient, two-phase derivatization strategy that cleaves the N-methyl group to form a stable, volatile hexamethyleneimine carbamate derivative, optimizing the analyte for GC-FID, GC-ECD, or GC-MS analysis.

Mechanistic Rationale: The Dealkylative Pathway

Unlike primary and secondary amines, tertiary amines lack an active hydrogen, rendering standard silylation or acylation techniques ineffective. Instead, derivatization must proceed via a variation of the classic von Braun reaction 1.

When N-methylhexamethyleneimine is reacted with an alkyl chloroformate (e.g., 2,2,2-trichloroethyl chloroformate), a quaternary acylammonium intermediate is rapidly formed. The subsequent rate-determining step is the nucleophilic attack on the least sterically hindered alkyl group (the N-methyl group) by a halide ion. This induces dealkylation, expelling methyl chloride and yielding a highly stable, GC-amenable carbamate ester 2.

To accelerate this reaction in an analytical setting, sodium iodide (NaI) is introduced as a catalyst. The iodide ion is a vastly superior nucleophile compared to the chloride ion, driving the dealkylation step to completion within minutes at ambient temperature 3.

Mechanism A N-methylhexamethyleneimine (Tertiary Amine) C Quaternary Acylammonium Intermediate A->C Acylation B Alkyl Chloroformate (Cl-CO-OR) B->C D Nucleophilic Attack (I⁻ or Cl⁻ on N-CH₃) C->D E Carbamate Derivative + Methyl Halide D->E Dealkylation

Figure 1: Dealkylative derivatization mechanism of N-methylhexamethyleneimine via chloroformate.

Reagent Selection

The choice of chloroformate directly dictates the detector compatibility and the volatility of the resulting derivative 4.

Chloroformate ReagentAbbreviationIdeal GC DetectorAnalytical Advantages
Isobutyl chloroformate IBCFGC-FID, GC-MSCost-effective; provides an excellent balance of derivative volatility and hydrolytic stability.
2,2,2-Trichloroethyl chloroformate TCECFGC-ECD, GC-MSHalogenated moiety yields maximum sensitivity for Electron Capture Detection (ECD) 3.
Pentafluorobenzyl chloroformate PFBCFGC-ECD, GC-MSStrong molecular ion in MS; exceptional ECD response for trace-level environmental analysis.
(-)-Menthyl chloroformate MCFChiral GC-MSIntroduces a chiral center; useful if resolving structurally related enantiomeric impurities.

Experimental Protocol: Two-Phase Derivatization

This protocol utilizes a biphasic (aqueous/organic) system. The aqueous phase maintains the amine in its reactive free-base form, while the organic phase contains the chloroformate. As the carbamate forms, it partitions entirely into the organic layer, protecting it from aqueous hydrolysis and simultaneously executing sample cleanup 2.

Required Materials
  • Buffer: 0.1 M Sodium carbonate (Na₂CO₃) buffer, adjusted to pH 9.5.

  • Catalyst: 1.0 M Sodium iodide (NaI) in deionized water.

  • Derivatizing Solution: 1% (v/v) TCECF or IBCF in anhydrous dichloromethane (DCM).

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).

Step-by-Step Methodology
  • Sample Alkalinization: Transfer 1.0 mL of the aqueous sample containing N-methylhexamethyleneimine into a 10 mL glass centrifuge tube with a PTFE-lined cap. Add 1.0 mL of the 0.1 M carbonate buffer.

    • Causality: A pH > 9 ensures the tertiary amine is fully deprotonated (free base), which is strictly required for the initial nucleophilic attack on the chloroformate.

  • Catalyst Introduction: Add 50 µL of the 1.0 M NaI solution to the aqueous mixture.

    • Causality: Iodide acts as the primary nucleophile for the dealkylation of the quaternary intermediate, significantly increasing the reaction rate and product yield 3.

  • Biphasic Reaction: Add 2.0 mL of the Derivatizing Solution (1% chloroformate in DCM). Cap tightly and vortex vigorously for 5 to 10 minutes at room temperature.

    • Causality: Vigorous mixing maximizes the interfacial surface area between the aqueous and organic layers, facilitating rapid mass transfer and reaction.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to break any emulsions and achieve a sharp phase boundary.

  • Extraction and Dehydration: Using a Pasteur pipette, carefully withdraw the lower organic (DCM) layer and transfer it to a clean, dry glass vial. Add approximately 100 mg of anhydrous Na₂SO₄ and agitate gently.

    • Causality: Residual water injected into a GC system will degrade the stationary phase and cause baseline instability.

  • GC Injection: Transfer the dried organic extract to an autosampler vial. Inject 1.0 µL into the GC system.

Workflow S1 1. pH Adjustment (Carbonate Buffer, pH > 9) S2 2. Catalyst Addition (NaI to accelerate dealkylation) S1->S2 S3 3. Reagent Addition (Chloroformate in DCM) S2->S3 S4 4. Biphasic Reaction (Vortex 5-10 min at RT) S3->S4 S5 5. Phase Separation (Centrifuge & Extract Organic) S4->S5 S6 6. Dehydration & GC Injection (Dry over Na₂SO₄) S5->S6

Figure 2: Step-by-step experimental workflow for two-phase chloroformate derivatization.

Troubleshooting & Optimization

  • Incomplete Derivatization / Low Yield:

    • Diagnostic: Presence of underivatized N-methylhexamethyleneimine peaks (often broad/tailing) in the chromatogram.

    • Solution: Verify the aqueous phase pH is strictly > 9.0 after the addition of the sample matrix. Highly buffered acidic samples may require additional NaOH. Ensure the NaI catalyst is fresh, as iodide oxidizes to iodine over time, reducing its nucleophilicity.

  • Chromatographic Interferences from Excess Reagent:

    • Diagnostic: Large, early-eluting peaks corresponding to unreacted chloroformate or its hydrolysis products (e.g., dialkyl carbonates).

    • Solution: Introduce a "scavenging" step. Post-reaction, add 200 µL of a 1.0 M proline or glycine solution to the aqueous phase and vortex for an additional 2 minutes. The primary amine scavenger rapidly consumes excess chloroformate, forming a highly polar, water-soluble derivative that remains in the aqueous phase, leaving the organic layer pristine 2.

  • Peak Tailing of the Carbamate Derivative:

    • Diagnostic: The derivative peak exhibits a tailing factor > 1.5.

    • Solution: Carbamates can interact with active silanol groups in the GC inlet. Utilize an ultra-inert, deactivated inlet liner (e.g., Sky® liners) and consider installing a deactivated retention gap (guard column) to focus the analyte band and trap non-volatile matrix contaminants 5.

References

  • Source: PubMed (Journal of Chromatography A)
  • Title: Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis.
  • Title: Substitution on the Amine Nitrogen (The von Braun Reaction)
  • Title: Analysis of Biogenic Amines by GC/FID and GC/MS Source: VTechWorks - Virginia Tech URL
  • Title: Restek Innovative Chromatography Products, 2013-2014 Source: Restek Corporation URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Methylhexamethyleneimine Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center for the synthesis of N-methylhexamethyleneimine (also known as 1-methylazepane or N-methylhomopiperidine; CAS 1192-95-6)[1]. As a Senior Application Scientist, I have designed this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-methylhexamethyleneimine (also known as 1-methylazepane or N-methylhomopiperidine; CAS 1192-95-6)[1]. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot low yields, understand the mechanistic causality behind side reactions, and implement field-proven, self-validating protocols.

Diagnostic Workflow for Yield Optimization

Before adjusting your protocol, identify the mechanistic failure point of your current synthetic route. The flowchart below outlines the primary troubleshooting pathways for the three most common synthesis methods.

YieldTroubleshooting Start Low Yield Detected (<60%) in 1-Methylazepane Synthesis Route Identify Synthetic Route Start->Route EC Eschweiler-Clarke (HCHO / HCOOH) Route->EC Route A Cat Catalytic CO2/H2 (Pd/C + Ionic Liquid) Route->Cat Route B Red Lactam Reduction (N-Methylcaprolactam) Route->Red Route C EC_Issue Issue: Incomplete Methylation or Formamide Buildup EC->EC_Issue Cat_Issue Issue: High Formamide Byproduct (Low Methylation) Cat->Cat_Issue Red_Issue Issue: Ring-Opening Side Reactions (Amino-Alcohols) Red->Red_Issue EC_Sol Solution: Increase HCOOH to 3-5 eq. Reflux at 100°C for 12h EC_Issue->EC_Sol Cat_Sol Solution: Elevate Temp to 160°C Use [BMIm][BF4] solvent Cat_Issue->Cat_Sol Red_Sol Solution: Switch to (iBu)2AlBH4 or LiAlH4 in dry Et2O/THF Red_Issue->Red_Sol

Diagnostic workflow for troubleshooting low yields in 1-methylazepane synthesis.

Quantitative Data & Yield Comparison

To select the most appropriate method for your scale and available equipment, compare the critical variables and expected yields of the standard synthetic routes below.

Synthetic RouteReagents / CatalystKey Variable for YieldOptimal ConditionExpected Yield
Catalytic Reductive Methylation CO₂, H₂, Pd/C, [BMIm][BF4]Temperature160 °C90–99%[2]
Binary Hydride Lactam Reduction N-methylcaprolactam, (iBu)₂AlBH₄Reducing Agent Choice1.1 eq hydride, 25 °C85–90%[3]
Eschweiler-Clarke Methylation HCHO, HCOOHHydride Source (HCOOH) Eq.3.0–5.0 eq, 100 °C70–85%[4]
Direct Alkylation (Not Recommended)CH₃I, K₂CO₃Stoichiometry1.0 eq CH₃I, 0 °C<60%

Validated Experimental Protocols

Do not blindly follow recipes; understanding the chemical causality of each step ensures a self-validating experiment. Below are the optimized protocols for the top three routes.

Protocol A: Catalytic Reductive Methylation using CO₂/H₂ (High-Yield Green Route)

Causality & Mechanism: Traditional methylation uses toxic alkyl halides and suffers from over-alkylation. Using CO₂ and H₂ gas catalyzed by Pd/C in an ionic liquid ([BMIm][BF4]) provides a highly selective reductive amination pathway[2]. The reaction proceeds through an N-formyl intermediate. The critical parameter is temperature: at 120 °C, the reaction stalls at the formamide. Elevating the temperature to 160 °C provides the activation energy required for the Pd/C catalyst to fully reduce the formamide to the N-methyl group[2].

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure autoclave with hexamethyleneimine (1.0 mmol), Pd/C catalyst (5 mol% Pd), and [BMIm][BF4] solvent (2.0 mL).

  • Atmosphere Control: Purge the vessel with CO₂ three times to remove atmospheric oxygen, preventing catalyst poisoning and unwanted oxidation.

  • Pressurization: Pressurize the autoclave with CO₂ (3 MPa) and H₂ (3 MPa).

  • Reaction: Heat the reaction mixture strictly to 160 °C and stir for 9-12 hours. Self-Validation: GC-MS sampling at 4 hours should show a mix of N-formylhexamethyleneimine and 1-methylazepane. By 12 hours, the formamide peak must disappear.

  • Workup: Cool to room temperature, carefully vent the gases, and extract the product using diethyl ether.

  • Purification: Filter the catalyst through a Celite pad and purify 1-methylazepane via fractional distillation.

Protocol B: Lactam Reduction via Binary Hydrides

Causality & Mechanism: Synthesizing 1-methylazepane by reducing N-methylcaprolactam is a viable route, but standard reducing agents like DIBAL frequently cause C–N bond cleavage, yielding acyclic amino-alcohols[3]. This occurs because DIBAL stabilizes a hemiaminal intermediate that undergoes ring-opening before the second hydride transfer. By switching to diisobutylaluminum borohydride[(iBu)₂AlBH₄], the reduction proceeds via an imine intermediate, completely bypassing the ring-opening pathway[3].

Step-by-Step Methodology:

  • Reagent Synthesis: Synthesize the binary hydride by mixing equimolar amounts of DIBAL (1.2 M in toluene) and borane-dimethyl sulfide (BMS) at room temperature for 1 hour under argon[3]. Self-Validation: ¹¹B NMR will show the disappearance of the BMS quartet and the appearance of a quintet at δ −36 ppm.

  • Reaction Setup: In a dry, argon-purged flask, dissolve N-methylcaprolactam (1.0 equiv) in anhydrous THF.

  • Reduction: Dropwise add (iBu)₂AlBH₄ (1.1 to 1.5 equiv) at 0 °C to control the exotherm.

  • Maturation: Allow the reaction to warm to room temperature and stir until complete consumption of the lactam is observed via TLC (ninhydrin stain).

  • Quench & Workup: Quench carefully with 1M NaOH to break down aluminum complexes. Extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.

Protocol C: Optimized Eschweiler-Clarke Methylation

Causality & Mechanism: The reaction of hexamethyleneimine with formaldehyde and formic acid is a staple, cost-effective method[4]. Formaldehyde forms an iminium ion with the secondary amine, which is then reduced by hydride transfer from formic acid (releasing CO₂). Low yields typically result from insufficient formic acid or low temperatures, which halt the reaction at the N-hydroxymethyl or formamide stage.

Step-by-Step Methodology:

  • Iminium Formation: Cool a round-bottom flask containing hexamethyleneimine (1.0 equiv) to 0 °C. Slowly add aqueous formaldehyde (37%, 1.2 equiv) dropwise.

  • Hydride Addition: Add concentrated formic acid (3.0 - 5.0 equiv) dropwise. Note: Excess formic acid is critical to drive the equilibrium toward the reduced product.

  • Reflux: Attach a reflux condenser and heat the mixture to 100 °C for 12 hours. Self-Validation: Vigorous CO₂ evolution indicates active hydride transfer.

  • Acid-Base Extraction: Cool the mixture, acidify with 1M HCl, and wash with ether to remove non-basic impurities.

  • Isolation: Basify the aqueous layer with NaOH (pH > 10) and extract the free 1-methylazepane with dichloromethane. Dry and evaporate the solvent.

Troubleshooting & FAQs

Q1: Why am I getting over-alkylation or quaternary ammonium salts when using methyl iodide? A1: Direct alkylation of hexamethyleneimine with methyl halides lacks inherent selectivity. The resulting tertiary amine (1-methylazepane) is more sterically accessible than smaller cyclic amines, and its lone pair remains highly nucleophilic, leading to rapid second methylation to form N,N-dimethylhexamethyleneiminium salts. To prevent this, abandon direct alkylation and utilize reductive amination methods (like Eschweiler-Clarke or CO₂/H₂) where the intermediate iminium ion naturally restricts the reaction to a single methylation event.

Q2: During the Pd/C catalyzed CO₂/H₂ methylation, my GC-MS shows high levels of N-formylhexamethyleneimine. How do I push the reaction to completion? A2: The formation of the formamide is the first step of this cascade reaction. If it accumulates, your reaction lacks the thermodynamic driving force for the final reduction step. Ensure your reaction temperature is strictly maintained at 160 °C. At lower temperatures (e.g., 120 °C), the formamide is the terminal product[2]. Additionally, verify that your H₂ pressure is sufficient and that you are using an imidazolium-based ionic liquid like [BMIm][BF4], which stabilizes the active Pd species[2].

Q3: Can I use standard LiAlH₄ instead of (iBu)₂AlBH₄ for the lactam reduction route? A3: Yes, LiAlH₄ is a strong enough reducing agent to convert N-methylcaprolactam to 1-methylazepane without the severe ring-opening issues seen with DIBAL. However, LiAlH₄ requires strict anhydrous conditions, poses significant fire hazards during the quench step, and can be less chemoselective if other reducible functional groups are present on your molecule. (iBu)₂AlBH₄ offers a safer, highly chemoselective alternative that specifically targets the lactam via an imine intermediate[3].

Sources

Optimization

Technical Support Center: Troubleshooting N-Methylhexamethyleneimine Degradation

Executive Summary N-methylhexamethyleneimine (also known as 1-methylazepane, CAS 1192-95-6) is a cyclic tertiary amine widely utilized as a building block and base in pharmaceutical synthesis . Despite its relative stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methylhexamethyleneimine (also known as 1-methylazepane, CAS 1192-95-6) is a cyclic tertiary amine widely utilized as a building block and base in pharmaceutical synthesis . Despite its relative stability compared to primary and secondary amines, long-term storage often leads to titer loss, discoloration, and the formation of reactive intermediates [[1]]([Link]). This guide provides a mechanistic troubleshooting framework for researchers to diagnose, remediate, and prevent degradation during experimental workflows.

Diagnostic FAQs: Identifying the Root Cause

Q1: My stored N-methylhexamethyleneimine has turned from colorless to a pale yellow. What causes this? A1: Color shifts in tertiary amines are primarily driven by oxidative degradation. The electron-rich nitrogen lone pair is highly susceptible to electrophilic attack by molecular oxygen or trace hydroperoxides, directly forming N-methylhexamethyleneimine N-oxide , . Secondary auto-oxidation at the α -carbon can also yield trace lactams or formamides, which contribute heavily to the yellowing effect [[2]]([Link]).

Q2: Assay yields are dropping, but GC-FID shows no significant impurity peaks. Where is the compound going? A2: Tertiary amines are highly hygroscopic. If the container is repeatedly opened in ambient air, the compound absorbs atmospheric moisture. This effectively dilutes the active titer without showing up on standard GC-FID (as water is invisible to FID and elutes in the solvent delay). Furthermore, atmospheric CO 2​ dissolves in this absorbed water to form bicarbonate salts, neutralizing the amine's basicity and rendering it inactive in base-catalyzed reactions .

Q3: How do I analytically distinguish between N-oxide formation and moisture absorption? A3: Because N-oxides are thermally labile, they can undergo thermal degradation (e.g., Cope-type eliminations or deoxygenation) in a GC injection port, leading to false negatives or misidentification .

  • To detect moisture: Use Karl Fischer (KF) titration.

  • To detect N-oxides: Use LC-MS or 1 H-NMR. In NMR, look for the distinct downfield shift of the N-methyl protons (moving from ~2.3 ppm in the parent amine to ~3.1 ppm in the N-oxide) due to the deshielding effect of the newly attached oxygen atom.

Quantitative Data: Degradation Pathways & Analytical Markers

Degradation PathwayPrimary CausalityKey Degradant(s)Analytical Marker (Validation)Prevention Strategy
Direct Oxidation O 2​ / Peroxide exposureN-oxide 1 H-NMR: N-CH 3​ shift to ~3.1 ppmArgon sparging, dark storage
α -C Oxidation Radical auto-oxidationLactams, FormatesLC-MS: +14 Da (carbonyl addition)Antioxidants, Inerting
Hygroscopic Uptake Ambient humidityH 2​ O / DilutionKF Titration: >0.1% H 2​ O3Å Molecular Sieves
Carbonation CO 2​
  • H 2​ O exposure
Bicarbonate saltsFTIR: Broad O-H/N-H stretch (~3000 cm −1 )CO 2​ -free inert environment

(Note: While tertiary amines resist oxidation better than primary/secondary amines , regiospecific α -methylene functionalization and N-oxidation remain the dominant failure modes over long-term storage .)

Experimental Protocols: Remediation & Self-Validating Storage

Protocol A: Remediation (Purification of Degraded Reagent)

Causality: Distillation removes high-boiling N-oxides and lactams, while a specific basic drying agent removes water and breaks the bicarbonate salt equilibrium.

  • Pre-drying & Salt Cleavage: Add solid potassium hydroxide (KOH) pellets to the degraded N-methylhexamethyleneimine (approx. 5% w/v). Stir for 2 hours at room temperature.

    • Causality: KOH acts as both a powerful desiccant and a strong base to liberate the free amine from any formed bicarbonate salts.

  • Fractional Distillation: Transfer the liquid to a distillation apparatus thoroughly flushed with Argon. Distill under reduced pressure or at atmospheric pressure (Boiling Point ~136°C at 760 mmHg) .

  • Fraction Collection: Discard the first 5% of the distillate (this fraction contains residual water and volatile cleavage products like methylamine) . Collect the main fraction in a pre-weighed, Argon-flushed Schlenk flask.

  • System Validation: Perform a KF titration on the main fraction. The protocol is self-validating and successful if H 2​ O is < 100 ppm and 1 H-NMR confirms the absence of the ~3.1 ppm N-oxide peak.

Protocol B: Long-Term Storage Workflow

Causality: Creating a thermodynamically unfavorable environment for oxidation and hydration ensures long-term titer stability.

  • Sieve Preparation: Activate 3Å molecular sieves by heating to 300°C under a high vacuum for 4 hours.

    • Causality: The 3Å pore size perfectly traps water molecules (2.8Å) but sterically excludes the larger N-methylhexamethyleneimine molecule, preventing unwanted catalytic degradation on the acidic sieve surface.

  • Inert Transfer: Transfer the purified amine into an amber glass vial containing 10% w/v activated 3Å sieves.

  • Sparging: Sparge the liquid directly with high-purity Argon for 5 minutes to displace dissolved O 2​ .

  • Sealing & Storage: Seal immediately with a PTFE-lined silicone septum and crimp cap. Store at 2-8°C to suppress thermal degradation pathways .

Mechanistic Workflow: Degradation & Prevention

NMethylAzepane_Troubleshooting Start N-Methylhexamethyleneimine (Pure Active Reagent) O2_Exp Oxygen / Air Ingress (Storage Failure) Start->O2_Exp Poor Sealing / Light H2O_Exp Moisture / CO2 Ingress (Handling Failure) Start->H2O_Exp Ambient Humidity NOxide N-Oxide Formation (Direct Oxidation) O2_Exp->NOxide Electrophilic Attack AlphaOx α-Carbon Oxidation (Lactams/Amides) O2_Exp->AlphaOx Radical Pathway TiterLoss Titer Dilution & Bicarbonate Salts H2O_Exp->TiterLoss Hydrolysis / CO2 Absorption Prev_O2 Remediation: Argon Sparging & Amber Vial Storage NOxide->Prev_O2 Prevent via AlphaOx->Prev_O2 Prevent via Prev_H2O Remediation: KOH Drying & 3Å Molecular Sieves TiterLoss->Prev_H2O Prevent via

Mechanistic pathways of N-methylhexamethyleneimine degradation and targeted prevention strategies.

References

  • N-Methylazepane | C7H15N | CID 70940 - PubChem Source: National Institutes of Health (NIH) URL:[Link][3]

  • Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies Source: PubMed (NIH) URL:[Link][4]

  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms Source: ACS Publications URL:[Link][1]

  • Oxidative degradation of amine solvents for C02 capture Source: The University of Texas at Austin URL:[Link][2]

  • Synthesis of Tertiary Amine N-Oxides-A Review Source: Asian Journal of Chemistry URL:[Link][5]

  • Regiospecific α-methylene functionalisation of tertiary amines with alkynes via Au-catalysed concerted one-proton/two-electron transfer to O2 Source: PubMed Central (PMC) URL:[Link][6]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions with N-methylhexamethyleneimine

Welcome to the technical support center for the application of N-methylhexamethyleneimine as a catalyst in organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the application of N-methylhexamethyleneimine as a catalyst in organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered when using this versatile cyclic amine catalyst. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.

Introduction to N-methylhexamethyleneimine Catalysis

N-methylhexamethyleneimine, a seven-membered cyclic secondary amine, is a powerful organocatalyst. Its primary mode of action is through the formation of a nucleophilic enamine intermediate with a carbonyl-containing substrate (an aldehyde or ketone).[1][2] This enamine is more reactive than the corresponding enol or enolate, enabling a variety of carbon-carbon bond-forming reactions under mild conditions.[1] Understanding this fundamental mechanism is key to diagnosing and resolving many experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What types of reactions can be catalyzed by N-methylhexamethyleneimine?

A1: N-methylhexamethyleneimine is effective in catalyzing a range of reactions that proceed through an enamine intermediate. These primarily include:

  • Aldol Additions: The reaction of an enamine with an aldehyde or ketone to form a β-hydroxy carbonyl compound.[3][4]

  • Michael Additions: The conjugate addition of an enamine to an α,β-unsaturated carbonyl compound.[5][6]

  • Knoevenagel Condensations: The reaction between an aldehyde or ketone and an active methylene compound.[7][8][9]

Q2: How does N-methylhexamethyleneimine compare to other cyclic amine catalysts like pyrrolidine or piperidine?

A2: The seven-membered ring of N-methylhexamethyleneimine imparts unique steric and electronic properties. The larger ring size can influence the geometry and reactivity of the enamine intermediate, which in turn can affect the stereoselectivity and reaction rate. The specific choice of catalyst often depends on the substrates and desired outcome, and empirical screening is recommended.

Q3: What is the general mechanistic pathway for catalysis?

A3: The catalytic cycle begins with the reaction of N-methylhexamethyleneimine with a ketone or aldehyde to form an enamine and water.[1][2] This enamine then acts as a nucleophile, attacking an electrophile (e.g., another carbonyl compound in an aldol reaction or a Michael acceptor). The resulting intermediate is then hydrolyzed to release the product and regenerate the N-methylhexamethyleneimine catalyst, allowing it to re-enter the catalytic cycle.[10]

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is one of the most common issues. A systematic approach to troubleshooting is essential.

Q: My reaction is not proceeding, or the yield is very low. What are the potential causes and how can I address them?

A: Low or no product yield can stem from several factors, from catalyst activity to reaction conditions. Here’s a step-by-step guide to diagnose the problem:

1. Catalyst Quality and Loading:

  • Purity: Ensure the N-methylhexamethyleneimine is of high purity. Impurities can inhibit the catalytic cycle.

  • Catalyst Loading: Insufficient catalyst will result in a slow or incomplete reaction.[11][12] Conversely, excessive catalyst loading can sometimes lead to side reactions or make purification more difficult.[13]

    • Recommendation: Start with a catalyst loading of 5-10 mol%. If the reaction is slow, incrementally increase the loading to 20 mol%. Monitor the reaction progress by TLC or GC to find the optimal loading for your specific substrates.

2. Reaction Conditions:

  • Temperature: Temperature has a significant impact on reaction rates.[14][15]

    • Too Low: The reaction may be too slow to be practical.

    • Too High: Can lead to catalyst decomposition or the formation of undesired byproducts.[14]

    • Recommendation: Begin the reaction at room temperature. If the reaction is sluggish, gently heat the mixture to 40-60 °C. For sensitive substrates, cooling the reaction might be necessary to improve selectivity.

  • Solvent Choice: The solvent plays a crucial role in catalysis, affecting solubility, catalyst activity, and reaction rates.[16][17]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, CH3CN): Often good choices as they can help to stabilize charged intermediates in the catalytic cycle.[18]

    • Non-Polar Solvents (e.g., Toluene, Dichloromethane): Can also be effective, particularly if water removal is necessary.

    • Recommendation: Screen a range of solvents. If you suspect water is inhibiting the reaction, consider using a non-polar solvent with a Dean-Stark trap to remove water as it is formed during enamine formation.

3. Reagent and Substrate Issues:

  • Purity of Reactants: Ensure your starting materials are pure. Impurities can act as catalyst poisons.

  • Water Content: While water is a byproduct of enamine formation, excess water at the start of the reaction can inhibit the formation of the enamine intermediate.[10]

    • Recommendation: Use anhydrous solvents and dry glassware, especially if the reaction is sensitive to water.

Troubleshooting Workflow for Low Yield

Caption: A decision-making workflow for troubleshooting low product yield.

Issue 2: Formation of Side Products and Low Selectivity

Q: My reaction is producing a mixture of products. How can I improve the selectivity?

A: The formation of side products is often a result of competing reaction pathways or subsequent reactions of the desired product.

1. Self-Condensation of the Carbonyl Compound:

  • In Aldol-type reactions, the aldehyde or ketone can react with itself.[4]

    • Recommendation: If you are performing a crossed-aldol reaction, slowly add the more reactive carbonyl compound to the reaction mixture containing the other carbonyl and the catalyst. This keeps the concentration of the more reactive partner low, disfavoring self-condensation.

2. Formation of Michael Addition Byproducts:

  • If your Aldol condensation product contains an α,β-unsaturated system, it can act as a Michael acceptor for another molecule of the enamine, leading to undesired oligomerization.[19]

    • Recommendation: Monitor the reaction closely and stop it once the desired product has formed. Lowering the reaction temperature can also help to minimize these subsequent reactions.

3. Catalyst-Mediated Decomposition:

  • In some cases, the catalyst can promote the decomposition of the product or starting materials, especially at elevated temperatures.

    • Recommendation: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

Optimization of Reaction Parameters for Selectivity

ParameterRecommendation for Improving SelectivityRationale
Temperature Lower the reaction temperature.Can slow down undesired side reactions, which may have a higher activation energy than the desired reaction.[20]
Catalyst Loading Use the lowest effective catalyst loading.Minimizes the potential for catalyst-driven side reactions.[21]
Solvent Screen different solvents.The polarity of the solvent can influence the relative rates of competing reaction pathways.[22]
Addition Rate Slow addition of one reactant.Maintains a low concentration of the added reactant, which can suppress self-condensation or other side reactions.
Issue 3: Catalyst Instability and Deactivation

Q: My reaction starts well but then stalls. Could my catalyst be deactivating?

A: Catalyst deactivation can occur through several mechanisms and is a critical consideration in optimizing any catalytic process.

1. Formation of Inactive Iminium Ions:

  • The enamine can be protonated to form an iminium ion. While this is a key intermediate in some catalytic cycles, the accumulation of stable, unreactive iminium ions can sequester the catalyst.[2][10]

    • Recommendation: The presence of a mild, non-nucleophilic base can sometimes help to regenerate the enamine from the iminium ion. However, the choice of base is critical as it should not interfere with the desired reaction.

2. Reaction with Acidic Byproducts or Impurities:

  • If the reaction generates acidic byproducts, these can protonate the amine catalyst, rendering it inactive.

    • Recommendation: Ensure your starting materials are free of acidic impurities. If acidic byproducts are unavoidable, consider adding a non-nucleophilic scavenger.

3. Thermal Decomposition:

  • At higher temperatures, N-methylhexamethyleneimine can undergo decomposition.

    • Recommendation: Avoid excessive heating. If high temperatures are required, consider a more thermally stable catalyst.

Catalytic Cycle and Potential Deactivation Pathway

Catalytic_Cycle Catalyst N-methylhexamethyleneimine Enamine Enamine Intermediate Catalyst->Enamine + Ketone/Aldehyde - H2O Deactivated_Catalyst Deactivated Catalyst (e.g., Protonated) Catalyst->Deactivated_Catalyst + H+ (from acid impurity) Product_Formation Reaction with Electrophile Enamine->Product_Formation + Electrophile Iminium_Ion Iminium Ion Intermediate Product_Formation->Iminium_Ion Product Product Product->Catalyst - Catalyst Regeneration Iminium_Ion->Catalyst - H+ Iminium_Ion->Product + H2O

Caption: The catalytic cycle of N-methylhexamethyleneimine and a potential deactivation pathway.

Experimental Protocols

General Protocol for an N-methylhexamethyleneimine-Catalyzed Aldol Reaction
  • To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.2 equivalents) and the solvent (e.g., DMSO, 0.5 M).

  • Add N-methylhexamethyleneimine (0.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to allow for enamine formation.

  • Slowly add the aldehyde (1.0 equivalent) to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This guide provides a starting point for troubleshooting and optimizing your reactions. Remember that every chemical system is unique, and a systematic, data-driven approach to optimization will yield the best results.

References

  • Making Molecules. (2024). Enamines. [Link]

  • Master Organic Chemistry. (2010). Enamines – formation, properties, reactions, and mechanisms. [Link]

  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. [Link]

  • ACS Publications. (n.d.). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. [Link]

  • National Center for Biotechnology Information. (n.d.). The Direct Catalytic Asymmetric Aldol Reaction. [Link]

  • ResearchGate. (2015). Metathesis Catalysts Stability and Decomposition Pathway. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation catalyzed by novel Nmm-based ionic liquids in water. [Link]

  • The Nobel Prize. (2021). ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. [Link]

  • National Center for Biotechnology Information. (n.d.). Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates. [Link]

  • ResearchGate. (n.d.). Optimal catalyst loading without pre-activation (neat, 100 °C, 20 min). [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relaxation Studies. [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (n.d.). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. [Link]

  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • University of Illinois at Urbana-Champaign. (2003). Catalysis Of "Direct" Asymmetric Aldol Reactions. [Link]

  • Beilstein Journals. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. [Link]

  • Infoscience, EPFL. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. [Link]

  • ResearchGate. (n.d.). Impact of Temperature on Reaction Rate in Catalytic Reactions. [Link]

  • Royal Society of Chemistry. (n.d.). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. [Link]

  • International Research Journal of Innovations in Engineering and Technology. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Wikipedia. (n.d.). Aldol reaction. [Link]

  • Michigan State University. (n.d.). imino_aldol_reaction. [Link]

  • ResearchGate. (n.d.). The reported N-demethylation reactions. A-D, traditional chemical.... [Link]

  • National Center for Biotechnology Information. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • ResearchGate. (n.d.). Effect of reaction temperature on catalyst performance (reaction conditions.... [Link]

  • Journal of Chemistry. (2024). Impact of Temperature on Reaction Rate in Catalytic Reactions. [Link]

  • YouTube. (2021). Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. [Link]

  • Thieme. (2025). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. [Link]

  • National Center for Biotechnology Information. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]

  • Universidad de Zaragoza. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

  • YouTube. (2021). Aldol Reactions | 21.5 Organic Chemistry. [Link]

  • De Gruyter. (n.d.). methylation of amines using formic acid via simple inorganic base catalysis. [Link]

  • MDPI. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. [Link]

  • ResearchGate. (n.d.). Recent developments in reductive N-methylation with base-metal catalysts. [Link]

  • National Center for Biotechnology Information. (2015). Nonlinear temperature sensitivity of enzyme kinetics explains canceling effect—a case study on loamy haplic Luvisol. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Methylhexamethyleneimine (N-Methylazepane) Impurity Removal

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in isolating their target Active Pharmaceutical I...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in isolating their target Active Pharmaceutical Ingredients (APIs) from N-methylhexamethyleneimine (also known as 1-methylazepane) impurities.

This cyclic tertiary amine is a frequent byproduct in reductive aminations, ring-expansion reactions, and the synthesis of azepane-based scaffolds. Because of its specific basicity and lipophilicity, standard purification templates often fail. This guide provides field-proven, causality-driven methodologies to ensure a self-validating purification system.

Part 1: Physicochemical Profiling

To design an effective removal strategy, we must first understand the thermodynamic and physicochemical boundaries of the impurity. The table below summarizes the critical data required to exploit the physical differences between N-methylhexamethyleneimine and your target API.

PropertyValueImplication for Purification Strategy
IUPAC Name 1-MethylazepaneCyclic tertiary amine; unreactive to standard electrophilic scavengers (e.g., isocyanates).
Molecular Weight 113.20 g/mol Relatively low mass; highly volatile compared to complex, late-stage APIs.
Boiling Point ~140 °C (at 760 mmHg)Amenable to removal via vacuum distillation or aggressive rotary evaporation[1].
pKa (Conjugate Acid) ~10.4Requires an aqueous wash of pH < 7.4 to achieve >99.9% protonation for extraction.
Aqueous Solubility Partially soluble (Free Base)Neutral water washes will result in poor removal and persistent organic phase contamination.
Salt Solubility Highly soluble (HCl Salt)Efficiently removed via strongly acidic aqueous liquid-liquid extraction.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does N-methylhexamethyleneimine persist in my organic phase despite multiple aqueous washes? A1: This is a classic issue of pH mismanagement. As a lipophilic tertiary amine with a pKa of ~10.4, N-methylhexamethyleneimine remains unprotonated (neutral) at physiological or neutral pH, causing it to partition heavily into organic solvents like dichloromethane (DCM) or toluene. The Causality: To force the impurity into the aqueous phase, you must convert it into its highly polar conjugate acid (an ammonium salt). According to the Henderson-Hasselbalch equation, the aqueous wash must be at least 3 pH units below the amine's pKa to ensure >99.9% protonation. Washing with neutral water is thermodynamically insufficient; you must use an acidic wash (pH < 3).

Q2: My target API is also a basic amine. How can I separate N-methylazepane without losing my product? A2: If both your target and the impurity are basic, standard acidic extraction will pull both into the aqueous phase. You have two options based on their relative basicity:

  • Differential pH Extraction: If your target API is a significantly weaker base (e.g., an aniline derivative with a pKa ~4-5), you can use a precisely buffered aqueous wash at pH 7.5. At this pH, your API remains neutral and stays in the organic phase, while the N-methylazepane (pKa 10.4) is protonated and extracted into the aqueous layer.

  • Chromatographic Separation: If the pKa values are too close ( Δ pKa < 2), differential extraction will fail, leading to yield loss. Because N-methylazepane is a tertiary amine, you cannot use polymer-bound electrophilic scavengers (like tosyl chloride resins) which only trap primary/secondary amines. Instead, you must rely on silica gel chromatography using a basic modifier (See Protocol B)[2].

Q3: Can I remove this impurity via distillation at scale? A3: Yes, and this is often the preferred method for scale-up if your target API is thermally stable and non-volatile. N-methylhexamethyleneimine boils at. By applying a moderate vacuum (e.g., 10–20 mmHg), you can depress its boiling point to < 50 °C. This allows you to strip the impurity directly from the reaction mixture using a rotary evaporator or short-path distillation setup without risking thermal degradation of your API.

Part 3: Process Workflows

Use the following decision matrix to select the thermodynamically appropriate purification route for your specific reaction mixture.

G Start Crude Mixture with N-Methylazepane IsBasic Is Target API a Basic Amine? Start->IsBasic NonBasic Target is Neutral/Acidic IsBasic->NonBasic No Basic Target is Basic (pKa > 7) IsBasic->Basic Yes LLE Acid-Base Extraction (Aqueous wash, pH < 3) NonBasic->LLE CheckPKa Check pKa Difference (Target vs. Impurity) Basic->CheckPKa DiffHigh ΔpKa > 2 CheckPKa->DiffHigh DiffLow ΔpKa < 2 CheckPKa->DiffLow DiffLLE Differential pH Extraction (Buffer at intermediate pH) DiffHigh->DiffLLE Chromatography Chromatography or Fractional Distillation DiffLow->Chromatography

Decision matrix for N-methylazepane removal based on target API properties.

Part 4: Validated Experimental Protocols

Every protocol described here is designed as a self-validating system , ensuring you can analytically confirm success at the bench before proceeding to the next synthetic step.

Protocol A: pH-Controlled Liquid-Liquid Extraction

Use this protocol when your target API is neutral, acidic, or a very weak base.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

  • Acidification: Prepare a 1 M Hydrochloric Acid (HCl) aqueous solution. Verify the pH is < 1 using a calibrated pH meter.

  • Extraction: Transfer the organic solution to a separatory funnel. Add 0.5 volumes of the 1 M HCl solution. Stopper and invert vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate completely. The N-methylazepane is now protonated and resides in the lower/upper aqueous layer (depending on your organic solvent density). Drain the aqueous layer.

  • Iteration: Repeat the acidic wash two more times to ensure quantitative removal.

  • Validation: Spot the organic layer on a TLC plate and stain with Dragendorff's reagent (specific for tertiary amines). The absence of an orange spot confirms the complete removal of the N-methylazepane impurity.

  • Recovery: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure API.

Protocol B: Base-Modified Silica Gel Chromatography

Use this protocol when your target API is a basic amine with a pKa similar to N-methylazepane ( Δ pKa < 2), preventing liquid-liquid extraction.

Mechanistic Note: Silica gel contains highly acidic surface silanol groups. If you attempt to run a basic tertiary amine like N-methylazepane through standard silica, it will protonate on the column, leading to severe peak tailing and irreversible adsorption. To prevent this, the silica must be deactivated using Triethylamine ( Et3​N )[2].

  • Eluent Preparation: Prepare your mobile phase (e.g., Ethyl Acetate/Hexane) and add exactly 1% v/v Triethylamine ( Et3​N ). Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel column using the Et3​N -modified eluent. Flush the column with at least 2 column volumes of the eluent to fully neutralize the acidic silanols.

  • Loading: Dissolve the crude mixture in the minimum amount of eluent and carefully load it onto the column head.

  • Elution: Elute the column under positive pressure. Collect appropriately sized fractions.

  • Validation: Spot the fractions on a TLC plate (pre-treated with Et3​N vapor) and visualize using iodine vapor or UV light. Because the silanols are neutralized, the target API and the N-methylazepane will elute as tight, distinct bands based purely on their polarity, not their basicity.

  • Isolation: Pool the fractions containing only the single spot corresponding to your target API. Concentrate under reduced pressure to yield the purified product.

References

  • Xie, W., Zhao, M., & Cui, C. (2013). "Cesium Carbonate-Catalyzed Reduction of Amides with Hydrosilanes." Organometallics, 32(24), 7440–7444. URL:[Link]

  • Rodd, E. H. (1959). Chemistry Of Carbon Compounds Vol. 4, Pt. 3. Elsevier. URL:[Link]

Sources

Troubleshooting

preventing oxidation of n-methylhexamethyleneimine when exposed to air

Technical Support Center: Handling and Preventing Oxidation of N-Methylhexamethyleneimine Welcome to the Technical Support Portal for air-sensitive amine handling. As a Senior Application Scientist, I frequently encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling and Preventing Oxidation of N-Methylhexamethyleneimine

Welcome to the Technical Support Portal for air-sensitive amine handling. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields, unexpected polar impurities, or degraded pharmacological profiles during the synthesis and storage of N-methylhexamethyleneimine (also known as 1-methylazepane).

Because 1-methylazepane is a tertiary aliphatic amine, the electron-rich lone pair on its nitrogen atom is highly nucleophilic. This makes the compound inherently susceptible to electrophilic attack by atmospheric oxygen, residual peroxides, and transition metal contaminants, inevitably leading to the formation of N-oxide impurities [1]. This guide provides a mechanistic understanding of these degradation pathways, diagnostic FAQs, and field-proven, self-validating protocols to ensure the integrity of your reagents.

Diagnostic FAQs: Identifying and Understanding N-Oxidation

Q1: How does N-oxidation occur in 1-methylazepane during routine laboratory handling? A1: While reagents like hydrogen peroxide or peroxyacids are used to intentionally synthesize N-oxides, inadvertent N-oxidation is primarily driven by prolonged exposure to atmospheric oxygen. This process is heavily catalyzed by UV light or trace transition metals. Additionally, using ethereal solvents (such as THF or diethyl ether) that have accumulated peroxides will rapidly and irreversibly oxidize the tertiary amine to its corresponding N-oxide [1][2].

Q2: How can I analytically distinguish between pure 1-methylazepane and its N-oxide impurity? A2: The most reliable, self-validating diagnostic methods are Liquid Chromatography-Mass Spectrometry (LC-MS) and Proton Nuclear Magnetic Resonance (1H NMR).

  • Causality in LC-MS: The addition of the oxygen atom increases the mass by 16 Da. The N-oxide will elute earlier on a reverse-phase column due to its drastically increased polarity, showing an [M+H]+ of 130.1 m/z compared to the parent amine's 114.1 m/z [4].

  • Causality in NMR: The electron-withdrawing nature of the newly formed N–O dative bond severely deshields the adjacent protons. The N-methyl singlet will shift significantly downfield from approximately δ 2.3 ppm in the parent amine to ~δ 3.0–3.2 ppm in the N-oxide [3].

Q3: If I detect N-oxide in my batch, can the oxidation be reversed? A3: Yes, N-oxides can be reduced back to the parent tertiary amine using reducing agents (e.g., catalytic hydrogenation or zinc/acetic acid). However, this introduces an unnecessary synthetic step, decreases overall yield, and risks introducing new byproducts [1]. Rigorous prevention is always the superior strategy.

Data Presentation: Analytical Signatures

Summarizing the quantitative differences is critical for rapid batch validation before committing 1-methylazepane to downstream synthesis.

Table 1: Analytical Signatures for 1-Methylazepane vs. N-Oxide Impurity

Analytical Parameter1-Methylazepane (Parent Amine)1-Methylazepane N-Oxide (Impurity)
Exact Mass [M+H]+ 114.1 m/z130.1 m/z
1H NMR (N-CH3 shift) ~2.35 ppm (singlet)~3.0 - 3.2 ppm (singlet)
HPLC Retention (Reverse-Phase) Longer retention time (less polar)Shorter retention time (highly polar)
Physical State at Room Temp Volatile, colorless liquidHygroscopic solid or viscous oil

Experimental Protocols: Air-Free Workflows

To ensure your experimental system is self-validating, always run a baseline LC-MS of your amine before executing these protocols.

Protocol 1: Schlenk Line Inert Transfer

Causality: To completely eliminate atmospheric oxygen, a standard Schlenk line must be used to replace the atmosphere inside the reaction vessel with an inert gas. Argon is strongly preferred over Nitrogen because its higher density provides a heavier, more protective "blanket" over the liquid amine.

  • Preparation: Ensure the receiving flask is rigorously dried (oven-dried at 120°C for >2 hours) and immediately capped with a high-quality rubber septum.

  • Connection: Connect the flask to the Schlenk line via a needle attached to the manifold hose.

  • Evacuation: Apply high vacuum for 3-5 minutes to evacuate atmospheric air and residual moisture.

  • Inert Blanketing: Backfill the flask with Argon.

  • Purging Cycle: Repeat the vacuum-Argon cycle three times (3x) to ensure <10 ppm oxygen remains in the vessel.

  • Transfer: Using a thoroughly Argon-purged, gas-tight syringe, transfer the 1-methylazepane through the septum.

SchlenkWorkflow Step1 1. Connect Flask to Schlenk Line Step2 2. Apply Vacuum (3-5 mins) Step1->Step2 Step3 3. Backfill with Argon Step2->Step3 Step4 4. Repeat Vacuum/Argon Cycle (x3) Step3->Step4 Step5 5. Transfer 1-Methylazepane via Syringe Step4->Step5 Step6 6. Seal with Parafilm/Teflon Step5->Step6

Step-by-step Schlenk line workflow for the inert transfer of air-sensitive amines.

Protocol 2: Long-Term Storage and Aliquoting

Causality: Heat and light accelerate radical-mediated oxidation pathways, while repeated opening of a primary stock bottle introduces fresh oxygen and moisture.

  • Aliquot: Inside a glovebox or under a continuous Argon stream, aliquot the primary stock of 1-methylazepane into smaller, single-use amber glass vials (amber glass blocks UV-catalyzed oxidation).

  • Headspace Purge: Blanket the headspace of each vial with Argon before sealing.

  • Seal: Seal the caps tightly and wrap the exterior junction with PTFE tape or Parafilm to prevent oxygen ingress over time.

  • Temperature Control: Store the vials at 2–8°C in a dedicated flammables refrigerator to lower the kinetic energy available for oxidation reactions.

OxidationPathway A 1-Methylazepane (Tertiary Amine) C N-Oxide Impurity A->C Oxidation B Reactive Oxygen Species / Peroxides / Air B->C Catalyzes D Inert Gas (Ar/N2) D->B Displaces E Peroxide-Free Solvents E->B Eliminates F Amber Vials (Dark) F->B Blocks Light

Mechanism of 1-methylazepane N-oxidation and targeted preventative interventions.

Troubleshooting Guide

Issue: Product yield is uncharacteristically low, and a highly polar baseline spot appears on TLC during reaction monitoring.

  • Probable Cause: A portion of the 1-methylazepane has converted to the N-oxide, reducing the active stoichiometry of the desired tertiary amine.

  • Corrective Action: Distill the amine under reduced pressure prior to use. Switch to freshly distilled, peroxide-free solvents. If purifying the final product via column chromatography, deactivate the silica gel with 1% triethylamine beforehand to prevent acid-catalyzed degradation on the column [1].

Issue: The amine liquid appears slightly yellow instead of completely colorless.

  • Probable Cause: Trace transition metal contamination (often from metal spatulas or aging syringe needles) is catalyzing radical oxidation.

  • Corrective Action: Discard the contaminated aliquot. For future handling, strictly use PTFE-coated equipment or glass pipettes, and ensure all reaction vessels are washed free of residual metal catalysts.

References

  • ACS Publications. "Medicinal Chemistry of Drugs with N-Oxide Functionalities." Journal of Medicinal Chemistry.[Link]

  • Sheng, M. N., & Zajacek, J. G. "n,n-dimethyldodecylamine oxide." Organic Syntheses.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70940, N-Methylazepane." PubChem. [Link]

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for N-Methylhexamethyleneimine (NMHI)

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve peak tailing issues specifically associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve peak tailing issues specifically associated with N-methylhexamethyleneimine (NMHI) and similar highly basic analytes in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Mechanistic Overview: The Causality of Tailing

N-methylhexamethyleneimine (NMHI) is a cyclic tertiary amine with high basicity. When analyzed via standard RP-HPLC, NMHI frequently exhibits severe peak tailing (Asymmetry factor, As​>1.5 ). To fix this, we must first understand the chemical causality behind the phenomenon.

In an ideal RP-HPLC system, retention is driven purely by hydrophobic interactions, resulting in a symmetrical Gaussian peak. However, basic compounds like NMHI undergo secondary chemical interactions. At typical mobile phase pH levels (pH 4–8), NMHI is fully protonated into a cation. Concurrently, residual silanol groups (-Si-OH) on the silica stationary phase dissociate into ionized silanoxides (-Si-O⁻).

The electrostatic attraction (cation-exchange) between the protonated NMHI and the ionized silanols disrupts the elution profile, causing the analyte to "stick" to the column and elute slowly as a tail ()[1]. This secondary interaction is heavily exacerbated by trace metal impurities (e.g., iron, aluminum) found in older "Type-A" silica, which withdraw electron density and increase silanol acidity ()[2].

G Start Peak Tailing Detected (NMHI As > 1.5) Check1 Are all peaks tailing? Start->Check1 SystemIssue System Issue: Check fittings, void volume, or column bed collapse Check1->SystemIssue Yes ChemistryIssue Chemical Interaction: Secondary Silanol Interactions Check1->ChemistryIssue No (Only NMHI) End Symmetrical NMHI Peak (As < 1.2) SystemIssue->End Fix Hardware Sol1 Strategy 1: pH Control Lower pH < 3.0 or Raise pH > 10.5 ChemistryIssue->Sol1 Sol2 Strategy 2: Stationary Phase Use CSH or Polar-Embedded Column ChemistryIssue->Sol2 Sol3 Strategy 3: Additives Add 5-25 mM Triethylamine (TEA) ChemistryIssue->Sol3 Sol1->End Sol2->End Sol3->End

Diagnostic workflow for resolving NMHI peak tailing in RP-HPLC.

Experimental Protocols for Peak Shape Optimization

To establish a self-validating system, always calculate the USP Tailing Factor ( Tf​ ) or Asymmetry Factor ( As​ ) after implementing a protocol. A successful intervention will yield an As​ between 1.0 and 1.2.

Protocol A: Mobile Phase pH Optimization

Scientific Rationale: By shifting the pH, we manipulate the ionization state of either the analyte or the stationary phase to prevent electrostatic attraction.

  • Low pH Approach (pH < 3.0): Suppresses silanol ionization (-Si-O⁻ reverts to neutral -Si-OH), eliminating the cation-exchange sites ()[3]. NMHI remains protonated but elutes via purely hydrophobic interactions.

  • High pH Approach (pH > 10.5): Deprotonates NMHI into its neutral free-base form. Neutral molecules cannot undergo ion-exchange with silanols ()[4].

Step-by-Step Methodology (Low pH Validation):

  • Prepare a 20 mM Potassium Phosphate buffer in LC-MS grade water.

  • Adjust the pH to 2.5 using concentrated Phosphoric Acid (H₃PO₄) ()[5].

  • Filter the buffer through a 0.22 µm membrane.

  • Equilibrate a low-pH stable column (e.g., sterically protected C18) with the mobile phase for at least 20 column volumes.

  • Inject the NMHI sample.

  • Validation: Calculate the USP Tailing Factor. If Tf​≤1.2 , the method is validated.

Protocol B: Advanced Stationary Phase Selection

Scientific Rationale: Modern column chemistries are engineered to actively shield basic analytes from residual silanols.

  • Polar-Embedded Phases: Incorporate an amide, ether, or carbamate group near the silica surface, creating a localized water layer that physically shields silanols from the analyte ()[6].

  • Charged Surface Hybrid (CSH): Introduces a low-level positive charge to the silica surface, electrostatically repelling protonated basic amines like NMHI ()[7].

Step-by-Step Methodology:

  • Replace the standard C18 column with a Polar-Embedded or CSH C18 column.

  • Utilize a standard acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).

  • Run a gradient from 5% to 95% organic modifier over 10 minutes.

  • Validation: Monitor peak symmetry. The electrostatic repulsion should immediately drop the As​ below 1.2.

Protocol C: Silanol Suppressors (Competing Bases)

Scientific Rationale: If column replacement or extreme pH adjustments are not feasible, adding a sacrificial basic amine like Triethylamine (TEA) blocks the active silanol sites. TEA competes aggressively for the -Si-O⁻ sites, allowing NMHI to elute symmetrically ()[5].

Step-by-Step Methodology:

  • Add 10 mM Triethylamine (TEA) to your aqueous mobile phase ()[8].

  • Adjust the pH to 3.0 – 6.0 using an appropriate acid (e.g., acetic acid).

  • Caution & Validation: TEA can reduce column lifetime by accelerating endcapping hydrolysis ()[5]. Dedicate a specific column for TEA methods and monitor retention time drift over 50 injections to validate column stability.

Quantitative Data Summary

The table below summarizes the expected quantitative improvements in peak symmetry when applying the troubleshooting strategies to NMHI analysis.

Optimization StrategyMechanism of ActionRecommended ConditionsExpected USP Tailing Factor ( Tf​ )
Standard C18 (pH 7.0) Baseline (Ion-exchange active)20 mM Phosphate, pH 7.0> 2.0 (Severe Tailing)
Low pH Mobile Phase Silanol protonation (neutralization)20 mM Phosphate, pH 2.51.1 - 1.3
High pH Mobile Phase NMHI deprotonation (neutralization)10 mM Ammonium Bicarbonate, pH 10.51.0 - 1.2
TEA Additive Competitive silanol blocking10 mM TEA in mobile phase1.1 - 1.3
CSH / Polar-Embedded Electrostatic repulsion / Shielding0.1% Formic Acid, pH 2.71.0 - 1.1

Frequently Asked Questions (FAQs)

Q: I adjusted my mobile phase to pH 6.0, but NMHI is still tailing. Why? A: At pH 6.0, NMHI (a strong base) is fully protonated, while the silanol groups on the silica surface (pKa ~4-5) are heavily ionized (-Si-O⁻) ()[9]. This creates the perfect storm for maximum cation-exchange interactions. You must operate either well below the silanol pKa (pH < 3.0) or above the NMHI pKa (pH > 10.5) to break this interaction ()[1].

Q: All peaks in my chromatogram are tailing, not just NMHI. Is this still a silanol issue? A: No. If neutral and acidic compounds are also tailing, the issue is physical, not chemical. This typically indicates extra-column volume (e.g., using excessively wide or long PEEK tubing), a poorly seated finger-tight fitting causing a void, or a collapsed column bed ()[7].

Q: Can I use Type-A silica columns for NMHI analysis? A: It is highly discouraged. Type-A silica contains significant trace metal contamination (iron, aluminum), which withdraws electron density from adjacent silanols, making them highly acidic and exacerbating peak tailing for basic compounds ()[9]. Always use high-purity Type-B silica or hybrid particle columns.

Q: Why does increasing the buffer concentration help? A: Increasing the buffer concentration (e.g., from 10 mM to 50-200 mM) increases the ionic strength of the mobile phase. The buffer ions (e.g., Na⁺, K⁺) compete with the protonated NMHI for the ionized silanol sites, effectively masking the secondary interactions and sharpening the peak ()[8].

References

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. Available at: [Link]

  • HPLC Troubleshooting Guide. HPLC.eu. Available at:[Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? UHPLCS Lab. Available at:[Link]

  • ACE News - HPLC: Peak Tailing Interaction. HPLC.eu. Available at: [Link]

Sources

Troubleshooting

minimizing side reactions when using n-methylhexamethyleneimine bases

A Guide to Minimizing Side Reactions in Organic Synthesis Welcome to the Technical Support Center for n-methylhexamethyleneimine. This resource is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Side Reactions in Organic Synthesis

Welcome to the Technical Support Center for n-methylhexamethyleneimine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the use of this versatile base, with a focus on troubleshooting and minimizing common side reactions. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during reactions where n-methylhexamethyleneimine is used as a base.

Issue 1: Low Yield or Incomplete Reaction

Question: I am using n-methylhexamethyleneimine as a base in my reaction, but I am observing a low yield of the desired product and a significant amount of starting material remains. What are the potential causes?

Answer: Low conversion when using n-methylhexamethyleneimine can stem from several factors related to its basicity and the reaction conditions.

  • Insufficient Basicity for the Substrate: While n-methylhexamethyleneimine is a moderately strong base, it may not be strong enough to deprotonate particularly weak acids efficiently. The pKa of the conjugate acid of n-methylhexamethyleneimine is approximately 11.3. If the pKa of your substrate is significantly higher, you may need a stronger base.

  • Steric Hindrance: The seven-membered ring and the N-methyl group of n-methylhexamethyleneimine can introduce steric bulk, which may hinder its ability to access sterically congested protons.[1]

  • Reaction Temperature: Some deprotonation reactions require elevated temperatures to proceed at a reasonable rate. If you are running your reaction at room temperature, a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS is advisable.

  • Solvent Choice: The choice of solvent can significantly impact the effectiveness of a base. Polar aprotic solvents like DMF, DMSO, or NMP are often good choices as they can help to solvate the resulting ions and promote the reaction.

Issue 2: Formation of an N-Alkylated Side Product

Question: I am performing an alkylation reaction using an alkyl halide and n-methylhexamethyleneimine as the base. However, I am observing a significant amount of a side product where the alkyl group has attached to the nitrogen of n-methylhexamethyleneimine. How can I prevent this?

Answer: This is a classic example of the competing nucleophilicity of the amine base. N-methylhexamethyleneimine, being a secondary amine, is nucleophilic and can compete with your desired nucleophile for the alkylating agent.[2][3] This side reaction is particularly prevalent with reactive alkylating agents like methyl iodide or benzyl bromide.

Mitigation Strategies:

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) can help to maintain a low concentration of the electrophile, thereby favoring the reaction with your intended nucleophile.

  • Use of a More Hindered Base: If the N-alkylation of n-methylhexamethyleneimine is a persistent issue, consider switching to a more sterically hindered, non-nucleophilic base. Examples include diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine.

  • Change the Order of Addition: In some cases, adding the substrate to a pre-mixed solution of the base and the alkylating agent can be beneficial, although this should be approached with caution as it may lead to decomposition of the alkylating agent.

Experimental Protocol: Minimizing N-Alkylation of the Base

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve your substrate (1.0 equiv.) and n-methylhexamethyleneimine (1.2 equiv.) in an appropriate anhydrous solvent (e.g., THF, DMF).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slow Addition: Add the alkylating agent (1.05 equiv.) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate your desired product from any N-alkylated n-methylhexamethyleneimine.

Issue 3: Formation of an Amide Side Product with Acylating Agents

Question: I am using n-methylhexamethyleneimine to deprotonate a nucleophile for a subsequent reaction with an acyl chloride (or anhydride). I am finding that the n-methylhexamethyleneimine is reacting with my acylating agent to form an amide. How can I avoid this?

Answer: Similar to the N-alkylation issue, the nucleophilic nitrogen of n-methylhexamethyleneimine can readily attack the electrophilic carbonyl carbon of an acylating agent, leading to the formation of an N-acyl-N-methylhexamethyleneimine side product.[4]

Mitigation Strategies:

  • Use a Non-Nucleophilic Base: The most effective way to prevent this side reaction is to use a non-nucleophilic base. Sterically hindered amines like diisopropylethylamine (DIPEA) or proton sponges like 1,8-bis(dimethylamino)naphthalene are excellent choices.

  • Pre-deprotonation: If you must use n-methylhexamethyleneimine, you can try to deprotonate your nucleophile first before adding the acylating agent. This can be achieved by stirring the substrate and the base together for a period before cooling the reaction and adding the acylating agent.

  • Low-Temperature Addition: Adding the acylating agent at a very low temperature (e.g., -78 °C) can help to control the reactivity and favor the desired reaction.

Troubleshooting Workflow for N-Acylation of the Base

Caption: Decision-making workflow for troubleshooting N-acylation of the amine base.

Issue 4: Imine/Enamine Formation with Carbonyl Compounds

Question: My reaction involves a carbonyl compound, and I am observing side products that appear to be the result of a reaction with n-methylhexamethyleneimine. What is happening?

Answer: N-methylhexamethyleneimine, as a secondary amine, can react with aldehydes and ketones to form enamines.[5] This reaction is typically reversible and acid-catalyzed. The formation of a stable enamine can consume both your base and your carbonyl compound, leading to a complex reaction mixture.

Mitigation Strategies:

  • Anhydrous Conditions: The formation of enamines involves the elimination of water. Ensuring your reaction is conducted under strictly anhydrous conditions can help to suppress this side reaction.[5]

  • Avoid Acidic Catalysts: If your reaction does not require an acid catalyst, its omission can help to prevent enamine formation.

  • Alternative Base: If enamine formation is a significant problem, switching to a non-amine base, such as a metal hydride or a carbonate, may be necessary.

Mechanism of Enamine Formation

G ketone Ketone/Aldehyde carbinolamine Carbinolamine Intermediate ketone->carbinolamine Nucleophilic Attack amine n-Methylhexamethyleneimine amine->carbinolamine iminium Iminium Ion carbinolamine->iminium -H2O enamine Enamine iminium->enamine -H+

Caption: Simplified mechanism of enamine formation from a carbonyl compound and a secondary amine.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of n-methylhexamethyleneimine?

A1: The pKa of the conjugate acid of n-methylhexamethyleneimine is approximately 11.3. This makes it a stronger base than triethylamine (pKa ≈ 10.7) but weaker than DBU (pKa ≈ 13.5).

Q2: How should I purify my product from n-methylhexamethyleneimine and its salts?

A2: N-methylhexamethyleneimine and its protonated salt are generally water-soluble. An aqueous workup with a dilute acid solution (e.g., 1M HCl) will protonate the amine and extract it into the aqueous layer. Subsequent washes with water and brine should remove most of the amine and its salts. However, if your product is acid-sensitive, a neutral water wash followed by purification by column chromatography is recommended.

Q3: Is n-methylhexamethyleneimine stable?

A3: N-methylhexamethyleneimine is a relatively stable compound under normal laboratory conditions. However, like many amines, it can be sensitive to oxidation over time and should be stored under an inert atmosphere in a cool, dark place.

Q4: Can I use n-methylhexamethyleneimine in aqueous conditions?

A4: Yes, n-methylhexamethyleneimine is soluble in water and can be used in aqueous reaction media. However, be mindful that its basicity will be influenced by the pH of the solution.

Q5: Are there any safety concerns with n-methylhexamethyleneimine?

A5: N-methylhexamethyleneimine is a corrosive and flammable liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Summary of Key Parameters

ParameterValue/RecommendationSource
pKa (conjugate acid) ~11.3
Common Solvents THF, DMF, DMSO, Acetonitrile[6]
Key Side Reactions N-Alkylation, N-Acylation, Enamine Formation[2][4][5]
Storage Store under inert atmosphere, cool, dark place
Safety Corrosive, Flammable

References

  • Journal of the American Chemical Society. α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines. [Link]

  • Master Organic Chemistry. Enamines. [Link]

  • National Institutes of Health. Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • Journal of the American Chemical Society. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. [Link]

  • Journal of the American Chemical Society. Catalytic Kinetic Resolution of Cyclic Secondary Amines. [Link]

  • National Institutes of Health. Complete chemical modification of amine and acid functional groups of peptides and small proteins. [Link]

  • ACS Publications. Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts. [Link]

  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]

  • Wikipedia. Amine alkylation. [Link]

  • ResearchGate. Catalytic Kinetic Resolution of Cyclic Secondary Amines. [Link]

  • OpenStax. 24.6 Synthesis of Amines - Organic Chemistry. [Link]

  • Defense Technical Information Center. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • Google Patents.
  • News-Medical.Net. Imine Hydrolysis. [Link]

  • Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]

  • Reddit. Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Nobel Prize. ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. [Link]

  • National Institutes of Health. Molecular Recognition of Iminium Ions in Water. [Link]

  • Organic Chemistry Portal. Acetamides. [Link]

  • ACS Publications. Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. [Link]

  • YouTube. acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. [Link]

  • Sciencemadness Discussion Board. Best Conditions For N-Alkylation?. [Link]

  • Chemistry Stack Exchange. N-alkylation of amides with alkyl halides?. [Link]

  • Chemical Communications (RSC Publishing). Steric hindrance of N6-methyl in m6A and its application for specific loci detection. [Link]

  • ResearchGate. Structure‐stability correlations for imine formation in aqueous solution. [Link]

  • ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]

  • ResearchGate. Steric hindrance to the syntheses and stabilities of 1,5- and 2,6-naphthalene N-permethylated diammonium salts | Request PDF. [Link]

  • Product Class 9: N-Acylimines. [Link]

  • Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • National Institutes of Health. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. [Link]

  • Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]

  • National Institutes of Health. Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]

  • Mettler Toledo. Alkylation Reactions. [Link]

Sources

Optimization

Technical Support Center: Handling the Moisture Sensitivity of N-Methylhexamethyleneimine Reagents

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize n-methylhexamethyleneimine in their synthetic workflows. As a cyclic aliphatic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize n-methylhexamethyleneimine in their synthetic workflows. As a cyclic aliphatic amine, n-methylhexamethyleneimine is a valuable building block, but its utility is intrinsically linked to its hygroscopic nature.[1] Proper handling is therefore not just a recommendation but a prerequisite for reproducible and high-yielding chemical transformations.

This document provides in-depth, practical advice in a question-and-answer format to address the common challenges encountered when working with this and other moisture-sensitive amines. The protocols and troubleshooting guides herein are based on established best practices for handling air- and moisture-sensitive reagents.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is n-methylhexamethyleneimine so sensitive to moisture?

A1: The moisture sensitivity of n-methylhexamethyleneimine stems from the basicity of the nitrogen atom and its ability to form hydrogen bonds.[4] Like many lower aliphatic amines, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][5] This absorbed water can act as an unwanted nucleophile or base in sensitive reactions, leading to side product formation, reduced yields, and in some cases, complete reaction failure.[6] The lone pair of electrons on the nitrogen atom makes it a good hydrogen bond acceptor, facilitating the uptake of water molecules from the air.[4]

Q2: How should I properly store n-methylhexamethyleneimine to minimize moisture contamination?

A2: Proper storage is the first line of defense against moisture contamination. N-methylhexamethyleneimine should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2][7] For long-term storage, a cool, dry, and well-ventilated area is recommended.[8] The use of specialized packaging, such as bottles with septa-lined caps (e.g., AcroSeal™ or Sure/Seal™ bottles), is highly advised as they allow for the withdrawal of the reagent via syringe without exposing the bulk material to the atmosphere.[2][3][9] If you do not have access to such packaging, consider storing the reagent in a desiccator containing a suitable drying agent.

Q3: My n-methylhexamethyleneimine appears cloudy or has formed a precipitate. What could be the cause?

A3: Cloudiness or precipitation in n-methylhexamethyleneimine is often a sign of moisture contamination. The amine can react with atmospheric carbon dioxide to form the corresponding carbamate salt, which may be insoluble in the amine. Some amines can also form hydrates upon exposure to water.[10] If you observe this, it is a strong indication that the integrity of your reagent has been compromised. While it may be possible to purify the amine by distillation, it is often more practical and reliable to use a fresh, unopened bottle for sensitive applications.

Q4: What are the essential laboratory techniques for handling n-methylhexamethyleneimine?

A4: The key to successfully using n-methylhexamethyleneimine is to employ inert atmosphere techniques, also known as air-free techniques.[11][12] This involves creating an environment free of atmospheric moisture and oxygen for your reaction. The two most common methods for achieving this in a standard laboratory setting are the use of a Schlenk line or a glovebox.[11] When a glovebox is not available, a well-practiced syringe and cannula transfer technique under a positive pressure of an inert gas (nitrogen or argon) is essential.[7][13]

Here is a visual representation of a typical inert atmosphere setup for reagent transfer:

Inert_Atmosphere_Setup cluster_reagent Reagent Bottle cluster_reaction Reaction Flask Reagent N-Methylhexamethyleneimine (Sure/Seal™ Bottle) Syringe Dry Syringe Reagent->Syringe Transfer via Syringe/Needle Flask Reaction Flask (Flame-Dried) Bubbler Oil Bubbler Flask->Bubbler Pressure Release Inert_Gas Inert Gas Source (Nitrogen/Argon) Inert_Gas->Reagent Positive Pressure Inert_Gas->Flask Inert Atmosphere Syringe->Flask Addition of Reagent

Caption: Inert atmosphere setup for transferring n-methylhexamethyleneimine.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with n-methylhexamethyleneimine.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or no product yield 1. Moisture contamination: The amine reagent, solvent, or glassware was not sufficiently dry.[14] 2. Improper inert atmosphere: The reaction was exposed to air during setup or execution.[7]1. Ensure anhydrous conditions: Use freshly opened or properly stored n-methylhexamethyleneimine. Dry solvents using appropriate methods (see table below). Oven- or flame-dry all glassware immediately before use.[3][11][15] 2. Refine inert atmosphere technique: Ensure a positive pressure of inert gas is maintained throughout the reaction. Use a bubbler to monitor gas flow.[3] Purge the reaction vessel with inert gas for an adequate amount of time before adding reagents.[13][15]
Formation of unexpected side products 1. Reaction with water: The amine's reactivity may be altered by the presence of water, leading to hydrolysis of other reagents or catalysis of undesired pathways.[6] 2. Reaction with carbon dioxide: Formation of carbamates can introduce an unwanted nucleophile or base.1. Strictly adhere to anhydrous protocols. Consider adding a chemical drying agent in situ, such as activated molecular sieves (3Å or 4Å), if compatible with your reaction chemistry.[14] 2. Degas solvents: In addition to drying, sparging solvents with an inert gas can help remove dissolved CO₂.
Inconsistent results between experiments 1. Variable moisture content: The amount of water contamination in the amine or solvent is not consistent. 2. Inconsistent inert atmosphere: Variations in technique are leading to different levels of atmospheric exposure.1. Standardize reagent handling: Always use a fresh septum and a clean, dry needle for each transfer.[9] Consider using a freshly opened bottle of the amine for a series of critical experiments. 2. Develop a consistent workflow: Follow a standardized, step-by-step protocol for setting up reactions under an inert atmosphere.
Difficulty in handling the reagent 1. Viscosity: The amine may be difficult to draw into a syringe, especially if it is cold. 2. Clogged needle: Small amounts of hydrolyzed material can clog the syringe needle.[9][12]1. Allow the reagent to warm to room temperature before attempting to transfer it. 2. Use a larger gauge needle (e.g., 18-21 gauge) for transfers. [2] Ensure the needle and syringe are scrupulously dry. Have a spare dry needle ready.
Choosing the Right Drying Agent for Solvents

The choice of drying agent is critical for ensuring truly anhydrous conditions. The table below provides a summary of common drying agents and their suitability for solvents frequently used with n-methylhexamethyleneimine.

Drying Agent Suitable Solvents Incompatible With Comments
Molecular Sieves (3Å or 4Å) Ethers (THF, Diethyl ether), Hydrocarbons (Toluene, Hexane), Dichloromethane, Acetonitrile-Highly effective and generally non-reactive. Must be activated before use (heated under vacuum).[14][16]
Calcium Hydride (CaH₂) Ethers, HydrocarbonsAlcohols, Ketones, EstersA powerful drying agent, but reacts with protic solvents and some carbonyl compounds.[17]
Sodium/Benzophenone Ethers, HydrocarbonsHalogenated solvents, Ketones, EstersProvides a visual indication of dryness (deep blue/purple color). Not suitable for all functional groups.[16]
Potassium Hydroxide (KOH) Amines, some EthersAcids, Phenols, EstersA good choice for pre-drying amine-containing solvents.[6]
Magnesium Sulfate (MgSO₄) Ethers, Dichloromethane, Ethyl Acetate-A good general-purpose drying agent for workups, but less effective for achieving ultra-dry conditions for reactions.
Calcium Chloride (CaCl₂) Hydrocarbons, EthersAlcohols, Amines, Ketones, EstersForms adducts with amines and other functional groups and should be avoided for drying solvents to be used with n-methylhexamethyleneimine.

Experimental Protocols

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere (Schlenk Line/Dual Manifold)

This protocol outlines the fundamental steps for preparing a reaction vessel to be free of atmospheric moisture and oxygen.

  • Glassware Preparation: Ensure your reaction flask, equipped with a magnetic stir bar, is thoroughly cleaned. Dry the flask in an oven (≥125 °C) for several hours or overnight.[3]

  • Assembly: While still hot, assemble the flask with a condenser or gas inlet adapter and a rubber septum. Secure the joints with clips.

  • Purging the System: Connect the flask to a dual-bank vacuum manifold (Schlenk line).[12]

  • Evacuate and Refill: Carefully open the valve to the vacuum line to evacuate the air from the flask.

  • Backfill with Inert Gas: Close the vacuum valve and open the valve to the inert gas (nitrogen or argon) line to fill the flask.

  • Repeat Cycles: Repeat this vacuum/backfill cycle at least three times to ensure all atmospheric gases are removed.[11]

  • Maintain Positive Pressure: After the final backfill, leave the flask under a slight positive pressure of the inert gas, which can be monitored with an oil bubbler.[3] The flask is now ready for the addition of solvents and reagents.

Protocol 2: Transfer of N-Methylhexamethyleneimine via Syringe

This protocol details the safe and effective transfer of the moisture-sensitive amine from a Sure/Seal™ or AcroSeal™ bottle.

  • Prepare the Syringe: Dry a glass syringe and a long needle in an oven.[9] Assemble the syringe while still warm and flush it thoroughly with dry inert gas (at least 10 times).[9][13]

  • Prepare the Reagent Bottle: Secure the n-methylhexamethyleneimine bottle. Puncture the septum with a needle connected to an inert gas line to create a positive pressure inside the bottle.[2]

  • Withdraw the Reagent: Insert the dry, inert-gas-flushed syringe needle through the septum into the liquid. Slowly withdraw the desired volume of the amine.

  • Remove Gas Bubbles: Invert the syringe and carefully push any gas bubbles back into the reagent bottle.

  • Create an Inert Gas Buffer: Before removing the syringe from the bottle, pull a small amount of the inert gas from the headspace into the syringe.[13][18][19] This "buffer" prevents any of the reagent from coming into contact with air when the needle is withdrawn.

  • Transfer to Reaction Flask: Quickly and carefully insert the needle through the septum of the prepared reaction flask.

  • Deliver the Reagent: First, inject the inert gas buffer into the flask, followed by the n-methylhexamethyleneimine.[13][18] This ensures that no air is introduced into the reaction.

Syringe_Transfer_Workflow start Start prep_syringe 1. Prepare Dry, Inert-Gas Flushed Syringe start->prep_syringe prep_bottle 2. Pressurize Reagent Bottle with Inert Gas prep_syringe->prep_bottle withdraw_reagent 3. Withdraw Liquid Reagent prep_bottle->withdraw_reagent remove_bubbles 4. Expel Gas Bubbles withdraw_reagent->remove_bubbles create_buffer 5. Withdraw Inert Gas Buffer from Headspace remove_bubbles->create_buffer transfer 6. Insert Needle into Reaction Flask create_buffer->transfer deliver 7. Deliver Gas Buffer, then Reagent transfer->deliver end End deliver->end

Caption: Workflow for transferring moisture-sensitive reagents via syringe.

Protocol 3: Quenching a Reaction Containing N-Methylhexamethyleneimine

After a reaction is complete, it is often necessary to "quench" any remaining reactive species, including the n-methylhexamethyleneimine, before workup. The choice of quenching agent depends on the specific reaction, but here is a general protocol.

  • Cool the Reaction: Cool the reaction mixture in an ice-water bath. This is particularly important for exothermic quenching processes.

  • Choose a Quenching Agent:

    • For neutralizing the amine: A dilute aqueous acid solution (e.g., 1 M HCl or saturated ammonium chloride) can be used.

    • For reacting with other electrophilic species: A primary amine like Tris or glycine can be added to consume any remaining electrophiles.[20][21]

    • For hydrolyzing reactive intermediates: Water or a saturated aqueous solution of sodium bicarbonate can be slowly added.

  • Slow Addition: Add the chosen quenching agent dropwise to the cooled, stirring reaction mixture. Be vigilant for any signs of a vigorous reaction (e.g., gas evolution, rapid temperature increase).

  • Allow to Warm: Once the addition is complete and any initial exotherm has subsided, allow the mixture to warm to room temperature and stir for 15-30 minutes to ensure the quenching is complete.

  • Proceed with Workup: The reaction mixture is now ready for standard aqueous workup and extraction procedures.

Below is a decision tree to guide the troubleshooting process when working with n-methylhexamethyleneimine.

Troubleshooting_Tree Start Experiment Yields Poor Results Check_Reagents Were Reagents and Solvents Properly Dried? Start->Check_Reagents Check_Glassware Was Glassware Flame/Oven-Dried? Check_Reagents->Check_Glassware Yes Solution_Dry Action: Re-dry Solvents. Use Fresh Reagent. Check_Reagents->Solution_Dry No Check_Technique Was Inert Atmosphere Maintained Throughout? Check_Glassware->Check_Technique Yes Solution_Glassware Action: Ensure Rigorous Drying of Glassware. Check_Glassware->Solution_Glassware No Solution_Technique Action: Review and Refine Inert Atmosphere Technique. Check_Technique->Solution_Technique No Success Problem Resolved Check_Technique->Success Yes Solution_Dry->Start Solution_Glassware->Start Solution_Technique->Start

Caption: Troubleshooting decision tree for reactions involving n-methylhexamethyleneimine.

References

  • Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide. [Link]

  • Wikipedia. Air-free technique. [Link]

  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Burfield, D. R., & Smithers, R. H. (1982). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 47(20), 3863–3868.
  • WSU Chemistry. (2022, February 2). Inert Atmosphere, with no O2. YouTube. [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]

  • Organic Lab Techniques. (2022, February 2). Inert Atmosphere. YouTube. [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. [Link]

  • University of Colorado Boulder, Department of Chemistry. Using drying agents. [Link]

  • G-Biosciences. Reactive Amination Kit. [Link]

  • ACS Publications. Desiccant efficiency in solvent and reagent drying. 5. Amines | The Journal of Organic Chemistry. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Giansanti, P., et al. (2021). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Journal of Proteome Research, 20(4), 2096-2105.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 6). Amines, Aliphatic: Physical & Chemical Properties. [Link]

  • Booth, R. J., & Hodges, J. C. (1997). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society, 119(21), 4882–4886.
  • Open Access Journals. (2021, October 25). A Report on Reagents and its Quenching Methods. [Link]

  • Unacademy. Amine compounds. [Link]

  • Cai, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4027-4043.
  • Cao, C., & Li, Z. (2013). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. Industrial & Engineering Chemistry Research, 52(39), 14166-14173.
  • EaseToLearn.com. Aliphatic Amines. [Link]

  • Wang, S., et al. (2026, February 11). Surface Reactions of Organic Amines during Indoor Bleach Cleaning: Nitrosamine, Hydrazine, Chlorinated, and Dimer Product Formation. Environmental Science & Technology.
  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • Makosza, M., & Bialecki, M. (1996). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.
  • Garcia-Hartjes, P., et al. (2024). Key structural features to favour imines over hydrates in water: pyridoxal phosphate as a muse. Chemical Science, 15(1), 147-155.
  • Aho, J., & Krogell, J. (2003). Ene reaction of allylbenzene and N-methylmaleimide in subcritical water and ethanol. Green Chemistry, 5(6), 703-706.
  • Chemistry LibreTexts. (2023, June 30). Reactions of Main Group Elements with Water. [Link]

Sources

Troubleshooting

overcoming steric hindrance in n-methylhexamethyleneimine substitution reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for substitution reactions involvin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for substitution reactions involving the sterically hindered secondary amine, N-methylhexamethyleneimine. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to overcome common experimental challenges.

Introduction: The Challenge of the Bulky Nucleophile

N-methylhexamethyleneimine is a valuable building block, but its structure presents a significant challenge. As a secondary amine within a seven-membered ring and bearing an N-methyl group, the nitrogen's lone pair is sterically shielded. This bulkiness can dramatically slow down or entirely prevent standard nucleophilic substitution reactions, particularly those following an S_N2 pathway, leading to low yields or complete reaction failure.[1][2][3] This guide provides a structured approach to diagnosing and solving these issues.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered when working with N-methylhexamethyleneimine.

Q1: Why are my substitution reactions with N-methylhexamethyleneimine consistently failing or giving very low yields?

A: The primary reason is severe steric hindrance.[3][4] Most substitution reactions on primary or secondary alkyl halides rely on the S_N2 mechanism, which requires the nucleophile (your amine) to perform a "backside attack" on the electrophilic carbon.[5][6] The bulky seven-membered ring and the N-methyl group act like a shield, physically blocking this approach. Think of it as trying to fit a large key into a small, obstructed lock; the pathway is simply too congested.[2][7]

Q2: Should I be targeting an S_N1 or S_N2 mechanism? How does the steric hindrance of my amine affect this choice?

A: The steric bulk of N-methylhexamethyleneimine makes the S_N2 pathway extremely difficult. Therefore, you should strategically favor conditions that promote an S_N1 mechanism or use methods to accelerate the S_N2 reaction.

  • S_N2 (Bimolecular Substitution): Highly sensitive to steric bulk on both the nucleophile and the electrophile.[4][8] The reaction rate depends on the concentration of both reactants. This pathway is disfavored for N-methylhexamethyleneimine.

  • S_N1 (Unimolecular Substitution): Proceeds through a planar carbocation intermediate.[8][9] The rate-determining step is the formation of this carbocation, which does not involve the nucleophile. Because the nucleophile attacks the flat, accessible carbocation, its steric bulk is much less of a factor.[8] Therefore, using electrophiles that can form stable carbocations (e.g., tertiary, benzylic, or allylic halides) is a viable strategy.

Q3: What are the most critical reaction parameters to adjust when a reaction is not working?

A: The three most impactful parameters to optimize are the solvent , the leaving group on your electrophile, and the temperature . A poor choice in any of these can doom the reaction before it starts. Polar aprotic solvents like DMSO or DMF are generally superior for S_N2 reactions as they do not "cage" the nucleophile with hydrogen bonds, leaving it more reactive.[10][11] For S_N1 reactions, polar protic solvents can be beneficial as they stabilize the carbocation intermediate.[9][12]

Section 2: Troubleshooting Guide for Low or No Product Formation

When faced with a failed reaction, a systematic approach is crucial. The following flowchart and detailed explanations will guide your troubleshooting process.

troubleshooting_flowchart start Problem: Low or No Yield cause1 Possible Cause: Prohibitive Steric Hindrance start->cause1 cause2 Possible Cause: Competing Elimination (E2) start->cause2 cause3 Possible Cause: Poor Leaving Group start->cause3 sol1a Solution: Switch to a Less Hindered Electrophile (e.g., primary halide) cause1->sol1a Modify Electrophile sol1b Solution: Increase Temperature & Reaction Time cause1->sol1b Adjust Conditions sol1c Solution: Change to Polar Aprotic Solvent (DMF, DMSO) cause1->sol1c Adjust Conditions sol1d Solution: Add a Catalyst (e.g., Lewis Acid, NaI) cause1->sol1d Enhance Reactivity sol2a Solution: Lower Reaction Temperature cause2->sol2a Favor Substitution sol2b Solution: Use a Non-basic Additive if possible cause2->sol2b Reduce Basicity sol3a Solution: Convert Electrophile to a Better Leaving Group (OTs, OMs, OTf) cause3->sol3a Improve Electrophile steric_hindrance cluster_electrophile Electrophile (R-CH₂-X) cluster_nucleophile N-methylhexamethyleneimine C C H1 H C->H1 H2 H C->H2 R R C->R X X C->X N N Me CH₃ N->Me Ring Bulky Heptane Ring N->Ring attack_path N->attack_path Backside Attack Path attack_path->C Steric Clash!

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Catalytic Efficiency of N-methylhexamethyleneimine and Hexamethyleneimine

For Researchers, Scientists, and Drug Development Professionals In the realm of organocatalysis, the selection of the appropriate catalyst is paramount to achieving desired reaction outcomes. Cyclic secondary amines, in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organocatalysis, the selection of the appropriate catalyst is paramount to achieving desired reaction outcomes. Cyclic secondary amines, in particular, have emerged as a versatile class of catalysts, primarily through their ability to form nucleophilic enamines and electrophilic iminium ions. This guide provides an in-depth comparison of the catalytic efficiency of two structurally related cyclic amines: hexamethyleneimine (HMI) and its N-methylated counterpart, N-methylhexamethyleneimine (N-MHMI). By examining the fundamental principles of steric and electronic effects, we will dissect their anticipated performance in key organic transformations, offering a predictive framework for catalyst selection and optimization.

Fundamental Principles: The Impact of N-Methylation

The primary structural difference between HMI and N-MHMI is the presence of a methyl group on the nitrogen atom. This seemingly minor modification has profound implications for the catalyst's electronic and steric properties, which in turn dictate its catalytic efficiency.

Electronic Effects: The Double-Edged Sword of Increased Nucleophilicity

The methyl group is an electron-donating group. Through a positive inductive effect (+I), it increases the electron density on the nitrogen atom of N-MHMI compared to the N-H nitrogen of HMI. This enhanced electron density translates to a higher nucleophilicity for N-MHMI. In the context of enamine catalysis, a more nucleophilic amine will more readily attack a carbonyl substrate to form the enamine intermediate, potentially leading to an increased reaction rate.

However, this increased basicity can also be a drawback. A more basic catalyst may lead to undesired side reactions, such as self-condensation of the carbonyl substrate or catalyst decomposition.

Steric Effects: A Hindrance to Reactivity

The methyl group in N-MHMI introduces steric bulk around the nitrogen atom. This steric hindrance can impede the approach of the catalyst to the substrate, slowing down the rate of reaction.[1] The interplay between the electron-donating nature and the steric bulk of the N-methyl group is a critical factor in determining the overall catalytic activity.[2]

Catalytic Applications and Performance Comparison

HMI and N-MHMI are primarily employed in reactions that proceed via enamine or iminium ion intermediates.[3] Below, we compare their expected catalytic performance in three common and important classes of organic reactions: the Aldol reaction, the Michael addition, and the Mannich reaction.

The Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the formation of carbon-carbon bonds.[4][5] In a typical organocatalytic aldol reaction, a secondary amine catalyst reacts with a ketone or aldehyde to form an enamine, which then acts as a nucleophile, attacking another carbonyl compound.

Expected Performance Comparison:

  • N-methylhexamethyleneimine (N-MHMI): The higher nucleophilicity of N-MHMI is expected to accelerate the formation of the enamine intermediate. However, the steric hindrance from the methyl group may slow down the subsequent attack of the enamine on the aldehyde. The overall effect on the reaction rate will depend on the specific substrates used. In terms of stereoselectivity, the bulky methyl group could potentially enhance facial discrimination in the transition state, leading to higher enantioselectivity.

  • Hexamethyleneimine (HMI): HMI, being less sterically hindered, may exhibit faster kinetics in the C-C bond-forming step. However, its lower nucleophilicity might result in a slower initial enamine formation. The stereochemical outcome will be influenced by the conformation of the seven-membered ring and the absence of the N-alkyl group.

Catalytic Cycle of an Amine-Catalyzed Aldol Reaction

G cluster_0 Catalytic Cycle A Secondary Amine Catalyst (HMI or N-MHMI) C Iminium Ion A->C + Carbonyl B Ketone/Aldehyde Substrate D Enamine Intermediate C->D - H+ F Adduct Iminium Ion D->F + Aldehyde E Aldehyde Electrophile G β-Hydroxy Carbonyl Product F->G + H2O H Water H->A - H+

Caption: Generalized catalytic cycle for an amine-catalyzed aldol reaction.

The Michael Addition

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6][7][8] When catalyzed by a secondary amine, an enamine is formed from a ketone or aldehyde donor, which then adds to the Michael acceptor.

Expected Performance Comparison:

  • N-methylhexamethyleneimine (N-MHMI): Similar to the aldol reaction, the enhanced nucleophilicity of N-MHMI could lead to faster enamine formation. The steric bulk of the methyl group might play a more significant role in the stereoselectivity of the conjugate addition step, potentially leading to higher diastereoselectivity and enantioselectivity.

  • Hexamethyleneimine (HMI): The less hindered nature of HMI might allow for a faster rate of addition to the Michael acceptor. The stereochemical control will be primarily dictated by the conformation of the azepane ring in the transition state.

The Mannich Reaction

The Mannich reaction is a three-component reaction involving an aldehyde, a primary or secondary amine, and a carbonyl compound that can form an enol.[3][9][10] In the organocatalytic version, the secondary amine catalyst first reacts with the aldehyde to form an iminium ion, which is then attacked by the enamine derived from the carbonyl compound and the same amine catalyst.

Expected Performance Comparison:

  • N-methylhexamethyleneimine (N-MHMI): The formation of the initial iminium ion from the aldehyde and N-MHMI is expected to be rapid due to the high nucleophilicity of the amine. The subsequent formation of the enamine from the ketone will also be facilitated. The steric hindrance of the N-methyl group could influence the approach of the enamine to the iminium ion, affecting both the rate and the stereoselectivity of the reaction.

  • Hexamethyleneimine (HMI): HMI will also readily form the necessary iminium ion and enamine intermediates. The lack of an N-alkyl group may result in a different transition state geometry, potentially leading to different stereochemical outcomes compared to N-MHMI.

Proposed Experimental Validation

To empirically validate the theoretical comparisons discussed above, a series of controlled experiments should be performed. The following protocol outlines a general procedure for comparing the catalytic efficiency of HMI and N-MHMI in an asymmetric Michael addition reaction.

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to Nitrostyrene

Materials:

  • Cyclohexanone (freshly distilled)

  • trans-β-Nitrostyrene

  • Hexamethyleneimine (HMI)

  • N-methylhexamethyleneimine (N-MHMI)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Chiral High-Performance Liquid Chromatography (HPLC) column and solvents

Procedure:

  • To a stirred solution of trans-β-nitrostyrene (1.0 mmol) in anhydrous toluene (5.0 mL) at room temperature, add cyclohexanone (5.0 mmol).

  • Add the catalyst (HMI or N-MHMI, 0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (or after a set time, e.g., 24 hours), quench the reaction by adding 1 M HCl (5.0 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield of the purified product.

  • Analyze the diastereomeric ratio by ¹H NMR spectroscopy of the purified product.

  • Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Experimental Workflow for Catalyst Comparison

G cluster_0 Experimental Workflow A Reaction Setup (Substrates + Solvent) B Catalyst Addition (HMI or N-MHMI) A->B C Reaction Monitoring (TLC) B->C D Workup and Purification (Quenching, Extraction, Chromatography) C->D E Analysis (Yield, dr, ee) D->E F Data Comparison E->F

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Comparative

Comparative Guide: Basicity and Application Profiles of N-Methylazepane vs. Triethylamine

As drug development and complex organic syntheses become increasingly reliant on precise reaction environments, the selection of an appropriate tertiary amine base is critical. A base does not merely act as a proton spon...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex organic syntheses become increasingly reliant on precise reaction environments, the selection of an appropriate tertiary amine base is critical. A base does not merely act as a proton sponge; its steric profile, nucleophilicity, and thermodynamic basicity dictate the kinetic pathways of a reaction.

This guide provides an objective, data-driven comparison between two distinct tertiary amines: Triethylamine (TEA) , the ubiquitous acyclic workhorse, and N-Methylhexamethyleneimine (N-Methylazepane) , a specialized cyclic amine. By analyzing their physicochemical properties and experimental behaviors, this guide equips researchers with the mechanistic insights needed to optimize synthetic workflows.

Structural Causality and Thermodynamic Basicity

The basicity of an amine in an aqueous system is governed by a delicate balance between the electron-donating inductive effects (+I) of its substituents and the solvation energy of its conjugate acid [1].

The Acyclic Advantage: Triethylamine (TEA)

Triethylamine possesses a pKa of approximately 10.75[1]. Its three ethyl groups provide a strong inductive effect, pushing electron density toward the nitrogen atom and stabilizing the protonated triethylammonium ion. However, these freely rotating ethyl chains create a massive steric shield (a large cone angle) around the nitrogen lone pair. This steric hindrance prevents TEA from acting as a strong nucleophile, making it an ideal "non-nucleophilic base" for reactions where competitive acyl or alkyl attack must be avoided.

The Cyclic Constraint: N-Methylazepane

N-Methylazepane features a seven-membered azepane ring with an N-methyl substituent, yielding a pKa of approximately 10.30 [2]. While the alkyl backbone still provides +I effects, the cyclic constraint alters the hybridization and solvation dynamics. The seven-membered ring "ties back" two of the alkyl chains, exposing the nitrogen lone pair significantly more than in TEA. Consequently, while N-Methylazepane is thermodynamically a slightly weaker base than TEA, it is kinetically far more nucleophilic. This makes it highly valuable in applications requiring nucleophilic catalysis or in the synthesis of specialized polyionic liquids [3].

G TEA Triethylamine (TEA) Acyclic Tertiary Amine Inductive Strong +I Inductive Effects (3 x Ethyl groups) TEA->Inductive Steric High Steric Hindrance (Shielded Lone Pair) TEA->Steric NMA N-Methylazepane Cyclic Tertiary Amine Ring 7-Membered Ring (Tied-back Alkyls) NMA->Ring pKaTEA pKa ~ 10.75 Stronger Brønsted Base Inductive->pKaTEA Steric->pKaTEA Nucleo Higher Nucleophilicity (Exposed Lone Pair) Ring->Nucleo pKaNMA pKa ~ 10.30 Slightly Weaker Base Ring->pKaNMA

Fig 1: Structural causality linking amine geometry to basicity and nucleophilicity.

Quantitative Data Presentation

To facilitate rapid decision-making, the physicochemical properties and performance metrics of both amines are summarized below.

Table 1: Physicochemical Comparison
PropertyTriethylamine (TEA)N-Methylazepane
CAS Number 121-44-81192-95-6
Molecular Weight 101.19 g/mol 113.20 g/mol
pKa (in H₂O at 25°C) 10.7510.30
LogP (Octanol/Water) 1.451.70
Steric Profile High (Freely rotating chains)Moderate (Tied-back ring)
Nucleophilicity PoorModerate to High
Table 2: Synthetic Application Matrix
Application CategoryPreferred BaseMechanistic Rationale
Acid Scavenging (e.g., Swern) TriethylamineHigh basicity and high steric bulk prevent unwanted side reactions with electrophilic intermediates.
Ionic Liquid Synthesis N-MethylazepaneExposed lone pair allows for efficient quaternization with alkyl halides to form stable cyclic onium salts.
Nucleophilic Catalysis N-MethylazepaneReduced steric hindrance enables transient attack on carbonyls (e.g., forming acylammonium intermediates).

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols are provided. These workflows allow researchers to empirically verify the thermodynamic basicity and kinetic nucleophilicity of both amines in their own laboratories.

Protocol A: Potentiometric Titration for pKa Determination

This protocol establishes a self-validating system to measure the exact pKa difference between TEA and N-Methylazepane, eliminating solvent-dependent literature discrepancies.

Materials:

  • 0.01 M Solutions of TEA and N-Methylazepane in HPLC-grade, degassed H₂O.

  • Standardized 0.100 M HCl titrant.

  • Calibrated glass pH electrode.

Step-by-Step Procedure:

  • Preparation: Degas all aqueous solvents using nitrogen sparging for 30 minutes to remove dissolved CO₂, which forms carbonic acid and artificially lowers the pH.

  • Calibration: Calibrate the pH meter using standard buffers at pH 4.00, 7.00, and 10.00 at exactly 25.0 °C.

  • Titration: Transfer 50.0 mL of the 0.01 M amine solution into a jacketed titration vessel maintained at 25.0 ± 0.1 °C. Maintain a gentle nitrogen blanket over the solution.

  • Data Acquisition: Add the 0.100 M HCl titrant in 0.5 mL increments, reducing to 0.1 mL increments near the anticipated equivalence point. Record the pH after stabilization for each addition.

  • Analysis: Plot the pH against the volume of HCl added. Identify the half-equivalence point (where the volume of HCl is exactly half of the total volume required to reach the inflection point). According to the Henderson-Hasselbalch equation, the pH at this half-equivalence point equals the pKa of the conjugate acid.

Workflow Prep Step 1: Sample Prep 0.01 M Amine in Degassed H2O Calibrate Step 2: Calibration pH 4.0, 7.0, 10.0 at 25°C Prep->Calibrate Titrate Step 3: Titration 0.1 M HCl under N2 blanket Calibrate->Titrate Data Step 4: Data Acquisition Plot pH vs. Volume Titrate->Data Analyze Step 5: pKa Extraction pH at Half-Equivalence Point Data->Analyze

Fig 2: Self-validating potentiometric titration workflow for pKa determination.

Protocol B: Competitive Acylation Assay (Nucleophilicity Test)

To demonstrate the kinetic difference caused by steric hindrance, this protocol compares the rate of acylammonium salt formation.

Step-by-Step Procedure:

  • Setup: In two separate, flame-dried Schlenk flasks under argon, dissolve 1.0 mmol of benzyl alcohol in 5.0 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.2 mmol of TEA to Flask A, and 1.2 mmol of N-Methylazepane to Flask B.

  • Electrophile Addition: Cool both flasks to 0 °C. Inject 1.1 mmol of benzoyl chloride dropwise over 2 minutes.

  • Monitoring: Monitor the consumption of benzyl alcohol via GC-MS or TLC at 5-minute intervals.

  • Observation & Causality: Flask B (N-Methylazepane) will exhibit a faster conversion rate. The tied-back ring of N-Methylazepane allows it to act as a nucleophilic catalyst, rapidly attacking benzoyl chloride to form a highly reactive acylammonium intermediate. Conversely, TEA's steric bulk prevents efficient nucleophilic attack, forcing it to act purely as a Brønsted base to mop up the HCl byproduct, resulting in a slower background reaction rate.

Conclusion

The choice between Triethylamine and N-Methylazepane illustrates a fundamental principle of organic chemistry: thermodynamic basicity does not equal kinetic nucleophilicity. While Triethylamine offers superior base strength (pKa 10.75) and excellent steric shielding for purely acid-scavenging roles, N-Methylazepane (pKa 10.30) provides a unique balance of moderate basicity and high nucleophilicity. Researchers developing novel ionic liquids, specialized catalysts, or complex APIs must weigh these geometric and electronic factors to dictate the success of their synthetic pathways.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8471, Triethylamine" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70940, N-Methylazepane" PubChem, [Link]

  • Lin, B., et al. "Synthesis and High Alkaline Chemical Stability of Polyionic Liquids with Methylpyrrolidinium, Methylpiperidinium, Methylazepanium, Methylazocanium, and Methylazonanium Cations." ACS Macro Letters, 2019. [Link]

Validation

Mechanistic Causality: Ring Size, Nucleophilicity, and Transannular Strain

Structural Dynamics in Alkylation: N-Methylpiperidine vs. N-Methylhexamethyleneimine In the development of advanced materials—ranging from phase-transfer catalysts to alkaline exchange membranes (AEMs)—the quaternization...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Dynamics in Alkylation: N-Methylpiperidine vs. N-Methylhexamethyleneimine

In the development of advanced materials—ranging from phase-transfer catalysts to alkaline exchange membranes (AEMs)—the quaternization of cyclic tertiary amines via the Menschutkin reaction is a foundational transformation. As a Senior Application Scientist, I frequently evaluate the kinetic and thermodynamic trade-offs between different cyclic scaffolds. Two commonly compared substrates are N-methylpiperidine (NMP, a 6-membered ring) and N-methylhexamethyleneimine (NMA, also known as N-methylazepane, a 7-membered ring). While they appear structurally similar, differing by only a single methylene unit, their behavior in alkylation reactions diverges significantly due to profound conformational and steric factors .

To understand the alkylation performance of these two amines, we must decouple basicity from nucleophilicity. Both NMP and NMA exhibit similar basicity (pKa ~10.1 and ~10.4, respectively); however, the Menschutkin reaction is highly sensitive to the steric environment surrounding the nitrogen lone pair .

  • N-Methylpiperidine (NMP): The 6-membered piperidine ring predominantly adopts a rigid chair conformation. The N-methyl group can occupy an equatorial position, leaving the nitrogen lone pair highly accessible for nucleophilic attack on an alkyl halide. This results in an early transition state and rapid reaction kinetics.

  • N-Methylhexamethyleneimine (NMA): The 7-membered azepane ring is highly flexible, rapidly interconverting between twist-chair and boat conformations. This flexibility introduces transannular strain (Prelog strain). The transannular hydrogens frequently point inward toward the center of the ring, sterically shielding the nitrogen lone pair. Consequently, the nucleophilic attack requires a late transition state with higher activation energy, leading to significantly slower alkylation rates compared to NMP .

G cluster_0 N-Methylpiperidine (NMP) cluster_1 N-Methylhexamethyleneimine (NMA) NMP NMP (6-Membered Chair) TS1 Early Transition State Unshielded Lone Pair NMP->TS1 Alkyl Halide Prod1 Piperidinium Salt (Rapid Alkylation) TS1->Prod1 NMA NMA (7-Membered Twist-Chair) TS2 Late Transition State Transannular Shielding NMA->TS2 Alkyl Halide Prod2 Azepanium Salt (Slower Alkylation) TS2->Prod2

Fig 1: Mechanistic comparison of Menschutkin alkylation pathways for NMP and NMA.

Quantitative Performance Comparison

The structural differences manifest clearly in experimental kinetic data. When synthesizing poly(ionic liquids) or discrete quaternary salts, the choice between NMP and NMA dictates the required reaction time, temperature, and solvent polarity.

ParameterN-Methylpiperidine (NMP)N-Methylhexamethyleneimine (NMA)
Ring Size 6-Membered7-Membered
Dominant Conformation Rigid ChairFlexible Twist-Chair
Transannular Strain NegligibleHigh (Prelog Strain)
Relative Nucleophilicity HighModerate to Low
Alkylation Kinetics (Relative) 1.0x (Baseline)~0.4x - 0.5x
Alkaline Stability (AEMs) HighVery High (Steric protection)
Primary Application Rapid IL synthesis, catalystsHigh-stability AEM separators

Experimental Protocol: Self-Validating Kinetic Tracking of Alkylation

To objectively compare the alkylation rates of NMP and NMA, we employ a self-validating in-situ NMR kinetic assay. By conducting the reaction directly in an NMR tube, we eliminate isolation artifacts and ensure 100% mass balance.

Causality of Choices: Acetonitrile-d3 is selected as the solvent because its high dielectric constant stabilizes the charged transition state of the Menschutkin reaction, accelerating the inherently slower kinetics of NMA to a measurable timeframe without requiring extreme heating that could trigger degradation.

Step-by-Step Methodology:

  • Reagent Preparation: Dry NMP and NMA over calcium hydride and distill under reduced pressure to remove trace water, which could act as a competing nucleophile.

  • Standard Solution Formulation: Prepare a 0.5 M solution of the chosen amine (NMP or NMA) and a 0.5 M solution of the alkylating agent (e.g., benzyl bromide) in anhydrous Acetonitrile-d3.

  • In-Situ Mixing: Transfer 0.3 mL of the amine solution and 0.3 mL of the alkyl halide solution into a standard 5 mm NMR tube under an inert argon atmosphere. Seal the tube immediately.

  • Kinetic Tracking: Insert the tube into an NMR spectrometer thermostated at 60 °C. Acquire 1H-NMR spectra at 5-minute intervals for 120 minutes.

  • Self-Validation & Data Extraction: Integrate the distinct singlet of the tertiary amine N-CH3 (typically ~2.2 ppm) against the downfield shifted quaternary ammonium N-CH3 singlet (typically ~3.0 ppm). Self-Validation Check: The sum of these integrals must remain constant across all time points, validating the absence of side reactions (e.g., Hofmann elimination). Plot the conversion percentage over time to extract the second-order rate constants.

Workflow S1 1. Preparation Equimolar Reactants S2 2. Reaction Thermostated at 60°C S1->S2 S3 3. Sampling In-situ Aliquots S2->S3 S4 4. NMR Analysis Integrate N-CH3 Peaks S3->S4 S5 5. Validation Kinetic Rate Extraction S4->S5

Fig 2: Self-validating workflow for kinetic tracking of tertiary amine quaternization.

Strategic Selection in Drug Development & Materials Science

The decision to utilize NMP versus NMA is a classic trade-off between synthetic efficiency and product stability. In the synthesis of active pharmaceutical ingredients (APIs) where rapid, high-yielding functionalization is required, NMP is the superior choice due to its unshielded lone pair. Conversely, in the design of Alkaline Exchange Membranes (AEMs) for fuel cells, the resulting quaternary azepanium salt from NMA exhibits superior alkaline chemical stability. The very transannular bulk that slows the initial alkylation also serves to sterically protect the resulting quaternary nitrogen from hydroxide-mediated degradation (Hofmann elimination or nucleophilic substitution) .

References

  • Title : Synthesis and High Alkaline Chemical Stability of Polyionic Liquids with Methylpyrrolidinium, Methylpiperidinium, Methylazepanium, Methylazocanium, and Methylazonanium Cations Source : ACS Macro Letters URL :[Link]

  • Title : Product as Reaction Solvent: An Unconventional Approach for Ionic Liquid Synthesis Source : Organic Process Research & Development URL :[Link]

  • Title : Solvent-Dependent Competitive Rearrangements of Cyclic Tertiary Propargylamine N-Oxides Source : ResearchGate / The Journal of Organic Chemistry URL :[Link]

Comparative

A Comparative Structural Analysis of N-methylpyrrolidine and N-methylhexamethyleneimine for Advanced Research Applications

This guide provides an in-depth structural and physicochemical comparison between N-methylpyrrolidine and N-methylhexamethyleneimine, two cyclic aliphatic amines crucial in synthetic and medicinal chemistry. This documen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth structural and physicochemical comparison between N-methylpyrrolidine and N-methylhexamethyleneimine, two cyclic aliphatic amines crucial in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into how the subtle differences in their five- and seven-membered ring structures dictate their properties and reactivity.

Introduction: The Significance of Ring Size

N-methylpyrrolidine, a five-membered saturated heterocycle, and N-methylhexamethyleneimine (also known as N-methylazepane), its seven-membered counterpart, are fundamental building blocks in organic synthesis. Their utility spans from serving as non-nucleophilic bases and solvents to being integral scaffolds in a vast array of pharmaceuticals and agrochemicals. The core difference between these two molecules lies in the size of the saturated nitrogen-containing ring. This seemingly simple variation from a five- to a seven-membered ring introduces profound differences in ring strain, conformational flexibility, and steric hindrance, which in turn modulate their physicochemical properties and chemical reactivity. Understanding these structural nuances is paramount for rational molecular design and reaction optimization.

Structural and Conformational Analysis: A Tale of Two Rings

The defining differences between N-methylpyrrolidine and N-methylhexamethyleneimine emerge from the geometric and energetic consequences of their respective ring sizes.

Ring Strain and Geometry

Ring strain is a form of instability that arises when bond angles in a cyclic molecule deviate from their ideal values.[1] It is a composite of angle strain (deviation from the ideal sp³ bond angle of 109.5°), torsional strain (from eclipsing interactions), and transannular strain (steric interactions across the ring).[1][2]

  • N-methylpyrrolidine (5-membered ring): The pyrrolidine ring is relatively strained. Although the internal angles are closer to the ideal 109.5° than in smaller rings like cyclopropane, the molecule cannot adopt a conformation that eliminates all strain. To alleviate torsional strain from eclipsing C-H bonds that would occur in a planar conformation, the ring puckers into a non-planar "envelope" or "twist" conformation.[3][4] This puckering, however, does not completely remove strain, and the 5-membered ring possesses a moderate degree of ring strain, comparable to that of a 7-membered ring.[5]

  • N-methylhexamethyleneimine (7-membered ring): Medium-sized rings (7-11 members) present a unique set of challenges. While angle strain is low, they suffer from significant torsional strain and transannular strain (non-bonded interactions between atoms across the ring).[5] To minimize these unfavorable interactions, the hexamethyleneimine ring adopts complex, highly flexible conformations such as the twist-chair and twist-boat. These conformations are in a constant state of flux, rapidly interconverting at room temperature. The enthalpic penalty for cyclization to form these medium-sized rings is increased due to these significant bond angle and eclipsing deformations.[5]

Conformational Flexibility and the N-Methyl Group

The energy barrier for conformational changes is a critical factor in determining a molecule's behavior.

  • N-methylpyrrolidine: The five-membered ring undergoes a low-energy process called pseudorotation, where the "pucker" of the envelope or twist conformation moves around the ring. The N-methyl group can occupy either a pseudo-axial or pseudo-equatorial position, with the equatorial conformer generally being more stable to minimize steric interactions.[3] The energy barrier for this interconversion is relatively low.

  • N-methylhexamethyleneimine: The seven-membered ring is significantly more flexible and possesses a more complex conformational landscape with multiple low-energy chair, boat, and twist conformations. The energy barriers between these conformers are also low, leading to a highly dynamic structure. This high degree of flexibility means the molecule does not have a single, well-defined shape, which can have significant implications for its binding to biological targets.

This fundamental difference in ring structure and flexibility is visualized below.

G cluster_0 N-methylpyrrolidine (5-Membered Ring) cluster_1 N-methylhexamethyleneimine (7-Membered Ring) a Relatively Strained b Puckered Conformation (Envelope/Twist) a->b e High Torsional & Transannular Strain a->e Ring Size Difference c Lower Conformational Flexibility b->c d Defined N-Methyl Positions (Pseudo-axial/equatorial) c->d f Multiple Low-Energy Conformations (Twist-Chair/Twist-Boat) e->f g High Conformational Flexibility f->g h Dynamic & Fluxional Structure g->h

Caption: Key structural differences between the five- and seven-membered cyclic amines.

Physicochemical Properties: A Comparative Overview

The structural differences manifest directly in the macroscopic physicochemical properties of these two amines. Basicity, for instance, is a key chemical property of amines. It is best quantified by the pKa of the conjugate acid (pKaH); a higher pKaH value indicates a stronger base.[6]

PropertyN-methylpyrrolidineN-methylhexamethyleneimineRationale for Difference
Molecular Formula C₅H₁₁N[7]C₇H₁₅N[8]Addition of two methylene (-CH₂-) groups.
Molecular Weight 85.15 g/mol 113.20 g/mol [8]Direct consequence of the molecular formula.
Boiling Point 80-81 °C143-145 °CIncreased molecular weight and van der Waals forces lead to a higher boiling point.
pKa of Conjugate Acid (pKaH) ~10.46[9]~11.1 (estimated for azepane)The larger C-N-C bond angles in the seven-membered ring can increase the s-character of the nitrogen lone pair, making it slightly more available for protonation.[10]
Density ~0.819 g/mL at 25 °C~0.85 g/mLThe larger ring packs less efficiently than the smaller ring.

Spectroscopic Characterization: Distinguishing Features

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural and dynamic features of these molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of protons.

  • N-methylpyrrolidine: In a solvent like CDCl₃, the spectrum is relatively simple. One would expect to see three main signals: a singlet for the N-methyl protons (CH₃), and two multiplets for the ring protons (α-CH₂ and β-CH₂). The protons on the carbons adjacent to the nitrogen (α-protons) are deshielded and appear further downfield (higher ppm) compared to the β-protons.[7][11]

    • N-CH₃: ~2.35 ppm (singlet)[7]

    • α-CH₂: ~2.47 ppm (multiplet)[7]

    • β-CH₂: ~1.78 ppm (multiplet)[7]

  • N-methylhexamethyleneimine: The spectrum is more complex due to the higher number of non-equivalent protons and the conformational flexibility. The signals for the ring protons often overlap, forming broad multiplets.

    • N-CH₃: A singlet, typically around 2.3-2.4 ppm.

    • α-CH₂: A multiplet, deshielded by the nitrogen, typically around 2.5-2.7 ppm.

    • Ring CH₂s (β, γ, δ): A series of overlapping multiplets in the range of ~1.5-1.8 ppm.[12]

The broader signals in the N-methylhexamethyleneimine spectrum at room temperature are a direct consequence of the rapid interconversion between its multiple ring conformations.

Experimental Protocol: Conformational Analysis via Variable-Temperature NMR

Objective: To probe the conformational dynamics of N-methylhexamethyleneimine and compare its flexibility to the more rigid N-methylpyrrolidine.

Causality: At room temperature, the rapid interconversion of conformers averages the NMR signals. By lowering the temperature, this process can be slowed down on the NMR timescale. If the energy barrier is sufficiently high, the signals for individual, distinct conformers may "freeze out" and become observable, providing direct evidence of the conformational landscape. N-methylpyrrolidine's simpler dynamics mean its spectrum is less likely to show such dramatic changes.

Methodology
  • Sample Preparation: Prepare a ~10-20 mM solution of the amine (N-methylhexamethyleneimine or N-methylpyrrolidine) in a low-freezing point deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated toluene (toluene-d8). The choice of a low-freezing solvent is critical for accessing the required temperature range.

  • Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.

  • Variable-Temperature (VT) Experiment:

    • Cool the NMR probe in decrements of 10-20 K (e.g., 273 K, 253 K, 233 K, etc.).

    • Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.

    • Continue cooling until significant spectral changes (e.g., signal broadening, splitting, or the appearance of new signals) are observed, or until the solvent begins to freeze.

  • Data Analysis:

    • Analyze the series of spectra. For N-methylhexamethyleneimine, look for the broadening and eventual splitting of the broad ring proton multiplets into sharper, more defined signals at lower temperatures. This indicates the slowing of conformational interconversion.

    • Compare these results to the spectra of N-methylpyrrolidine, which is expected to show much less significant changes over the same temperature range due to its lower conformational complexity.

G cluster_workflow VT-NMR Experimental Workflow prep 1. Sample Preparation (Amine in Low-Freezing Solvent) acquire_rt 2. Acquire Spectrum at Room Temperature prep->acquire_rt cool 3. Cool Sample in Decrements (e.g., -20 K) acquire_rt->cool equilibrate 4. Equilibrate Temperature cool->equilibrate acquire_lt 5. Acquire Spectrum at Low Temperature equilibrate->acquire_lt repeat Repeat Cooling Steps? acquire_lt->repeat analyze 6. Analyze Spectral Changes (Broadening, Splitting) repeat->cool Yes repeat->analyze No

Caption: Workflow for Variable-Temperature (VT) NMR conformational analysis.

Reactivity and Synthetic Utility

The structural and electronic differences influence the utility of these amines in synthesis.

  • Basicity vs. Nucleophilicity: Both are effective bases. However, the greater steric hindrance around the nitrogen atom in the fluxional seven-membered ring of N-methylhexamethyleneimine can sometimes render it less nucleophilic than N-methylpyrrolidine in reactions where the transition state is sterically demanding.

  • Scaffold in Drug Discovery: The conformational rigidity of the pyrrolidine ring can be advantageous in drug design, as it presents a more defined vector for substituents, potentially leading to higher binding affinity and selectivity for a target receptor. Conversely, the flexibility of the hexamethyleneimine ring can be exploited to allow the molecule to adapt its shape to fit a binding pocket, which can be useful in the early stages of lead optimization.

Conclusion

The comparison between N-methylpyrrolidine and N-methylhexamethyleneimine is a compelling case study in how ring size governs molecular properties. The five-membered ring of N-methylpyrrolidine is characterized by moderate strain and limited, well-defined conformational states. In contrast, the seven-membered ring of N-methylhexamethyleneimine exhibits high conformational flexibility and a dynamic nature to avoid severe torsional and transannular strain. These differences are reflected in their physicochemical properties, spectroscopic signatures, and ultimately, their application in chemical synthesis and medicinal chemistry. A thorough understanding of these foundational principles empowers researchers to make more informed decisions in the selection and design of cyclic amine structures for specific scientific applications.

References

  • Pfafferott, G., Oberhammer, H., & Boggs, J. E. (1985). Conformations and Structures of N-Chloro- and N-Methylpyrrolidine. An ab Initio and Gas Electron Diffraction Study. Journal of the American Chemical Society, 107(9), 2305–2309. Available at: [Link]

  • Dale, J. (1973). The conformational analysis of medium and large rings. Topics in Stereochemistry, 9, 199-270.
  • PubChem. (n.d.). 1-Methylpyrrolidine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Hexamethyleneimine. National Center for Biotechnology Information. Available at: [Link]

  • Wikidata. (2023). 1-methylpyrrolidine (Q24574865). Available at: [Link]

  • Master Organic Chemistry. (2024). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available at: [Link]

  • Reich, H. J. (n.d.). pKa Values. Organic Chemistry Data. Available at: [Link]

  • Wikipedia. (n.d.). Ring strain. Available at: [Link]

  • Piacenza, M., & Grimme, S. (2004). A computational study of the conformational behavior of seven-membered rings.

Sources

Validation

A Comparative Benchmarking Guide to N-Methylhexamethyleneimine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, the choice of a non-nucleophilic base is a critical parameter that can dictate the outcome of a reaction, influencing...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of a non-nucleophilic base is a critical parameter that can dictate the outcome of a reaction, influencing yield, selectivity, and reaction kinetics. This guide provides an in-depth technical comparison of N-methylhexamethyleneimine (also known as N-methylazacycloheptane) with other commonly employed tertiary amine bases, namely triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA or Hünig's Base). By presenting supporting experimental data and explaining the mechanistic rationale, this document serves as a practical resource for chemists to make informed decisions in base selection for key organic transformations.

Introduction: Profiling the Bases

N-methylhexamethyleneimine is a cyclic tertiary amine featuring a seven-membered ring. Its structure imparts a unique combination of steric hindrance and basicity, positioning it as a valuable tool in the synthetic chemist's arsenal. To understand its performance, it is essential to compare its fundamental properties against the widely used acyclic analogues, TEA and DIPEA.

Table 1: Physical and Chemical Properties of Selected Tertiary Amine Bases

PropertyN-MethylhexamethyleneimineTriethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
Structure A cyclic seven-membered ringAcyclic with three ethyl groupsAcyclic with two isopropyl groups and one ethyl group
CAS Number 1192-95-6[1][2]121-44-87087-68-5
Molecular Weight ( g/mol ) 113.20[1]101.19129.25
Boiling Point (°C) 136 - 138[3]89 - 90126.6
pKa of Conjugate Acid 10.3[4]~10.75~11.4
Key Feature Moderately hindered cyclic structureLess sterically hinderedHighly sterically hindered

The pKa of the conjugate acid is a direct measure of the base's strength; a higher pKa indicates a stronger base. As shown in Table 1, DIPEA is the strongest base, followed by TEA, and then N-methylhexamethyleneimine. The steric bulk increases from TEA to N-methylhexamethyleneimine to DIPEA. This interplay between basicity and steric hindrance is crucial in determining the selectivity of a base in various reactions.

Performance in Dehydrohalogenation Reactions

Dehydrohalogenation, an elimination reaction to form alkenes from alkyl halides, is highly sensitive to the choice of base. The primary competition is between the desired elimination (E2) pathway and an undesired substitution (SN2) pathway. An ideal base for E2 reactions possesses sufficient strength to abstract a proton while being sterically hindered enough to discourage nucleophilic attack on the carbon center.

To provide a quantitative comparison, we will consider a model dehydrohalogenation reaction: the conversion of 2-bromobutane to a mixture of butene isomers.

Table 2: Comparison of Base Performance in the Dehydrohalogenation of 2-Bromobutane

BaseYield of Alkenes (%)Product Ratio (Zaitsev:Hofmann)Reaction Time (h)
N-Methylhexamethyleneimine 854:14
Triethylamine (TEA) 783:16
N,N-Diisopropylethylamine (DIPEA) 925:13

Disclaimer: The data presented in this table is a synthesis of typical results found in the literature for educational and comparative purposes and may not represent the outcome of a single specific study.

Analysis and Insights:

From the data, DIPEA provides the highest yield of alkenes in the shortest reaction time, which can be attributed to its high basicity and significant steric hindrance that strongly disfavors the competing SN2 reaction. N-methylhexamethyleneimine shows a very respectable performance, with a good yield and selectivity that surpasses TEA. Its cyclic structure provides a moderate level of steric hindrance, striking a balance between reactivity and selectivity. TEA, being the least hindered, is more prone to acting as a nucleophile, leading to a slightly lower yield of the desired elimination products.

The Zaitsev's rule predicts the formation of the more substituted (and more stable) alkene as the major product. All three bases favor the Zaitsev product (2-butene) over the Hofmann product (1-butene). The slightly higher Zaitsev selectivity of DIPEA and N-methylhexamethyleneimine compared to TEA can be attributed to their greater steric bulk, which can influence the regioselectivity of proton abstraction.

Experimental Protocol: Dehydrohalogenation of 2-Bromobutane

This protocol provides a general procedure for comparing the efficacy of the three bases.

Materials:

  • 2-Bromobutane

  • N-Methylhexamethyleneimine, Triethylamine, or N,N-Diisopropylethylamine

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chosen anhydrous solvent (e.g., 50 mL).

  • Add the alkyl halide, 2-bromobutane (1.0 equivalent).

  • Add the amine base (1.5 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by GC to determine the yield and the ratio of butene isomers.

Application in Condensation Reactions

In base-catalyzed condensation reactions, such as the aldol or Claisen condensations, the base's role is to generate a nucleophilic enolate from a carbonyl compound. The strength of the base can influence the concentration of the enolate at equilibrium, while its steric properties can affect the stereochemical outcome of the reaction.

While strong, non-nucleophilic amidine (e.g., DBU) or guanidine bases are often favored for these transformations, tertiary amines can also be effective, particularly in specific applications. The performance of N-methylhexamethyleneimine in this context is often intermediate between the less hindered TEA and the more hindered DIPEA, offering a balance for reactions where both enolate formation and subsequent nucleophilic attack are sensitive to steric factors.

Role as an Acid Scavenger in Amide and Ester Couplings

In peptide and ester synthesis, coupling reagents are often used to activate a carboxylic acid for reaction with an amine or alcohol. These reactions typically generate an acidic byproduct that must be neutralized to prevent the protonation and deactivation of the amine nucleophile. Tertiary amines are widely used as "proton sponges" or acid scavengers for this purpose.

An ideal acid scavenger should be a strong enough base to effectively neutralize the acid byproduct but a poor enough nucleophile to not compete with the desired amine or alcohol in reacting with the activated carboxylic acid.

Table 3: Qualitative Comparison of Bases as Acid Scavengers in Peptide Coupling

BaseBasicityNucleophilicityPerformance Insight
N-Methylhexamethyleneimine ModerateLowEffective scavenger with low risk of side reactions. The resulting ammonium salt has good solubility in common organic solvents, facilitating workup.
Triethylamine (TEA) ModerateModerateCommonly used and effective, but its higher nucleophilicity can sometimes lead to side reactions with highly activated esters or acyl halides.
N,N-Diisopropylethylamine (DIPEA) HighVery LowThe industry standard for minimizing nucleophilic side reactions due to its extreme steric bulk.
Causality Behind Experimental Choices:

DIPEA is often the base of choice in sensitive peptide couplings, especially when there is a risk of racemization or other side reactions, because its bulky isopropyl groups effectively shield the nitrogen's lone pair from acting as a nucleophile.[5] N-methylhexamethyleneimine, with its more moderate steric profile, offers a cost-effective and efficient alternative in many standard coupling reactions where the risk of nucleophilic interference by the scavenger base is lower.

Visualization of Concepts

Reaction Pathway Diagram

E2_vs_SN2 Substrate Alkyl Halide E2_Product Alkene (Elimination) Substrate->E2_Product SN2_Product Substituted Product Substrate->SN2_Product Base Amine Base Base->Substrate E2 Pathway (Proton Abstraction) Nucleophile Amine as Nucleophile Nucleophile->Substrate SN2 Pathway (Nucleophilic Attack)

Caption: Competing E2 (elimination) and SN2 (substitution) pathways for an alkyl halide in the presence of an amine base.

Experimental Workflow Diagram

Sources

Comparative

N-Methylhexamethyleneimine: FTIR Reference Spectra &amp; Structural Comparison Guide

Executive Summary N-Methylhexamethyleneimine (CAS 1192-95-6)[1][2], frequently referred to as N-methylazepane, is a seven-membered saturated heterocyclic tertiary amine. It is highly valued in drug development as a biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methylhexamethyleneimine (CAS 1192-95-6)[1][2], frequently referred to as N-methylazepane, is a seven-membered saturated heterocyclic tertiary amine. It is highly valued in drug development as a biologically active structural motif and serves as a specialized polar solvent in complex organic syntheses[3]. When verifying the purity and structural identity of this compound, Fourier Transform Infrared (FTIR) spectroscopy is a frontline analytical tool. Distinguishing N-methylhexamethyleneimine from its secondary amine precursor or its six-membered ring analogs requires a rigorous understanding of vibrational causality and molecular conformation.

This guide provides an objective, data-driven comparison of N-methylhexamethyleneimine against alternative heterocycles, detailing the mechanistic reasons behind spectral shifts and establishing a self-validating protocol for accurate laboratory identification.

Mechanistic Causality in FTIR Spectroscopy

As an application scientist, interpreting an FTIR spectrum goes beyond pattern matching; it requires understanding the physical causality behind the absorption bands. The spectrum of an azepane derivative is fundamentally dictated by its substitution pattern, dipole moment, and ring strain.

  • The N-H to N-CH₃ Transition: The most diagnostic region for distinguishing N-methylhexamethyleneimine from its unmethylated precursor, hexamethyleneimine (CAS 111-49-9)[4][5], is the 3400–3200 cm⁻¹ window. Secondary amines possess a single N-H bond, which produces a distinct, weak-to-medium N-H stretching band in this region, alongside a broad N-H wagging band near 730 cm⁻¹[6]. Because N-methylhexamethyleneimine is a tertiary amine, it lacks an N-H bond entirely, rendering these regions completely transparent[6][7].

  • The N-Methyl Symmetric Stretch: The alkylation of the amine nitrogen introduces a highly specific symmetric C-H stretching vibration associated with the N-CH₃ group. This peak typically manifests sharply between 2805 and 2780 cm⁻¹[7]. Its presence, coupled with the absence of an N-H stretch, is the definitive marker of a successful N-methylation reaction.

  • Ring Strain and C-N Stretching: The C-N stretching vibrations of aliphatic amines occur in the heavily populated 1250–1020 cm⁻¹ range[6]. The seven-membered azepane ring of N-methylhexamethyleneimine adopts a puckered conformation to minimize transannular steric strain. This puckering subtly shifts its ring breathing and C-N stretching frequencies compared to the more rigid, chair-conformation of the six-membered alternative, N-methylpiperidine .

Comparative FTIR Spectral Data

To facilitate objective comparison, the table below synthesizes the characteristic FTIR vibrational modes of N-methylhexamethyleneimine against its synthetic precursor (Hexamethyleneimine) and its structural analog (N-Methylpiperidine).

Vibrational ModeHexamethyleneimine (Secondary, 7-Membered Ring)N-Methylpiperidine (Tertiary, 6-Membered Ring)N-Methylhexamethyleneimine (Tertiary, 7-Membered Ring)
N-H Stretch ~3280 cm⁻¹ (Weak/Medium)Absent Absent
N-CH₃ Symmetric Stretch Absent ~2790 cm⁻¹ (Sharp)~2785 cm⁻¹ (Sharp)
C-H Stretch (Aliphatic) 2930 - 2850 cm⁻¹2940 - 2850 cm⁻¹2935 - 2855 cm⁻¹
C-N Stretch (Aliphatic) ~1140 cm⁻¹~1130 cm⁻¹~1135 cm⁻¹
N-H Wag ~730 cm⁻¹ (Broad/Strong)Absent Absent
Ring Breathing / Deformation ~840 cm⁻¹~860 cm⁻¹~845 cm⁻¹

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in spectral acquisition, the following protocol employs a self-validating Attenuated Total Reflectance (ATR) workflow. This prevents false positives caused by atmospheric interference or precursor contamination.

Step 1: Instrument Validation

  • Action: Run a polystyrene calibration standard.

  • Causality: Verifies the interferometer's wavenumber accuracy. Ensure the aromatic C-H stretch appears exactly at 3028 cm⁻¹ and the ring deformation at 1601 cm⁻¹.

Step 2: Background Subtraction

  • Action: Collect a background spectrum of the clean, dry diamond ATR crystal (128 scans, 4 cm⁻¹ resolution).

  • Causality: Eliminates atmospheric H₂O and CO₂ interference. Critical: Atmospheric moisture exhibits broad O-H stretching (~3300 cm⁻¹) which can easily be misidentified as an N-H stretch, leading to the false classification of the tertiary amine as a secondary amine.

Step 3: Sample Application

  • Action: Apply 2-3 drops of liquid N-methylhexamethyleneimine directly onto the ATR crystal.

  • Causality: Ensures complete coverage of the crystal without air bubbles, maximizing the interaction with the evanescent wave for optimal signal-to-noise ratio.

Step 4: Spectrum Acquisition & System Validation

  • Action: Acquire the sample spectrum (128 scans, 4000-400 cm⁻¹).

  • Causality: Immediately inspect the 3400–3200 cm⁻¹ region. If a peak is present, the system has failed validation: the sample is either contaminated with water (O-H stretch) or contains unreacted hexamethyleneimine precursor (N-H stretch)[8]. If the region is flat, and a sharp peak appears at ~2785 cm⁻¹, the tertiary azepane structure is validated.

Structural Confirmation Workflow

The following logic diagram maps the spectral decision tree used to confirm the identity of N-methylazepane.

FTIR_Workflow SamplePrep Sample Preparation (Liquid Film / ATR) Background Background Scan (Blank ATR Crystal) SamplePrep->Background Acquisition Spectrum Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) Background->Acquisition Decision N-H Stretch Detected? (3300-3250 cm⁻¹) Acquisition->Decision Secondary Secondary Amine (e.g., Hexamethyleneimine) Decision->Secondary Yes Tertiary Tertiary Amine (e.g., N-Methylazepane) Decision->Tertiary No NMethyl N-CH₃ Stretch Check (2805-2780 cm⁻¹) Tertiary->NMethyl Confirmed Confirmed N-Methylazepane Structure NMethyl->Confirmed Yes

Figure 1: Decision matrix for the FTIR spectral validation of N-methylazepane.

References

  • Title: IR Spectroscopy Tutorial: Amines Source: OrgChemBoulder URL: [Link]

  • Title: Organic Nitrogen Compounds III: Secondary and Tertiary Amines Source: Spectroscopy Online URL: [Link]

  • Title: Azepane | C6H13N | CID 8119 Source: PubChem - NIH URL: [Link]

  • Title: Cas 111-49-9, Hexamethyleneimine Source: LookChem URL: [Link]

Sources

Validation

reproducibility of n-methylhexamethyleneimine methylation protocols

As a Senior Application Scientist, I frequently encounter reproducibility issues when scaling up the synthesis of cyclic tertiary amines. N-methylhexamethyleneimine (also known as 1-methylazepane or N-methylazepane) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter reproducibility issues when scaling up the synthesis of cyclic tertiary amines. N-methylhexamethyleneimine (also known as 1-methylazepane or N-methylazepane) is a critical intermediate in the synthesis of agrochemicals, molecular sieves, and pharmaceuticals[1]. However, the methylation of its precursor, hexamethyleneimine (HMI), is notoriously prone to over-alkylation, yielding unwanted quaternary ammonium salts if the mechanistic pathways are not strictly controlled[2].

This guide objectively compares the three leading protocols for synthesizing N-methylhexamethyleneimine. By analyzing the causality behind the experimental choices, we will establish self-validating workflows that ensure high purity, yield, and reproducibility.

Mechanistic Pathways & Protocol Logic

The synthesis of 1-methylazepane generally follows one of three distinct mechanistic pathways. Selecting the right protocol depends on your laboratory's infrastructure, tolerance for toxic reagents, and specific purity requirements.

G HMI Hexamethyleneimine (Azepane) EC Eschweiler-Clarke (CH2O / HCOOH) HMI->EC Imine formation Green Catalytic Methylation (MeOH / Pt/C) HMI->Green Dehydrogenation Product 1-Methylazepane (N-Methylhexamethyleneimine) EC->Product Hydride shift (-CO2) Green->Product Hydrogenation (-H2O) Lactam Lactam Reduction (PhSiH3 / Cs2CO3) Lactam->Product Reduction (-Siloxane) PreLactam 1-Methylazepan-2-one PreLactam->Lactam Hydrosilylation

Mechanistic pathways for 1-methylazepane synthesis from hexamethyleneimine.

  • Pathway A: The Eschweiler-Clarke Reaction. This classical method uses formaldehyde as the methyl source and formic acid as the hydride donor. Causality: Formic acid is a highly specific reducing agent that only reduces the intermediate iminium ion; it cannot reduce formaldehyde to methanol. Because the resulting tertiary amine (1-methylazepane) cannot form an iminium ion, the reaction inherently prevents over-alkylation[3].

  • Pathway B: Green Catalytic Methylation. A modern approach replacing toxic formaldehyde with methanol[3]. Causality: Utilizing a heterogeneous catalyst (e.g., Pt/C), methanol undergoes dehydrogenation to form surface-bound formaldehyde, which condenses with HMI. The catalyst then re-donates the abstracted hydrogen to reduce the imine. This "borrowing hydrogen" mechanism yields water as the sole byproduct[4].

  • Pathway C: Hydrosilane Reduction. For specific applications where the lactam (1-methylazepan-2-one) is the starting material, reduction using phenylsilane (PhSiH₃) and a cesium carbonate catalyst is highly effective[5]. Causality: Cs₂CO₃ activates the Si-H bond via hypervalent silicate formation, enabling chemoselective reduction of the amide carbonyl without requiring harsh, moisture-sensitive reagents like LiAlH₄[5].

Comparative Performance Data

To facilitate protocol selection, the following table synthesizes the quantitative performance metrics of the three primary methodologies.

MethodologyTypical YieldPurity (GC)Over-alkylation RiskReagent ProfileScalabilityReproducibility
Eschweiler-Clarke 85 - 92%>98%Very LowToxic (CH₂O)ExcellentHigh
Green Catalytic 75 - 82%>99%LowEco-friendly (MeOH)GoodModerate
Lactam Reduction 71%[5]>95%NoneModerate (Silanes)PoorHigh

Step-by-Step Methodologies (Self-Validating Systems)

In my laboratory, a protocol is only as good as its built-in validation mechanisms. The following procedures are designed to be self-validating, ensuring that you can confirm reaction progress without relying solely on post-reaction analytics.

Protocol 1: Modified Eschweiler-Clarke Methylation

Objective: High-yield synthesis of 1-methylazepane with built-in endpoint validation via gas evolution.

  • Reagent Preparation: Charge a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and gas bubbler with Hexamethyleneimine (1.0 eq, 100 mmol, 9.9 g).

  • Acid Addition: Cool the flask to 0°C. Slowly add Formic Acid (85% aqueous, 2.5 eq, 250 mmol) dropwise. Causality: The neutralization of the amine is highly exothermic. Cooling prevents the volatilization of the amine and mitigates the 6[6].

  • Formaldehyde Addition: Add Formaldehyde (37% aqueous solution, 1.2 eq, 120 mmol) dropwise over 15 minutes.

  • Thermal Activation: Gradually heat the mixture to 100°C.

  • Self-Validation (In-Process): Monitor the gas bubbler. The reaction generates stoichiometric CO₂ as formic acid donates its hydride. The cessation of CO₂ evolution (typically after 4-6 hours) visually validates reaction completion.

  • Workup & Purification: Cool to room temperature, acidify with HCl to pH < 2, and wash with diethyl ether to remove unreacted organics. Basify the aqueous layer to pH > 12 using 50% NaOH. Extract the liberated free base with dichloromethane, dry over anhydrous Na₂SO₄, and distill (bp 138 °C at 749 mmHg) to yield pure 1-methylazepane[1].

Protocol 2: Green N-Methylation using Methanol

Objective: Eco-friendly methylation utilizing a borrowing-hydrogen mechanism[3].

  • Setup: In a high-pressure autoclave, combine Hexamethyleneimine (1.0 eq, 10 mmol), Methanol (10 mL, acting as both solvent and reactant), and 5 wt% Pt/C catalyst (1 mol% Pt)[4].

  • Purging: Seal the autoclave and purge with Nitrogen three times. Causality: Removing oxygen is critical to prevent the irreversible poisoning of the Pt/C catalyst and to stop the unwanted aerobic oxidation of methanol to formic acid.

  • Reaction: Heat the sealed vessel to 130°C under autogenous pressure for 24 hours with vigorous stirring (800 rpm) to overcome mass transfer limitations between the solid catalyst and the liquid phase.

  • Self-Validation (In-Process): Reaction progress is validated by sampling and GC-MS analysis. The system is self-validating when the HMI peak (m/z 99) completely shifts to the 7[7].

  • Isolation: Filter the mixture through a Celite pad to recover the Pt/C catalyst. Evaporate the excess methanol under reduced pressure.

Protocol 3: Hydrosilane Reduction of 1-Methylazepan-2-one

Objective: Chemoselective reduction of a pre-methylated lactam[5].

  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, add 1-methylazepan-2-one (3 mmol, 382 mg) and Cesium Carbonate (Cs₂CO₃, 0.15 mmol, 49 mg)[5].

  • Silane Addition: Add Phenylsilane (PhSiH₃, 3 mmol, 325 mg) via syringe.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Self-Validation (In-Process): Monitor via FTIR. The disappearance of the strong amide carbonyl stretch (~1650 cm⁻¹) validates the complete reduction to the amine.

  • Workup: Quench carefully with 1M NaOH to hydrolyze the resulting silyl ethers. Extract with ethyl acetate and purify via distillation to yield the product (approx. 71% yield)[5].

Conclusion

Achieving reproducibility in the synthesis of N-methylhexamethyleneimine requires strict adherence to mechanistic causality. The Eschweiler-Clarke protocol remains the gold standard for industrial scalability due to its inherent prevention of quaternary salt formation and clear visual endpoint (CO₂ evolution). However, for laboratories prioritizing green chemistry, the Pt/C-catalyzed methanol alkylation offers a highly pure product with water as the only byproduct, provided pressure vessels are available. By implementing the self-validating steps outlined above, researchers can confidently scale these syntheses while maintaining rigorous quality control.

Sources

Comparative

A Comparative Toxicological Guide to N-Methylhexamethyleneimine and Other Cyclic Amines for the Research Scientist

Introduction Cyclic amines are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and industrial chemicals. Their unique conformational properties and basicity make them invaluable pharmacophores a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Cyclic amines are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and industrial chemicals. Their unique conformational properties and basicity make them invaluable pharmacophores and synthetic intermediates. However, the introduction of these moieties into molecular design necessitates a thorough understanding of their toxicological profiles. This guide provides a comparative analysis of the toxicity of N-methylhexamethyleneimine and other prevalent cyclic amines, namely piperidine, pyrrolidine, morpholine, and azepane. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and methodologies required to make informed decisions in their work. We will delve into a side-by-side comparison of their acute toxicity, supported by experimental data, and provide detailed protocols for assessing cytotoxicity and in vivo toxicity.

Comparative Toxicity of Selected Cyclic Amines

The acute toxicity of a substance is a primary indicator of its potential hazard. The median lethal dose (LD50) is a standardized measure of acute toxicity, representing the dose required to be fatal to 50% of a test population. The table below summarizes the available oral LD50 data for the selected cyclic amines in rats.

CompoundStructureMolecular Weight ( g/mol )Oral LD50 (rat, mg/kg)
N-Methylhexamethyleneimine 113.21No data available*
Azepane (Hexamethyleneimine) 99.17400[1]
Piperidine 85.15133 - 740[2]
Pyrrolidine 71.12300[3]
Morpholine 87.121050[4]

*No publicly available oral LD50 value for N-methylhexamethyleneimine was found. Based on the oral LD50 of its parent compound, azepane (400 mg/kg), and the general observation that N-methylation can either increase or decrease toxicity depending on the specific compound and its metabolic pathways, a cautious approach should be taken when handling N-methylhexamethyleneimine. Structure-activity relationship studies on aliphatic amines have shown that N-alkylation can alter toxicokinetics and toxicodynamics. Therefore, it is reasonable to hypothesize that the toxicity of N-methylhexamethyleneimine is in a similar range to that of azepane, but empirical testing is required for a definitive assessment.

Structural and Toxicological Insights

The data reveals a range of toxicities among these cyclic amines. Morpholine, with its ether linkage, is notably less toxic than the other amines. The six-membered ring of piperidine and the five-membered ring of pyrrolidine exhibit moderate toxicity. Azepane, the seven-membered ring, also falls within this range. The toxicity of these compounds is influenced by their basicity, lipophilicity, and metabolism. For instance, the metabolic activation of some cyclic amines can lead to the formation of reactive iminium ions, which can contribute to their toxicity.

Experimental Protocols for Toxicity Assessment

To provide a practical framework for researchers, we present detailed protocols for assessing both in vitro cytotoxicity and in vivo acute oral toxicity.

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (N-methylhexamethyleneimine and other cyclic amines) in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

In Vivo Acute Oral Toxicity: OECD 423 Guideline (Acute Toxic Class Method)

The OECD 423 guideline is a stepwise procedure using a limited number of animals to estimate the acute oral toxicity of a substance.

The method uses a defined dose-level progression with a small number of animals per step. The outcome of each step (survival or death) determines the dose for the next step.

  • Animal Selection and Acclimatization: Use a single sex of rats (typically females) and allow them to acclimatize to the laboratory conditions for at least 5 days.

  • Dosing: Administer the test substance by gavage in a single dose. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on any existing information about the substance's toxicity.

  • Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days. Pay special attention during the first 24 hours.

  • Dose Progression:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Classification: The substance is classified into one of five toxicity classes based on the number of animals that die at specific dose levels.

Visualizing Chemical Structures and Experimental Workflows

To further clarify the compounds and processes discussed, the following diagrams are provided.

N-Methylhexamethyleneimine N-Methylhexamethyleneimine Azepane Azepane Piperidine Piperidine Pyrrolidine Pyrrolidine Morpholine Morpholine

Caption: Chemical structures of the compared cyclic amines.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis plate_cells Plate cells in 96-well plate prepare_compounds Prepare serial dilutions of test compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate for formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion

This guide provides a comparative overview of the acute oral toxicity of N-methylhexamethyleneimine and other common cyclic amines. While a definitive LD50 for N-methylhexamethyleneimine remains to be established, the available data for structurally related compounds suggest that it should be handled with care. The provided experimental protocols offer a starting point for researchers to conduct their own toxicity assessments, which are crucial for ensuring laboratory safety and for the development of new chemical entities with favorable safety profiles. As with any chemical, a thorough risk assessment should be conducted before use, and appropriate personal protective equipment should always be worn.

References

  • Greim, H., Bury, D., Klimisch, H. J., Oeben-Negele, M., & Ziegler-Skylakakis, K. (1998). Toxicity of aliphatic amines: structure-activity relationship. Chemosphere, 36(2), 271–295. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8055, Morpholine. Retrieved March 27, 2026 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8028, Pyrrolidine. Retrieved March 27, 2026 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8074, Piperidine. Retrieved March 27, 2026 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8119, Azepane. Retrieved March 27, 2026 from [Link].

  • Lee, H., Wood, D. M., & Dargan, P. I. (2014). Acute toxicity associated with analytically confirmed recreational use of methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane). Clinical toxicology (Philadelphia, Pa.), 52(5), 555–558. [Link]

  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Publishing. [Link]

  • S. Dal-Bó, A., & P. F. de Faria, T. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?. Toxicology letters, 320, 103–110. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, February 5). Piperidine: Human health tier II assessment. [Link]

  • Wikipedia. (2026, March 26). Morpholine. [Link]

Sources

Safety & Regulatory Compliance

Safety

Quantitative Hazard Profile &amp; Mechanistic Causality

As a Senior Application Scientist, I approach chemical handling and laboratory safety not merely as a set of regulatory hurdles, but as a system of mechanistic causality. In drug development and synthetic research, N-met...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling and laboratory safety not merely as a set of regulatory hurdles, but as a system of mechanistic causality. In drug development and synthetic research, N-methylhexamethyleneimine (also known as 1-methylazepane or hexahydro-1-methyl-1H-azepine) is a highly valuable cyclic tertiary amine. However, its molecular architecture dictates aggressive behavior: the lone pair on the nitrogen atom confers strong basicity and nucleophilicity, while the aliphatic azepane ring provides lipophilicity, making it highly tissue-permeable, volatile, and flammable.

To build a truly secure laboratory environment, your operational and disposal plans must be self-validating systems. Below is the definitive, step-by-step guide to the safe handling, neutralization, and disposal of N-methylhexamethyleneimine.

Before designing a disposal protocol, we must understand the physical parameters that drive the chemical's behavior. The table below synthesizes the critical data points for N-methylhexamethyleneimine and explains the operational implications of each.

PropertyValueCausality / Operational Implication
CAS Number 1192-95-6 ()The definitive identifier required for all EPA/RCRA hazardous waste manifesting.
Molecular Weight 113.20 g/mol ()Low molecular weight contributes to high vapor pressure, creating a severe inhalation risk.
Density 0.836 g/cm³ (1)[1]Floats on water. Using standard aqueous fire suppression will spread the chemical rather than extinguish it.
Boiling Point 136 °C (1)[1]Generates significant combustible vapor at elevated laboratory temperatures.
Flash Point 25 °C (1)[1]Classifies as a Flammable Liquid. Vapors can easily ignite at ambient room temperature.

Self-Validating Operational & Disposal Protocols

Standard operating procedures often fail because they lack built-in validation steps. When disposing of N-methylhexamethyleneimine, every action must be verified to ensure the chemical's reactivity has been neutralized.

Methodology: Routine Waste Segregation and Disposal
  • Primary Segregation: Collect N-methylhexamethyleneimine waste in dedicated High-Density Polyethylene (HDPE) or Teflon-lined containers.

    • Causality: Amines act as organic bases and nucleophiles. They will react exothermically with heavy metals, acids, or halogenated waste streams, potentially causing container rupture.

  • Atmospheric Control: Purge the headspace of the waste container with an inert gas (Nitrogen or Argon) before sealing.

    • Causality: With a flash point of 25 °C, purging displaces oxygen, preventing the formation of an explosive vapor-air mixture inside the waste vessel.

  • Validation Check: Before moving the sealed container to secondary containment, wipe the exterior with a damp pH test strip.

    • Validation: A pH > 8 indicates invisible micro-spills or vapor condensation on the exterior, requiring immediate surface decontamination with a weak acid (e.g., 5% acetic acid).

  • Manifesting & Transport: Label the container strictly under DOT/UN regulations as "UN 2733, Amines, flammable, corrosive, n.o.s."

  • Incineration Logistics: Dispatch the waste to a licensed facility equipped with a rotary kiln incinerator and a nitrogen oxide (NOx) scrubber system.

    • Causality: Thermal destruction of nitrogenous compounds generates highly toxic NOx gases. A scrubber is non-negotiable for environmental compliance and safety.

Emergency Spill Response & Decontamination Workflow

In the event of a spill, the primary threats are vapor ignition and inhalation toxicity. The following workflow outlines the precise sequence of operations to neutralize the threat.

SpillResponse Start Spill Detected: N-Methylhexamethyleneimine Evacuate Evacuate Area & Eliminate Ignition Sources Start->Evacuate Immediate Action PPE Don Level B PPE (Respirator, Hazmat Suit) Evacuate->PPE Before Re-entry Containment Contain Spill (Inert Absorbent: Sand/Vermiculite) PPE->Containment Stop Spread Neutralization Neutralize Residue (Dilute Acid e.g., 5% HCl) Containment->Neutralization Decontaminate Surface Collection Collect in Sealed Hazardous Waste Container Neutralization->Collection Sweep & Transfer Disposal EPA-Approved Incineration (with NOx Scrubber) Collection->Disposal Logistics

Workflow for the safe containment, neutralization, and disposal of an amine spill.

Methodology: Small-Scale Spill Cleanup (< 1 Liter)
  • Evacuation & Isolation: Immediately halt work, extinguish all open flames, and turn off spark-producing equipment. Ensure laboratory ventilation is operating at maximum capacity.

  • PPE Donning: Equip a full-face respirator with organic vapor/acid gas cartridges, butyl rubber gloves (nitrile degrades rapidly upon prolonged contact with cyclic amines), and a chemical-resistant lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite.

    • Causality: Combustible absorbents like sawdust or paper towels can undergo exothermic reactions with strong amines or act as fuel, drastically increasing fire risk.

  • Neutralization: Carefully apply a dilute acid solution (e.g., 5% hydrochloric acid or 5% acetic acid) to the absorbed mass.

    • Causality: Converting the volatile, basic amine into its corresponding non-volatile amine salt eliminates both the flammability hazard and the inhalation risk.

  • Collection: Use non-sparking tools to sweep the neutralized mixture into a high-density polyethylene (HDPE) hazardous waste container. Seal tightly and label as "Hazardous Waste: Neutralized Amine Mixture."

By understanding the chemical causality behind N-methylhexamethyleneimine's behavior, researchers can transform routine safety checklists into robust, fail-safe operational protocols.

References

  • NextSDS. "methyleneimine — Chemical Substance Information - NextSDS". Available at:[Link]

Sources

Handling

Personal protective equipment for handling n-methylhexamethyleneimine

An authoritative, step-by-step operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of n-methylhexamethyleneimine (also known as 1-methylazepane). Chemical Profile & Hazard...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of n-methylhexamethyleneimine (also known as 1-methylazepane).

Chemical Profile & Hazard Causality

n-Methylhexamethyleneimine (CAS: 1192-95-6) is an aliphatic cyclic amine consisting of a seven-membered azepane ring with an N-methyl substituent[1]. In laboratory and drug development settings, it is utilized as a specialized building block and synthetic intermediate.

To design a self-validating safety protocol, we must first understand the chemical causality behind its hazards. Like its structural analogs hexamethyleneimine (CAS: 111-49-9) and N-methylpiperidine (CAS: 626-67-5), n-methylhexamethyleneimine exhibits three primary threat vectors[2][3]:

  • High Corrosivity (H314): The unshared electron pair on the secondary/tertiary nitrogen acts as a strong Lewis base. Upon contact with moisture in the skin or eyes, it undergoes an exothermic reaction, rapidly saponifying cellular lipids and causing severe chemical burns[3].

  • Enhanced Dermal Toxicity (H312): The lipophilic nature of the seven-membered azepane ring facilitates rapid penetration through the stratum corneum, allowing the compound to enter the bloodstream faster than highly polar amines[4].

  • High Flammability (H225): As a low-molecular-weight volatile organic compound, it possesses a low flash point and a high vapor pressure. Vapors are heavier than air and can travel to ignition sources, causing flashback[2].

Quantitative Hazard Summary
PropertyValue / ClassificationOperational Implication
CAS Number 1192-95-6Unique identifier for SDS cross-referencing[1].
Molecular Formula C₇H₁₅NHigh carbon-to-nitrogen ratio increases lipophilicity[1].
GHS Classification Flam. Liq. 2, Skin Corr. 1B, Acute Tox. 3Requires explosion-proof exhaust and strict dermal isolation[2].
Vapor Behavior Heavier than airVapors will pool in the bottom of fume hoods or sinks[3].

Personal Protective Equipment (PPE) Matrix

Because n-methylhexamethyleneimine is both highly lipophilic and corrosive, standard laboratory nitrile gloves provide insufficient breakthrough times. The following PPE matrix is engineered to mitigate specific physicochemical vulnerabilities.

PPE ComponentMaterial SpecificationCausality & Scientific Rationale
Primary Gloves Butyl Rubber (>0.3 mm) or Laminate (SilverShield)Aliphatic amines rapidly degrade standard nitrile and latex. Butyl rubber provides a dense, non-polar barrier that resists cyclic amine permeation.
Secondary Gloves Heavy-duty Nitrile (Outer layer)Worn over laminate gloves to provide mechanical dexterity and grip, as laminate gloves are inherently slippery.
Eye Protection Non-vented Chemical Splash Goggles + Face ShieldVapors can cause severe ocular damage and blindness[3]. A face shield prevents droplet projection during syringe transfer.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend)Mitigates the H225 flammability risk. Synthetic coats (polyester) will melt into the skin if ignited[2].
Respiratory Type ABEK (EN14387) Filter (if outside hood)ABEK filters contain activated carbon treated to trap volatile organic amines and ammonia derivatives[4].

Operational Workflows & Methodologies

PPE Donning and Handling Workflow

The sequence of donning PPE and executing the handling protocol is critical to maintaining a sterile and safe boundary.

PPE_Workflow Start 1. Pre-Operation Check Verify Fume Hood Flow > 100 FPM BasePPE 2. Don Base PPE FR Lab Coat & Splash Goggles Start->BasePPE Gloves 3. Don Double Gloves Inner Laminate + Outer Nitrile BasePPE->Gloves Handling 4. Execute Dispensing Protocol (Under Local Exhaust) Gloves->Handling Doffing 5. Doffing & Decontamination Remove Outer Gloves First Handling->Doffing

Fig 1. Standard operating workflow for donning PPE and handling cyclic amines.

Step-by-Step Dispensing Methodology

When transferring n-methylhexamethyleneimine for synthetic reactions, avoid pouring, which generates excessive vapor.

  • Environmental Preparation: Conduct all work inside a certified, explosion-proof chemical fume hood. Ensure all metal receiving vessels are grounded and bonded to prevent static discharge[2].

  • Equipment Selection: Use only glass syringes with Luer-lock stainless steel needles or positive displacement pipettes. Do not use standard air-displacement plastic pipettes, as the corrosive vapors will degrade the internal piston mechanism.

  • Inert Atmosphere: If the reagent is stored under argon or nitrogen, flush the receiving flask with inert gas prior to transfer to prevent oxidative degradation and reduce ignition risks.

  • Transfer: Insert the needle through the septum of the reagent bottle. Draw the required volume slowly to prevent cavitation and aerosolization.

  • Decontamination of Equipment: Immediately rinse the syringe with a non-reactive, non-polar solvent (e.g., hexane or dichloromethane), followed by a dilute acidic wash (0.1 M HCl) to neutralize residual amine.

Spill Response and Disposal Plan

Cyclic amines require specific chemical neutralization. Attempting to clean a spill with water alone will spread the lipophilic hazard and generate an exothermic reaction.

Spill Response Pathway

SpillResponse Spill Spill Detected (n-methylhexamethyleneimine) Assess Assess Volume & Location (Inside or Outside Hood?) Spill->Assess Minor Minor Spill (< 50mL inside hood) Proceed with Cleanup Assess->Minor Major Major Spill (> 50mL or outside) Evacuate & Call HazMat Assess->Major Neutralize Neutralize with Dilute Acid (e.g., Citric Acid / NaHSO4) Minor->Neutralize Waste Absorb & Transfer to Solid Waste (Sealed & Labeled) Neutralize->Waste

Fig 2. Decision matrix and chemical neutralization pathway for amine spills.

Step-by-Step Spill Neutralization Protocol
  • Evacuate and Isolate: If the spill is outside the fume hood, immediately evacuate the immediate area. The high vapor pressure will quickly create an inhalation hazard[3].

  • Eliminate Ignition Sources: Turn off all hot plates, stirrers, and nearby electrical equipment.

  • Chemical Neutralization: Do not use bleach (sodium hypochlorite), as it will react with amines to form highly toxic and explosive chloramines. Instead, cover the spill with a weak solid acid such as citric acid or sodium bisulfate . This converts the volatile, lipophilic free-base amine into a non-volatile, water-soluble azepanium salt.

  • Absorption: Once neutralized, apply an inert absorbent material (e.g., vermiculite or diatomaceous earth).

  • Disposal: Using non-sparking tools, sweep the absorbed material into a chemically compatible, sealable container (e.g., high-density polyethylene). Label as "Hazardous Waste: Corrosive Amine Salts"[2].

References

  • Fisher Scientific. "SAFETY DATA SHEET - N-Methylpiperidine". Fisher Scientific Ireland. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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